Cbz-Ala-Ala-Asn TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H25F3N4O9 |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
(2S)-4-amino-4-oxo-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]butanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H24N4O7.C2HF3O2/c1-10(16(25)22-13(17(26)27)8-14(19)23)20-15(24)11(2)21-18(28)29-9-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13H,8-9H2,1-2H3,(H2,19,23)(H,20,24)(H,21,28)(H,22,25)(H,26,27);(H,6,7)/t10-,11-,13-;/m0./s1 |
InChI Key |
XHTNNYYTYDZFEL-SQRKDXEHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the structure of Cbz-Ala-Ala-Asn (TFA)?
An In-depth Technical Guide to the Structure and Application of Cbz-Ala-Ala-Asn (TFA)
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and primary application of the synthetic peptide Cbz-Ala-Ala-Asn, presented as its trifluoroacetate (TFA) salt. The content is intended for researchers, scientists, and professionals in the field of drug development and enzyme kinetics.
Chemical Structure and Components
Cbz-Ala-Ala-Asn (TFA) is a protected tripeptide. Its structure consists of three key components: the peptide backbone, a carboxybenzyl protecting group, and a trifluoroacetate counterion.
-
Peptide Core: Ala-Ala-Asn The core of the molecule is a tripeptide with the sequence L-Alanyl-L-Alanyl-L-Asparagine. This sequence is recognized as a substrate by the cysteine protease legumain.[1]
-
N-Terminal Protection: Carboxybenzyl (Cbz) The N-terminus of the peptide is protected by a carboxybenzyl (Cbz or Z) group. This group is introduced to prevent unwanted reactions at the N-terminal amino group during peptide synthesis and to modify the peptide's properties.[2]
-
Counterion: Trifluoroacetic Acid (TFA) Trifluoroacetic acid is commonly used during the purification of synthetic peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).[3] It forms a salt with the peptide, which helps to improve its solubility and stability as a lyophilized powder.[4] The presence of TFA is important to consider as it can influence experimental outcomes.[3]
The chemical structure can be represented as follows:
Physicochemical Properties
The following table summarizes the key physicochemical properties of Cbz-Ala-Ala-Asn (TFA).
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅F₃N₄O₈ | [5] |
| Molecular Weight | 522.43 g/mol | [5] |
| Appearance | White to off-white solid | [2] |
| Purity (typical) | ≥95% (as determined by HPLC) | [3] |
| Solubility | Soluble in DMSO and water | [2][5] |
| Storage Conditions | -20°C to -80°C, protected from light and moisture | [2][5] |
Experimental Protocols
Synthesis and Purification
The synthesis of Cbz-Ala-Ala-Asn is typically achieved through solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Asn(Trt)-Wang resin
-
Fmoc-Ala-OH
-
Cbz-Ala-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents: DMF, DCM, Ether
-
RP-HPLC system with a C18 column
Protocol:
-
Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound asparagine using 20% piperidine in DMF.
-
Alanine Coupling: Couple Fmoc-Ala-OH to the free amine of asparagine using a coupling agent like HBTU in the presence of DIPEA.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added alanine.
-
Cbz-Alanine Coupling: Couple Cbz-Ala-OH to the free amine of the second alanine residue.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail containing TFA.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a TFA salt.
Characterization
A. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the final product.
-
Method: Analytical RP-HPLC is performed using a C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA). The peptide is detected by UV absorbance at ~220 nm. Purity is determined by the relative area of the main peak.
B. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the peptide.
-
Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used. The observed mass should correspond to the calculated mass of the protonated molecule [M+H]⁺.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the structure and sequence of the peptide.
-
Method: 1D ¹H and 2D NMR (e.g., COSY, TOCSY) experiments are conducted in a suitable solvent (e.g., DMSO-d₆). The chemical shifts and coupling constants of the protons are assigned to the specific amino acid residues, and the sequential connectivity is confirmed.
D. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify characteristic functional groups and secondary structure elements.
-
Method: The FTIR spectrum of the solid peptide is recorded. Characteristic amide I and amide II bands (around 1600-1700 cm⁻¹ and 1500-1600 cm⁻¹, respectively) confirm the peptide backbone. The presence of the Cbz group can also be identified by its characteristic aromatic and carbonyl absorptions.
Application in Legumain Activity Assays
Cbz-Ala-Ala-Asn is a known substrate for legumain (also known as asparaginyl endopeptidase), a cysteine protease that specifically cleaves peptide bonds C-terminal to asparagine residues.[6][7] A fluorogenic derivative, Cbz-Ala-Ala-Asn-AMC (Z-AAN-AMC), is commonly used to measure legumain activity.[6][8]
Experimental Protocol for Legumain Activity Assay
This protocol is adapted from studies using the fluorogenic substrate Z-Ala-Ala-Asn-AMC.[6][7][8]
Materials:
-
Recombinant human legumain
-
Z-Ala-Ala-Asn-AMC substrate
-
Assay buffer (e.g., 50 mM citric acid, 100 mM NaCl, 0.05% Tween-20, pH 5.5)[6]
-
Reducing agent (e.g., DTT)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare Substrate Stock Solution: Dissolve Z-Ala-Ala-Asn-AMC in DMSO to make a concentrated stock solution.
-
Prepare Working Solutions:
-
Dilute the legumain enzyme to the desired concentration in the assay buffer.
-
Dilute the substrate stock solution in the assay buffer to the final working concentration (e.g., 50 µM).[6]
-
-
Assay Procedure:
-
Pipette the enzyme solution into the wells of the 96-well plate.
-
Add any potential inhibitors and incubate if necessary.
-
Initiate the reaction by adding the substrate working solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence curve.
-
Determine kinetic parameters such as Kₘ and Vₘₐₓ by measuring the reaction rates at various substrate concentrations.
-
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Z-Ala-Ala-Asn-AMC peptide [novoprolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Action of Cbz-Ala-Ala-Asn (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-Ala-Ala-Asn, supplied as a trifluoroacetate (TFA) salt, is a synthetic peptide that serves as a specific substrate for the lysosomal cysteine protease, legumain (also known as asparaginyl endopeptidase, AEP). Its primary "mechanism of action" is not that of a therapeutic agent but as a tool for the specific recognition and cleavage by legumain. This guide provides a comprehensive overview of this interaction, the biological significance of legumain, the experimental protocols for utilizing this substrate, and the potential confounding effects of the TFA counterion.
Core Mechanism: A Substrate for Legumain
The fundamental action of Cbz-Ala-Ala-Asn is its specific recognition and proteolytic cleavage by legumain. The peptide sequence Ala-Ala-Asn mimics the natural recognition motif for legumain, which exhibits a strict specificity for cleaving peptide bonds on the C-terminal side of asparagine (Asn) residues. The N-terminal carboxybenzyl (Cbz) group is a common protecting group in peptide synthesis.
The cleavage of Cbz-Ala-Ala-Asn by legumain is a hydrolytic reaction that breaks the peptide bond following the asparagine residue. This action is central to the use of this peptide in biochemical assays to determine the enzymatic activity of legumain. Often, the peptide is conjugated to a reporter molecule, such as 7-amino-4-methylcoumarin (AMC), creating the fluorogenic substrate Cbz-Ala-Ala-Asn-AMC. Upon cleavage by legumain, the free AMC fluoresces, providing a measurable signal that is directly proportional to legumain activity.
Quantitative Data on Substrate Kinetics
| Substrate | Enzyme Source | Km (µM) | Reference |
| Cbz-Ala-Ala-Asn-AMC | Human Legumain | 80 | [1] |
| Cbz-Ala-Ala-Asn-AMC | S. mansoni Legumain | 90 | [1] |
| Cbz-Ala-Ala-Asn-AMC | Recombinant Human Legumain | 25.7 | [2] |
The Biological Significance of Legumain
Legumain is predominantly found in the endo-lysosomal compartments of cells and plays a crucial role in protein degradation and antigen presentation. However, its overexpression has been strongly implicated in a variety of pathological conditions, most notably cancer.
In the tumor microenvironment, legumain is often overexpressed not only by cancer cells but also by tumor-associated macrophages.[3][4] Its activity contributes to tumor growth, invasion, and metastasis through several mechanisms:
-
Extracellular Matrix (ECM) Remodeling: Legumain can degrade components of the ECM, facilitating cancer cell invasion. It is also known to activate other proteases, such as matrix metalloproteinases (MMPs), which further contribute to ECM degradation.[3]
-
Tumor Angiogenesis: Legumain has been shown to promote the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Immune Evasion: By modulating antigen presentation, legumain may help cancer cells evade the immune system.
-
Activation of Pro-drugs: The specific overexpression of legumain in tumors is being exploited for targeted cancer therapy. Prodrugs designed with a legumain-cleavable linker can be selectively activated within the tumor microenvironment, minimizing systemic toxicity.[4]
Legumain Signaling and Pathological Involvement
The diagram below illustrates the central role of legumain in cancer progression, highlighting its involvement in ECM degradation and the activation of other key proteases.
Caption: Legumain activation and its downstream effects on the tumor microenvironment.
Experimental Protocols
The use of Cbz-Ala-Ala-Asn and its derivatives is central to studying legumain activity. Below is a generalized protocol for a fluorometric legumain activity assay.
Legumain Activity Assay using Cbz-Ala-Ala-Asn-AMC
1. Reagents and Buffers:
-
Assay Buffer: 50 mM citric acid, 100 mM NaCl, 0.05% Tween-20, pH 5.5.[5]
-
Enzyme: Purified recombinant legumain or cell lysate containing legumain.
-
Substrate: Cbz-Ala-Ala-Asn-AMC, dissolved in DMSO to a stock concentration of 10 mM.
-
96-well black microplate.
-
Plate reader capable of fluorescence measurement (Excitation: 380 nm, Emission: 460 nm).
2. Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting legumain as a novel therapeutic strategy in cancers | EurekAlert! [eurekalert.org]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Purification of Cbz-Ala-Ala-Asn Peptide
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of the tripeptide Cbz-Ala-Ala-Asn. The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It details both solid-phase and solution-phase synthetic strategies, purification protocols, and the critical considerations for each step.
The peptide Cbz-Ala-Ala-Asn, and its derivatives, are frequently utilized as substrates for the cysteine protease legumain.[1][2][3][4][5] Understanding its synthesis is crucial for the development of protease inhibitors and diagnostic tools.
Peptide Synthesis Strategies
The synthesis of Cbz-Ala-Ala-Asn can be approached through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used method due to its efficiency and ease of purification of intermediates.[6][7] The peptide is assembled sequentially while anchored to an insoluble polymer resin. The two main SPPS strategies are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, named after the temporary protecting group on the α-amine of the amino acids.[6] For this guide, we will focus on the Fmoc strategy, which is prevalent due to its milder deprotection conditions.
A critical consideration for the synthesis of asparagine-containing peptides is the potential for side-chain dehydration to form a nitrile during activation with carbodiimide reagents.[8] To prevent this, the asparagine side-chain amide is often protected, for example with a trityl (Trt) group.[8]
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of Cbz-Ala-Ala-Asn
This protocol outlines the manual synthesis of the target peptide on a Rink Amide resin, which upon cleavage yields a C-terminal amide.
1. Resin Preparation:
-
Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.[9][10]
-
Wash the resin with DMF (3 x 1 mL).[9]
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.[9][10]
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 mL) and then dichloromethane (DCM) (3 x 1 mL) to remove all traces of piperidine.[9]
-
Confirm complete deprotection using a Kaiser test.[9]
3. Amino Acid Coupling (Asn, Ala, Ala):
-
First Coupling (Fmoc-Asn(Trt)-OH):
-
In a separate vessel, pre-activate Fmoc-Asn(Trt)-OH (3 equivalents relative to resin loading) with HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5-10 minutes.[11][12]
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF (3 x 1 mL) and DCM (3 x 1 mL).
-
Perform a Kaiser test to confirm complete coupling.[9]
-
-
Second Coupling (Fmoc-Ala-OH):
-
Repeat the Fmoc deprotection step as described above.
-
Couple Fmoc-Ala-OH using the same activation and coupling procedure.
-
-
Third Coupling (Fmoc-Ala-OH):
-
Repeat the Fmoc deprotection step.
-
Couple the final Fmoc-Ala-OH.
-
4. N-terminal Cbz-Capping:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
To the resin, add benzyl chloroformate (Cbz-Cl) (4 equivalents) and DIPEA (5 equivalents) in DMF.
-
Agitate the reaction for 2-4 hours.
-
Wash the resin with DMF (3 x 1 mL) and DCM (3 x 1 mL).
5. Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2-3 hours.[9] This step cleaves the peptide from the resin and removes the side-chain protecting group (Trt).
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Table 1: Reagents for Fmoc-Based SPPS of Cbz-Ala-Ala-Asn
| Reagent/Material | Purpose | Typical Excess (relative to resin capacity) |
| Rink Amide Resin | Solid support for peptide synthesis | 1 equivalent |
| Fmoc-Asn(Trt)-OH | Protected asparagine | 3 equivalents |
| Fmoc-Ala-OH | Protected alanine | 3 equivalents |
| HBTU | Coupling reagent | 2.9 equivalents |
| DIPEA | Base for activation and coupling | 6-10 equivalents |
| 20% Piperidine in DMF | Fmoc deprotection agent | N/A |
| Benzyl Chloroformate | Cbz-capping agent | 4 equivalents |
| TFA/TIS/Water (95:2.5:2.5) | Cleavage and deprotection cocktail | N/A |
| DMF | Solvent | N/A |
| DCM | Solvent | N/A |
| Diethyl Ether | Peptide precipitation | N/A |
Workflow for Solid-Phase Peptide Synthesis of Cbz-Ala-Ala-Asn
Figure 1: Workflow for the solid-phase synthesis of Cbz-Ala-Ala-Asn.
Solution-Phase Peptide Synthesis
Solution-phase synthesis involves carrying out all reactions in a homogeneous solution. While it can be more labor-intensive due to the need for purification after each step, it is highly scalable and can be more cost-effective for large-scale production.[10][12] The strategy typically involves a fragment condensation approach, where smaller peptide fragments are synthesized and then coupled together.[12]
Experimental Protocol: Solution-Phase Synthesis of Cbz-Ala-Ala-Asn-OH
This protocol describes a stepwise C- to N-terminal synthesis.
1. Synthesis of Cbz-Ala-Ala-OH:
-
Dissolve H-Ala-OH (1 equivalent) in 1 M NaOH. Cool to 0°C.
-
Add Cbz-Ala-OSu (N-(Benzyloxycarbonyloxy)succinimide) (1 equivalent) in dioxane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the solution with 1 M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Cbz-Ala-Ala-OH.
2. Synthesis of H-Asn-OBn:
-
Protect the C-terminus of asparagine as a benzyl ester (OBn) to prevent its participation in the coupling reaction. This can be achieved by reacting H-Asn-OH with benzyl alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
3. Coupling of Cbz-Ala-Ala-OH and H-Asn-OBn:
-
Dissolve Cbz-Ala-Ala-OH (1 equivalent) and H-Asn-OBn (1 equivalent) in DMF.
-
Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1 equivalent) and DIPEA (2 equivalents).[13]
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and evaporate the solvent to yield the protected tripeptide, Cbz-Ala-Ala-Asn-OBn.
4. Final Deprotection (Hydrogenolysis):
-
Dissolve the protected peptide in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.[14]
-
Stir the mixture under an atmosphere of hydrogen gas (H₂) for 2-4 hours.[14] This step removes the C-terminal benzyl ester and can also cleave the N-terminal Cbz group if not carefully controlled. For selective removal of the benzyl ester, other deprotection methods compatible with the Cbz group may be required. However, hydrogenolysis is the most common method for Cbz deprotection.[14][15]
-
Filter the reaction through Celite to remove the catalyst.
-
Evaporate the solvent to yield the crude Cbz-Ala-Ala-Asn.
Workflow for Solution-Phase Peptide Synthesis
Figure 2: Workflow for the solution-phase synthesis of Cbz-Ala-Ala-Asn.
Purification of Cbz-Ala-Ala-Asn
The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[16][17] This technique separates the target peptide from impurities based on differences in hydrophobicity.[16][18]
Experimental Protocol: RP-HPLC Purification
1. System Preparation:
-
Column: A C18 stationary phase column is typically used for peptide purification.[17][18]
-
Solvents:
-
Equilibrate the column with a low percentage of Solvent B (e.g., 5%).
2. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a small amount of ACN or DMF, and then dilute with Solvent A.
3. Chromatographic Separation:
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30-40 minutes.[19]
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak, which should be the target peptide.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
5. Lyophilization:
-
Freeze the pooled fractions and lyophilize (freeze-dry) to remove the solvents and obtain the purified peptide as a white, fluffy powder.[17][19]
Table 2: Typical RP-HPLC Purification Parameters
| Parameter | Value/Condition | Purpose |
| Column | C18, 5-10 µm particle size | Stationary phase for hydrophobic interaction |
| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent, provides counter-ion |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution |
| Gradient | 5-65% B over 30 min | To elute peptides based on hydrophobicity |
| Flow Rate | 1.0 mL/min (analytical) or 10-20 mL/min (preparative) | Controls elution speed and resolution |
| Detection | 214 nm or 280 nm | UV absorbance for detecting peptide bonds |
Workflow for Peptide Purification
Figure 3: General workflow for the purification of Cbz-Ala-Ala-Asn via RP-HPLC.
Characterization
After purification, the identity and purity of the Cbz-Ala-Ala-Asn peptide should be confirmed using analytical techniques:
-
Analytical RP-HPLC: To confirm the purity of the final product. A single sharp peak is indicative of high purity.[9][20]
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide, verifying the correct sequence has been synthesized.[20]
Table 3: Characterization Data for Cbz-Ala-Ala-Asn
| Property | Expected Value |
| Molecular Formula | C₂₀H₂₈N₄O₇ |
| Molecular Weight | 452.46 g/mol |
| Purity (by HPLC) | >95% |
Conclusion
The synthesis of Cbz-Ala-Ala-Asn can be successfully achieved through either solid-phase or solution-phase methods. The choice of method depends on the desired scale, available resources, and the specific requirements of the final application. For laboratory-scale synthesis and rapid production, SPPS is generally preferred. For large-scale manufacturing, solution-phase synthesis may offer advantages in cost and scalability. In both cases, careful selection of protecting groups, especially for the asparagine side chain, and optimized coupling conditions are paramount to achieving a good yield of the crude product. Final purification by RP-HPLC is essential to obtain a highly pure peptide suitable for biochemical and pharmaceutical research.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Z-Ala-Ala-Asn-AMC peptide [novoprolabs.com]
- 5. Z-Ala-Ala-Asn-AMC - MedChem Express [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. peptide.com [peptide.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. peptide.com [peptide.com]
- 12. Synthesis of Hemopressin Peptides by Classical Solution Phase Fragment Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
- 18. hplc.eu [hplc.eu]
- 19. peptide.com [peptide.com]
- 20. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties of Cbz-Ala-Ala-Asn Trifluoroacetate Salt
This technical guide provides a detailed overview of the chemical properties of Cbz-Ala-Ala-Asn trifluoroacetate salt, a protected tripeptide with applications in biochemistry and drug delivery. This document outlines its role as a substrate for the cysteine protease legumain and provides a framework for its synthesis and analysis.
Chemical Properties and Data
Cbz-Ala-Ala-Asn trifluoroacetate salt is a synthetic peptide based on the substrate sequence of legumain.[1][2] It is often used as a scaffold for drug delivery systems.[1][2] The trifluoroacetic acid (TFA) salt form is common for synthetic peptides, resulting from its use during solid-phase peptide synthesis (SPPS) and purification.[3]
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Formula | C20H25F3N4O9 | As the trifluoroacetate salt. |
| Appearance | White to off-white solid | Based on the appearance of the related compound Cbz-Ala-Ala-Asn-AMC.[4] |
| Purity (HPLC) | ≥98% | Based on the purity of the related compound Cbz-Ala-Ala-Asn-AMC.[3] |
| Solubility | Soluble in Water and DMSO | Solubility in H2O is noted for the TFA salt.[2] The related AMC-conjugated peptide is soluble in DMSO at 50 mg/mL.[4] |
| Storage | Store at -20°C or -80°C | Recommended storage for the powder form is -80°C for up to 2 years and -20°C for up to 1 year. In solvent, storage at -80°C for 6 months or -20°C for 1 month is advised.[2][4] |
Biological Activity and Signaling Pathway
Cbz-Ala-Ala-Asn is recognized as a substrate for legumain (also known as asparaginyl endopeptidase), a cysteine protease that plays a role in various physiological and pathological processes.[1][2][3][4][5][6] Legumain specifically cleaves peptide bonds on the C-terminal side of asparagine residues. The Ala-Ala-Asn sequence is a recognition motif for this enzyme.[4] This property makes the peptide useful for studying legumain activity and for designing legumain-cleavable linkers in antibody-drug conjugates (ADCs).[7][8]
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Z-Ala-Ala-Asn-AMC peptide [novoprolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Z-Ala-Ala-Asn-AMC - MedChem Express [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ala-Ala-Asn-pab Linkers - ADC Linkers | AxisPharm [axispharm.com]
Cbz-Ala-Ala-Asn: A Versatile Tool for Interrogating Legumain Activity in Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a critical role in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression. Its activity is tightly regulated, and dysregulation is implicated in numerous diseases, making it a compelling target for therapeutic intervention. A key tool in the study of legumain is the synthetic substrate, Carbobenzoxy-L-alanyl-L-alanyl-L-asparagine, commonly abbreviated as Cbz-Ala-Ala-Asn. This substrate, particularly in its fluorogenic form, Cbz-Ala-Ala-Asn-AMC (Z-AAA-AMC), has become indispensable for the sensitive and specific measurement of legumain activity. This technical guide provides a comprehensive overview of Cbz-Ala-Ala-Asn as a legumain substrate, including its biochemical properties, detailed experimental protocols for its use, and its application in understanding legumain's role in cellular signaling pathways.
Biochemical Properties and Enzyme Kinetics
Cbz-Ala-Ala-Asn is a peptide substrate designed to mimic the natural cleavage site of legumain, which exhibits a strong preference for an asparagine residue in the P1 position. The carbobenzoxy (Cbz or Z) group at the N-terminus protects the peptide from non-specific degradation by other proteases. When coupled to a reporter group, such as 7-amino-4-methylcoumarin (AMC), the cleavage of the Asn-AMC bond by legumain results in the release of free AMC, which produces a measurable fluorescent signal.
The efficiency of Cbz-Ala-Ala-Asn cleavage by legumain can be quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters are crucial for comparing legumain activity under different conditions and for screening potential inhibitors.
Quantitative Data Summary
The following table summarizes the reported kinetic constants for the cleavage of Cbz-Ala-Ala-Asn-AMC by legumain from different sources. The variability in Km values can be attributed to differences in experimental conditions, such as pH, buffer composition, and the specific form of the enzyme used (e.g., recombinant vs. native, species).
| Enzyme Source | Km (µM) | Notes |
| Human Legumain | 80 | Recombinant enzyme |
| Schistosoma mansoni Legumain | 90 | Recombinant enzyme |
| Recombinant Human Legumain | 25.7 |
Experimental Protocols
The following section provides a detailed methodology for a standard in vitro assay to measure legumain activity using the fluorogenic substrate Cbz-Ala-Ala-Asn-AMC.
Legumain Activity Assay Protocol
Objective: To quantify the enzymatic activity of legumain in a sample (e.g., purified recombinant enzyme, cell lysate, or tissue homogenate) using a continuous fluorometric assay.
Materials:
-
Legumain Source: Purified recombinant legumain or a biological sample containing active legumain.
-
Substrate: Cbz-Ala-Ala-Asn-AMC (Z-AAA-AMC). Stock solution typically prepared in DMSO.
-
Assay Buffer: 20 mM citric acid, 60 mM disodium hydrogen orthophosphate, 1 mM EDTA, 0.1% CHAPS, 4 mM DTT, pH 5.8.[1] The optimal pH for legumain activity is typically between 5.5 and 6.0.[2]
-
96-well black microplate: For fluorescence measurements to minimize light scatter.
-
Fluorescence microplate reader: Capable of excitation at ~380 nm and emission at ~460 nm.[3]
-
Positive Control: Active legumain of known concentration.
-
Negative Control: Assay buffer without the enzyme or with a heat-inactivated enzyme.
-
(Optional) Inhibitor: A known legumain inhibitor for assay validation (e.g., aza-Asn-based inhibitors).
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and adjust the pH to 5.8.
-
Prepare a stock solution of Cbz-Ala-Ala-Asn-AMC (e.g., 10 mM in DMSO) and store it at -20°C, protected from light.
-
Prepare working solutions of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10-50 µM). It is recommended to determine the optimal substrate concentration for your specific experimental conditions, ideally around the Km value.
-
Prepare the legumain enzyme sample. If using cell lysates or tissue homogenates, ensure they are prepared in a suitable lysis buffer and centrifuged to remove cellular debris.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Sample wells: A specific volume of the legumain-containing sample.
-
Positive control well: A specific volume of the known active legumain.
-
Negative control well: The same volume of buffer or heat-inactivated enzyme.
-
-
The final volume in each well should be brought to a consistent level with the assay buffer before adding the substrate. A typical final reaction volume is 100-200 µL.
-
-
Initiation of the Reaction:
-
Initiate the enzymatic reaction by adding the Cbz-Ala-Ala-Asn-AMC working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time. Set the excitation wavelength to ~380 nm and the emission wavelength to ~460 nm.
-
Collect data at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Ensure the reaction is in the linear range.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control wells) from the fluorescence readings of the sample and positive control wells.
-
Plot the fluorescence intensity versus time for each sample.
-
The rate of the reaction (initial velocity, V₀) is determined from the slope of the linear portion of the curve.
-
To quantify the amount of cleaved substrate, a standard curve of free AMC can be generated.
-
Enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to moles of substrate cleaved per minute using the AMC standard curve.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Legumain Activity Assay
The following diagram illustrates the key steps in the experimental workflow for determining legumain activity using Cbz-Ala-Ala-Asn-AMC.
Caption: Workflow for a legumain enzymatic assay using a fluorogenic substrate.
Legumain's Role in Cancer-Associated Signaling Pathways
While Cbz-Ala-Ala-Asn is a tool to measure legumain activity, the significance of this activity is evident in its modulation of various signaling pathways, particularly in the context of cancer. Legumain is often overexpressed in the tumor microenvironment and contributes to tumor progression, invasion, and metastasis. The diagrams below illustrate two key pathways where legumain's proteolytic activity is a critical upstream event.
1. Activation of Matrix Metalloproteinases (MMPs)
Legumain can activate pro-MMPs, such as pro-MMP-2 and pro-MMP-9, by cleaving their pro-domains. Activated MMPs then degrade components of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.
Caption: Legumain-mediated activation of MMP-2 and its role in ECM degradation.
2. Modulation of the PI3K/AKT/mTOR Signaling Pathway
Emerging evidence suggests that legumain can influence the PI3K/AKT/mTOR signaling pathway, which is central to cell proliferation, survival, and metabolism. Secreted legumain can bind to integrin αvβ3, leading to the activation of the AKT/mTORC2 axis in macrophages, promoting a pro-tumoral M2 polarization.[4]
References
- 1. Development of near-infrared fluorophore (NIRF)-labeled activity-based probes for in vivo imaging of legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and structural studies on legumain explain its zymogenicity, distinct activation pathways, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation [mdpi.com]
- 4. Cancer Cell Secreted Legumain Promotes Gastric Cancer Resistance to Anti-PD-1 Immunotherapy by Enhancing Macrophage M2 Polarization - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cbz-Ala-Ala-Asn in Cysteine Protease Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of the peptide scaffold N-carbobenzyloxy-L-alanyl-L-alanyl-L-asparagine (Cbz-Ala-Ala-Asn) in the field of cysteine protease research. Cbz-Ala-Ala-Asn has emerged as a critical tool for studying the activity and function of a specific class of cysteine proteases, primarily legumain, also known as asparaginyl endopeptidase (AEP). Its utility stems from its adaptability as both a specific substrate for enzymatic assays and a foundational structure for the design of potent and selective inhibitors. This guide will delve into the mechanism of action, applications, and the experimental protocols associated with Cbz-Ala-Ala-Asn and its derivatives, presenting quantitative data and visualizing key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to Cbz-Ala-Ala-Asn and its Target: Legumain
Cbz-Ala-Ala-Asn is a synthetic peptide designed to mimic the natural substrate recognition sequence of legumain (AEP), a lysosomal cysteine protease belonging to the C13 family of peptidases. Legumain exhibits a stringent specificity for cleaving peptide bonds on the C-terminal side of asparagine residues. This unique specificity makes Cbz-Ala-Ala-Asn an invaluable tool for selectively studying legumain activity.
Legumain itself is a key player in various physiological and pathological processes. It is involved in antigen presentation, protein degradation, and the activation of other proteases. Dysregulation of legumain activity has been implicated in a range of diseases, including cancer, Alzheimer's disease, and atherosclerosis, making it a significant therapeutic target.
Mechanism of Action of Cysteine Proteases and Inhibition by Cbz-Ala-Ala-Asn Derivatives
Cysteine proteases, including legumain, utilize a catalytic triad or dyad in their active site, with a cysteine residue acting as the primary nucleophile. The catalytic cycle involves the deprotonation of the cysteine thiol, which then attacks the carbonyl carbon of the substrate's scissile bond, forming a tetrahedral intermediate and subsequently an acyl-enzyme intermediate.
The Cbz-Ala-Ala-Asn peptide sequence serves as a recognition motif, guiding the molecule to the active site of legumain. When used as a substrate, typically with a fluorogenic reporter group like 7-amino-4-methylcoumarin (AMC), its cleavage results in a measurable signal, allowing for the quantification of enzyme activity.
More significantly, the Cbz-Ala-Ala-Asn backbone is a versatile scaffold for designing irreversible inhibitors. By attaching a reactive "warhead" to the asparagine residue, the peptide can covalently modify the active site cysteine of the protease, leading to its inactivation. Common warheads include chloromethylketones (CMK) and Michael acceptors. These covalent inhibitors are crucial for activity-based protein profiling (ABPP) and for developing therapeutic agents. A notable example is Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone (Z-AAA-AzaAsn-CMK), which is a potent and specific irreversible inhibitor of legumain.
Quantitative Data: Inhibition of Cysteine Proteases by Cbz-Ala-Ala-Asn Derivatives
The efficacy of Cbz-Ala-Ala-Asn-based inhibitors is quantified through kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The second-order rate constant (kobs/[I]) is often used for irreversible inhibitors. Below is a summary of available quantitative data for Cbz-Ala-Ala-Asn derivatives against legumain.
| Compound | Target Protease | Parameter | Value | Reference |
| Cbz-Ala-Ala-Asn-AMC | Human Legumain | Km | 80 µM | [1] |
| Cbz-Ala-Ala-Asn-AMC | S. mansoni Legumain | Km | 90 µM | [1] |
| Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone | Porcine Legumain | kobs/[I] | 139,000 M-1s-1 |
Note: Data for a wider range of Cbz-Ala-Ala-Asn derivatives against other cysteine proteases is limited in the public domain.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Cbz-Ala-Ala-Asn and its derivatives.
Synthesis of Cbz-Ala-Ala-Asn-chloromethylketone (Z-AAN-CMK)
The synthesis of peptide chloromethylketones involves the coupling of a protected peptide with a diazomethane precursor followed by treatment with HCl. A detailed, step-by-step protocol for the specific synthesis of Cbz-Ala-Ala-Asn-CMK is a complex multi-step process that is typically performed by specialized chemists. General steps in solid-phase peptide synthesis (SPPS) are often employed to create the peptide backbone, followed by solution-phase chemistry to introduce the chloromethylketone warhead. Researchers seeking to perform this synthesis should consult specialized literature on peptide chemistry and the synthesis of covalent inhibitors.
Legumain Activity Assay using a Fluorogenic Substrate
This protocol describes the measurement of legumain activity using the fluorogenic substrate Cbz-Ala-Ala-Asn-AMC.
Materials:
-
Recombinant active legumain
-
Cbz-Ala-Ala-Asn-AMC (stock solution in DMSO)
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a working solution of Cbz-Ala-Ala-Asn-AMC in Assay Buffer to a final concentration of 200 µM.
-
Dilute the recombinant legumain in Assay Buffer to the desired concentration (e.g., 2 ng/µL).
-
In a 96-well plate, add 50 µL of the diluted legumain solution to each well. Include wells with Assay Buffer only as a blank control.
-
To initiate the reaction, add 50 µL of the 200 µM Cbz-Ala-Ala-Asn-AMC working solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence over time (e.g., every minute for 30 minutes).
-
Calculate the rate of reaction (RFU/min) from the linear portion of the curve. The activity is proportional to the rate of AMC release.
Activity-Based Protein Profiling (ABPP) of Legumain
This protocol outlines a general workflow for identifying active legumain in a complex biological sample using a Cbz-Ala-Ala-Asn-based probe with a reporter tag (e.g., biotin or a fluorophore).
Materials:
-
Cbz-Ala-Ala-Asn-based activity probe (e.g., Z-AAN-CMK with a biotin or fluorescent tag)
-
Cell or tissue lysate
-
SDS-PAGE gels and running buffer
-
For fluorescent probes: In-gel fluorescence scanner
-
For biotinylated probes: Streptavidin-agarose beads, wash buffers, and mass spectrometer
Procedure:
A. Labeling of Active Enzymes:
-
Prepare the cell or tissue lysate in a buffer that maintains legumain activity (e.g., pH 5.8 for legumain).
-
Determine the protein concentration of the lysate.
-
Incubate a defined amount of lysate (e.g., 50 µg) with the Cbz-Ala-Ala-Asn-based probe at a predetermined optimal concentration (e.g., 1-10 µM) for a specific time (e.g., 30-60 minutes) at 37°C.
-
Quench the labeling reaction by adding SDS-PAGE sample buffer.
B. Visualization (for fluorescent probes):
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner. A band corresponding to the molecular weight of active legumain should be visible.
C. Enrichment and Identification (for biotinylated probes):
-
After labeling, incubate the lysate with streptavidin-agarose beads to capture the biotin-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins or perform on-bead digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the labeled proteins.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving legumain and a typical workflow for activity-based probe experiments.
Caption: Legumain signaling pathways in cancer.
Caption: Experimental workflow for activity-based protein profiling.
Conclusion
The Cbz-Ala-Ala-Asn peptide scaffold is a cornerstone in the study of legumain and other asparagine-specific cysteine proteases. Its application as a specific substrate enables reliable enzymatic assays, while its use as a template for irreversible inhibitors has paved the way for the development of sophisticated research tools like activity-based probes. These tools are instrumental in elucidating the role of legumain in complex biological processes and in validating it as a therapeutic target in various diseases. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize Cbz-Ala-Ala-Asn and its derivatives in their research endeavors, ultimately contributing to a better understanding of cysteine protease biology and the development of novel therapeutics.
References
A Technical Guide to the Application of Cbz-Ala-Ala-Asn as an Enzyme-Responsive Moiety in Drug Delivery Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the use of the tripeptide Cbz-Ala-Ala-Asn (TFA) as a primary self-assembling scaffold for drug delivery is not extensively available in current literature. This guide, therefore, presents a conceptual framework based on established principles of peptide-based drug delivery, enzyme-responsive systems, and the known properties of the Ala-Ala-Asn sequence as a legumain substrate.
Introduction: The Rationale for Enzyme-Responsive Drug Delivery
Modern drug delivery systems aim to maximize therapeutic efficacy while minimizing off-target side effects. One of the most promising strategies is the development of "smart" biomaterials that respond to specific triggers within a disease microenvironment.[1][2] Certain enzymes, which are often dysregulated and overexpressed in pathological conditions like cancer, serve as highly specific biological triggers.[1][2][3]
Legumain, an asparaginyl endopeptidase, is a compelling target for such systems. It is a lysosomal cysteine protease that is significantly overexpressed in the tumor microenvironment of various cancers, where it plays a role in tumor invasion and metastasis.[4][5][6] The tripeptide sequence Alanine-Alanine-Asparagine (Ala-Ala-Asn) is a known substrate for legumain.[4] Consequently, incorporating this sequence into a drug delivery scaffold can create a system that selectively releases its therapeutic payload in legumain-rich environments, such as tumors. The N-terminal carboxybenzyl (Cbz) group provides a standard protecting group used in peptide synthesis.
This guide outlines the conceptual design, synthesis, and application of a drug delivery scaffold leveraging the Cbz-Ala-Ala-Asn moiety as a legumain-cleavable linker.
The Core Component: Cbz-Ala-Ala-Asn as a Legumain-Cleavable Linker
The Cbz-Ala-Ala-Asn sequence is not typically a self-gelling peptide but rather an ideal candidate for an enzyme-cleavable linker. This linker can be integrated into a larger scaffold system (e.g., a hydrogel, polymer-drug conjugate, or nanoparticle) to tether a therapeutic agent.
Key Advantages of Asparagine-Containing Linkers:
-
High Specificity: Legumain specifically cleaves at the C-terminal side of asparagine residues.[4][5]
-
Plasma Stability: Asparagine-containing linkers have demonstrated excellent stability in plasma, remaining more than 85% intact after one week of incubation, which is crucial for preventing premature drug release during circulation.[4][7]
-
Reduced Off-Target Cleavage: Unlike some other peptide linkers (e.g., valine-citrulline), asparagine-based linkers are stable against cleavage by other enzymes like neutrophil elastase, potentially reducing certain off-target toxicities.[4][7]
Conceptual Scaffold Design: Integrating the Cleavable Linker
Since Cbz-Ala-Ala-Asn is unlikely to form a scaffold on its own, it must be conjugated to a carrier system. Peptide-based hydrogels are an excellent choice for such a carrier due to their high water content, biocompatibility, and tunable properties that can mimic the native extracellular matrix.[8][9]
Table 1: Representative Properties of Peptide-Based Hydrogels for Drug Delivery Scaffolds
| Property | Typical Range/Value | Significance for Drug Delivery |
| Gelation Time | Seconds to Hours | Determines suitability for in situ applications (injectability).[10] |
| Mechanical Stiffness (G') | 10 Pa - 100 kPa | Influences cell behavior, scaffold integrity, and drug diffusion rates. |
| Pore Size | 5 - 200 nm | Controls the diffusion rate of the encapsulated drug.[8] |
| Swelling Ratio | 100% - 2000% | Affects water uptake, degradation rate, and release kinetics. |
| Degradation Rate | Days to Months | Can be tuned to match the desired therapeutic window. |
| Drug Loading Capacity | 1% - 15% (w/w) | Dictates the amount of therapeutic that can be delivered.[11] |
Experimental Protocols and Methodologies
The following sections describe generalized protocols for the synthesis of a conceptual Cbz-Ala-Ala-Asn-drug conjugate and its incorporation into a hydrogel scaffold.
This protocol outlines a standard solid-phase peptide synthesis (SPPS) approach followed by conjugation to a drug molecule.
Workflow for Synthesis of Cbz-Ala-Ala-Asn-Drug Conjugate
Caption: Workflow for the synthesis of a Cbz-Ala-Ala-Asn-Drug conjugate.
Methodology:
-
Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin for a C-terminal amide.
-
Amino Acid Coupling: Sequentially couple the amino acids using standard Fmoc/tBu chemistry. For each cycle, the Fmoc protecting group is removed with a piperidine solution, followed by the coupling of the next Fmoc-protected amino acid activated by a coupling agent like HBTU/DIEA.
-
N-terminal Capping: After the final Fmoc deprotection, the N-terminus is capped with a carboxybenzyl group using a reagent like N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu).
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Drug Conjugation: The purified peptide is conjugated to the therapeutic drug. This often involves reacting a functional group on the peptide (e.g., the C-terminal carboxyl group or a side-chain amine) with a corresponding functional group on the drug, potentially via a self-immolative spacer to ensure the release of the native drug.[6][12]
-
Final Purification: The final peptide-drug conjugate is purified again by RP-HPLC to remove any unreacted components.
The Cbz-Ala-Ala-Asn-drug conjugate can be physically entrapped within a self-assembling peptide hydrogel or chemically cross-linked into a polymer network.
Methodology for Physical Entrapment:
-
Hydrogelator Synthesis: Synthesize or procure a self-assembling peptide (e.g., a peptide amphiphile or a beta-sheet forming peptide).
-
Solubilization: Dissolve the self-assembling peptide and the Cbz-Ala-Ala-Asn-drug conjugate in an appropriate aqueous buffer.
-
Triggering Gelation: Induce self-assembly and subsequent hydrogelation by changing the environmental conditions (e.g., adjusting pH, adding ions, or changing temperature).[8][10] The drug conjugate will be physically entrapped within the nanofibrous network of the hydrogel.
-
Characterization: Characterize the hydrogel's mechanical properties (rheology), morphology (electron microscopy), and drug loading efficiency.
Mechanism of Action: Legumain-Triggered Drug Release
The therapeutic action of this system is predicated on the specific enzymatic cleavage of the linker within the target microenvironment.
Proposed Mechanism of Legumain-Mediated Drug Release
Caption: Conceptual pathway for legumain-triggered drug release and action.
-
Accumulation at Target Site: The hydrogel scaffold, when administered (e.g., via injection), accumulates at the tumor site, potentially through the enhanced permeability and retention (EPR) effect or via local administration.
-
Enzymatic Cleavage: In the tumor microenvironment, overexpressed legumain recognizes and cleaves the peptide linker at the C-terminal side of the asparagine (Asn) residue.[4][6]
-
Drug Release and Action: This cleavage event liberates the drug from the scaffold. The freed drug can then enter the tumor cells and exert its therapeutic effect (e.g., inducing apoptosis).
Biocompatibility and Safety Considerations
A significant advantage of peptide-based systems is their inherent biocompatibility.[13][14][15] The degradation products are primarily amino acids, which are readily metabolized by the body. However, comprehensive biocompatibility studies are essential.
Key Biocompatibility Assays:
-
In Vitro Cytotoxicity: Assessed using assays like MTT or LDH on relevant cell lines to ensure the scaffold material itself is not toxic.
-
Hemocompatibility: Evaluates the interaction of the material with blood components to check for hemolysis or coagulation.
-
In Vivo Biocompatibility: Typically involves subcutaneous implantation in animal models followed by histological analysis of the surrounding tissue to look for signs of chronic inflammation or toxicity.
Conclusion and Future Directions
While Cbz-Ala-Ala-Asn (TFA) itself is not a standalone scaffold material, its sequence is of high value as an enzyme-responsive linker for targeted drug delivery. By incorporating this tripeptide into advanced biomaterials like peptide hydrogels, it is conceptually straightforward to design sophisticated delivery systems that can selectively release drugs in response to legumain activity. This approach holds significant promise for increasing the therapeutic index of potent drugs, particularly in oncology.
Future research should focus on the practical synthesis and characterization of such systems, including detailed studies on drug release kinetics, in vivo efficacy, and long-term safety profiles to translate this promising concept into a clinical reality.
References
- 1. Enzyme-Responsive Nanomaterials for Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme responsive drug delivery systems in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide-Based Supramolecular Hydrogels as Drug Delivery Agents: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peptide-based supramolecular hydrogels for local drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Peptide-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of Cbz-Ala-Ala-Asn as a legumain substrate
An In-Depth Technical Guide on the Discovery and History of Cbz-Ala-Ala-Asn as a Legumain Substrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, characterization, and application of the synthetic peptide Carbobenzoxy-Alanyl-Alanyl-Asparagine (Cbz-Ala-Ala-Asn) and its derivatives as canonical substrates for legumain, also known as asparaginyl endopeptidase (AEP).
Introduction to Legumain (Asparaginyl Endopeptidase)
Legumain is a lysosomal cysteine protease belonging to the C13 family in the CD clan.[1][2][3] Initially discovered in plants in the early 1990s, it was first isolated and characterized in mammals in 1997.[2][4][5][6] The enzyme exhibits strict specificity for cleaving peptide bonds on the C-terminal side of asparagine (Asn) residues, and to a lesser extent, aspartic acid (Asp) residues under more acidic conditions.[1][3][4] Legumain is synthesized as an inactive zymogen (prolegumain) that requires acidic pH for autocatalytic activation, a process crucial for its function primarily within the endolysosomal compartments.[2][4] Its roles are diverse, encompassing antigen presentation, activation of other proteases like matrix metalloproteinases (MMPs), and degradation of extracellular matrix proteins.[6][7][8] Given its upregulation in various pathologies, including cancer and Alzheimer's disease, legumain is a significant target for therapeutic intervention and diagnostic tool development.[4][6][9]
The Quest for a Specific Substrate: Discovery of Cbz-Ala-Ala-Asn
The characterization of any enzyme begins with understanding its substrate specificity. For legumain, its defining feature is the absolute requirement for an asparagine residue in the P1 position of a substrate (the amino acid immediately preceding the scissile bond).
Early Investigations and the First Synthetic Substrate
The journey to identify a reliable synthetic substrate for legumain began with studies on the plant-derived form of the enzyme. In 1993, Kembhavi et al. developed the first fluorogenic substrate, Cbz-Ala-Ala-Asn-AMC (7-amino-4-methylcoumarin), based on the P3-P2-P1 sequence of Ala-Ala-Asn.[2][10] This synthetic peptide proved to be an effective tool for studying the plant enzyme.
Characterization of Mammalian Legumain
The discovery of mammalian legumain heavily relied on the tools developed for its plant counterpart. In their seminal 1997 paper, Chen et al. reported the cloning and isolation of pig and human legumain.[5] They demonstrated that the mammalian enzyme efficiently hydrolyzed Z-Ala-Ala-Asn-AMC, confirming its identity as an asparaginyl endopeptidase and establishing this substrate as the "gold standard" for assaying its activity.[5][9][10] The Ala-Ala sequence at the P3 and P2 positions provided a neutral and effective scaffold to present the critical P1 asparagine to the enzyme's active site, while the N-terminal Carbobenzoxy (Cbz or Z) group protected the peptide from exopeptidases.
Quantitative Analysis of Cbz-Ala-Ala-Asn Substrate Kinetics
The effectiveness of Cbz-Ala-Ala-Asn and its derivatives is quantified by standard enzyme kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate.
| Substrate | Enzyme Source | pH | Km (µM) | Notes |
| Cbz-Ala-Ala-Asn-AMC | Human Legumain | ~5.8 | 80 | A standard value for the fluorogenic substrate with the human enzyme.[11] |
| Cbz-Ala-Ala-Asn-AMC | S. mansoni Legumain | ~5.8 | 90 | Demonstrates conserved substrate specificity across species.[11] |
| Cbz-Ala-Ala-AzaAsn-CMK | Porcine Legumain | ~5.8 | N/A | An irreversible inhibitor based on the substrate scaffold. kobs/I = 139,000 M⁻¹s⁻¹.[12][13] |
Note: Data for inhibitors based on the Cbz-Ala-Ala-Asn backbone are included to illustrate the high affinity of this sequence for the legumain active site.
Experimental Protocols
The use of Cbz-Ala-Ala-Asn derivatives in enzymatic assays is fundamental for legumain research. Below is a standard protocol for a fluorometric legumain activity assay.
Materials
-
Enzyme: Purified, active recombinant human legumain.
-
Substrate: Cbz-Ala-Ala-Asn-AMC (Z-AAN-AMC) stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Citric Acid, 100 mM NaCl, 0.05% Tween-20, adjusted to pH 5.5.
-
Instrumentation: Fluorescence plate reader capable of excitation at ~380 nm and emission detection at ~460 nm.
-
Microplate: Black, flat-bottom 96-well plate suitable for fluorescence measurements.
Legumain Activity Assay Protocol
-
Prepare Assay Buffer: Ensure the pH of the assay buffer is accurately adjusted to 5.5, the optimal pH for legumain's asparaginyl endopeptidase activity.[5][14]
-
Dilute Enzyme: Prepare a working solution of legumain by diluting the stock enzyme in assay buffer to a final concentration of approximately 2-4 nM. Keep the enzyme on ice.
-
Prepare Substrate Solution: Prepare the reaction mix by diluting the Cbz-Ala-Ala-Asn-AMC stock solution into the assay buffer to achieve a final concentration of 50 µM.[14][15] For a 100 µL final reaction volume, prepare enough for all wells plus a small excess.
-
Set up the Reaction:
-
Add 50 µL of the 2X substrate solution (100 µM) to the wells of the 96-well plate.
-
To initiate the reaction, add 50 µL of the 2X enzyme solution (~4-8 nM) to each well. The final concentration of the substrate will be 50 µM and the enzyme will be ~2-4 nM.
-
Include negative controls containing substrate and assay buffer but no enzyme.
-
-
Measure Fluorescence: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time (e.g., every 60 seconds for 30 minutes).[14][15] The rate of increase in fluorescence is proportional to the legumain activity.
References
- 1. Structural and functional studies of legumain–mycocypin complexes revealed a competitive, exosite-regulated mode of interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Cloning, isolation, and characterization of mammalian legumain, an asparaginyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanism of Asparagine Endopeptidase in the Progression of Malignant Tumors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Legumain Regulates Differentiation Fate of Human Bone Marrow Stromal Cells and Is Altered in Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Z-Ala-Ala-Asn-AMC peptide [novoprolabs.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of mammalian legumain by Michael acceptors and AzaAsn-halomethylketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation [mdpi.com]
- 15. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
The Tripeptide Cbz-Ala-Ala-Asn: A Key Tool in Unraveling the Role of Legumain in Health and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic tripeptide Carbobenzoxy-Alanine-Alanine-Asparagine (Cbz-Ala-Ala-Asn) has emerged as a critical tool in the study of the cysteine protease legumain. Due to its high specificity as a legumain substrate, this peptide, particularly in its fluorogenic form (Cbz-Ala-Ala-Asn-AMC), has been instrumental in elucidating the enzymatic activity and biological functions of legumain. This guide provides a comprehensive overview of the significance of the Cbz-Ala-Ala-Asn peptide sequence, its quantitative interaction with legumain, detailed experimental protocols for its use, and its application in understanding legumain-mediated signaling pathways in cancer and bone homeostasis.
Core Significance of the Cbz-Ala-Ala-Asn Sequence
The primary significance of the Cbz-Ala-Ala-Asn peptide lies in its role as a highly specific substrate for legumain (also known as asparaginyl endopeptidase - AEP). Legumain is a lysosomal cysteine protease that exhibits a strict specificity for cleaving peptide bonds C-terminal to asparagine residues. The Ala-Ala-Asn sequence mimics the P3-P2-P1 residues of natural legumain substrates, making it an ideal tool for assaying legumain's proteolytic activity.
Legumain itself is a protein of significant interest in drug development due to its overexpression in the tumor microenvironment of various solid tumors, including breast and gastric cancer, where it is implicated in promoting tumor invasion, metastasis, and angiogenesis.[1] It also plays a crucial role in bone remodeling by regulating the differentiation of both osteoblasts and osteoclasts. Consequently, Cbz-Ala-Ala-Asn and its derivatives are invaluable for high-throughput screening of legumain inhibitors and for developing legumain-activated prodrugs.
Quantitative Data: Interaction with Legumain
The interaction of Cbz-Ala-Ala-Asn and its derivatives with legumain has been characterized by several kinetic parameters. The most commonly used derivative for quantitative assays is the fluorogenic substrate Z-Ala-Ala-Asn-AMC, where "Z" is an alternative abbreviation for the carbobenzoxy (Cbz) group and AMC (7-amino-4-methylcoumarin) is a fluorescent reporter group released upon cleavage.
| Compound/Enzyme Variant | Parameter | Value | Organism/System |
| Z-Ala-Ala-Asn-AMC | Km | 80 µM | Human Legumain |
| Z-Ala-Ala-Asn-AMC | Km | 90 µM | S. mansoni Legumain |
| Z-Ala-Ala-Asn-AMC | Reactivity | ~50% reduction | Human Legumain (S215A mutant)[2][3] |
| Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone | kobs/I | 139,000 M-1s-1 | Porcine Legumain[4] |
Experimental Protocols
Synthesis of Cbz-Ala-Ala-Asn
The synthesis of Cbz-Ala-Ala-Asn is typically achieved through solution-phase peptide synthesis. The following is a representative protocol for the fragment condensation approach.
Materials:
-
Cbz-Ala-OH
-
H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)
-
H-Asn(Trt)-OtBu (Trityl-protected Asparagine tert-butyl ester)
-
Coupling reagents (e.g., HATU, HOBt, TBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Reagents for workup and purification (e.g., ethyl acetate, citric acid solution, sodium bicarbonate solution)
Procedure:
-
Dipeptide Formation (Cbz-Ala-Ala-OMe):
-
Dissolve Cbz-Ala-OH in DCM.
-
Add a coupling reagent (e.g., TBTU) and DIPEA to activate the carboxylic acid.
-
In a separate flask, dissolve H-Ala-OMe·HCl in DCM and neutralize with DIPEA.
-
Add the neutralized alanine methyl ester solution to the activated Cbz-Ala solution.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup by washing the organic layer sequentially with dilute citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield Cbz-Ala-Ala-OMe.
-
-
Saponification of the Dipeptide:
-
Dissolve the Cbz-Ala-Ala-OMe in a mixture of methanol and water.
-
Add 1M NaOH and stir until the ester is fully hydrolyzed.
-
Acidify the mixture with 1M HCl and extract the product with ethyl acetate.
-
Dry and evaporate the solvent to obtain Cbz-Ala-Ala-OH.
-
-
Tripeptide Formation (Cbz-Ala-Ala-Asn(Trt)-OtBu):
-
Couple the Cbz-Ala-Ala-OH with H-Asn(Trt)-OtBu using a similar coupling procedure as in step 1.
-
-
Deprotection:
-
Treat the fully protected tripeptide with a cleavage cocktail containing TFA to remove the Trityl and tert-butyl protecting groups.
-
Precipitate the deprotected peptide with cold diethyl ether and purify by HPLC.
-
Legumain Activity Assay using Z-Ala-Ala-Asn-AMC
This fluorometric assay measures the rate of AMC release upon cleavage of the substrate by legumain.
Materials:
-
Recombinant human legumain
-
Z-Ala-Ala-Asn-AMC substrate (stock solution in DMSO)
-
Assay Buffer: 50 mM citric acid, 100 mM NaCl, 0.05% Tween-20, pH 5.5
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a substrate solution in the assay buffer at the desired final concentration (e.g., 50 µM).[5]
-
Add the substrate solution to the wells of the 96-well plate.
-
Initiate the reaction by adding a small volume of legumain (e.g., 2 nM final concentration).[5][6]
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure the increase in fluorescence over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[5]
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
Caption: Workflow for a typical legumain enzymatic assay.
Signaling Pathways and Significance
The use of Cbz-Ala-Ala-Asn as a tool has been pivotal in mapping the functional roles of legumain in complex biological processes.
Legumain in Cancer Progression
In the tumor microenvironment, secreted legumain can bind to integrin αvβ3 on the surface of tumor cells and tumor-associated macrophages (TAMs). This interaction can activate the PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival.[7] Activation of this pathway leads to the phosphorylation of downstream targets, including the mammalian target of rapamycin (mTOR), which in turn can promote protein synthesis and cell growth, and inhibit apoptosis by modulating the expression of Bcl-2 family proteins. This cascade contributes to tumor progression, metastasis, and resistance to therapy.
Caption: Legumain's pro-tumorigenic signaling cascade.
Legumain in Bone Homeostasis
Legumain plays a dual regulatory role in bone remodeling. On one hand, it inhibits the differentiation of osteoclasts, the cells responsible for bone resorption. This is achieved by influencing key transcription factors such as NFATc1. On the other hand, legumain also inhibits the maturation of osteoblasts, the bone-forming cells.[8] This effect is mediated, at least in part, by the degradation of fibronectin in the extracellular matrix, which is a crucial component for osteoblast differentiation.[8] Furthermore, the inhibitory effect of Transforming Growth Factor-beta 1 (TGF-β1) on osteoblast maturation is dependent on legumain activity. This complex interplay highlights legumain as a critical regulator of skeletal homeostasis.
Caption: Legumain's regulation of bone cell differentiation.
Conclusion
The Cbz-Ala-Ala-Asn peptide sequence is more than a mere chemical reagent; it is a fundamental key to unlocking the complex biology of legumain. Its utility as a specific substrate has enabled detailed kinetic studies, the screening of novel therapeutics, and the elucidation of legumain's role in critical signaling pathways. For researchers in oncology, immunology, and skeletal biology, a thorough understanding of this peptide and its applications is essential for advancing the field and developing next-generation therapies targeting legumain.
References
- 1. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structural and functional studies of legumain–mycocypin complexes revealed a competitive, exosite-regulated mode of interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Cell Secreted Legumain Promotes Gastric Cancer Resistance to Anti-PD-1 Immunotherapy by Enhancing Macrophage M2 Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Legumain Regulates Differentiation Fate of Human Bone Marrow Stromal Cells and Is Altered in Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
The Carboxybenzyl (Cbz) Protecting Group: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The carboxybenzyl (Cbz or Z) group, a cornerstone in the field of peptide chemistry, remains a vital tool for the protection of amine functionalities during the intricate process of peptide synthesis. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group's stability under various conditions and its facile removal under specific, mild conditions have cemented its place in the synthetic chemist's arsenal.[1][2] This technical guide provides an in-depth exploration of the Cbz protecting group, detailing its mechanism, application in both solution-phase and solid-phase peptide synthesis, and comprehensive experimental protocols.
Core Concepts of the Cbz Protecting Group
The Cbz group, chemically a benzyloxycarbonyl group, is introduced to protect the nucleophilic amine group of an amino acid, preventing it from engaging in undesired side reactions during peptide bond formation.[1][3] Its utility is rooted in its stability to a range of reagents and conditions, including those that are basic and mildly acidic.[4][5] This stability profile allows for the selective deprotection of other protecting groups, a concept known as orthogonality, which is crucial in the synthesis of complex peptides.[1][6][7]
The primary method for the removal of the Cbz group is catalytic hydrogenation, a mild process that typically employs a palladium catalyst and a hydrogen source.[1][3] This deprotection strategy is orthogonal to the acid-labile Boc (tert-butyloxycarbonyl) and base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups, enabling its integration into various synthetic strategies.[1][8]
Mechanism of Cbz Protection and Deprotection
Cbz Protection of an Amine
The protection of an amine with the Cbz group is typically achieved through the reaction of the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid generated during the reaction.[3]
Mechanism of Cbz Protection of an Amine.
Cbz Deprotection by Catalytic Hydrogenation
The removal of the Cbz group is most commonly achieved through catalytic hydrogenation. In this process, the Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). The reaction results in the cleavage of the benzylic C-O bond, yielding the free amine, toluene, and carbon dioxide.[2][3]
Mechanism of Cbz Deprotection by Catalytic Hydrogenation.
Quantitative Data on Cbz Protection and Deprotection
The efficiency of Cbz protection and deprotection can vary depending on the substrate and reaction conditions. The following tables summarize typical yields and reaction times for these transformations.
Table 1: N-Cbz Protection of Amines
| Amine Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Various Amines | Cbz-Cl | - | PEG-400 | 0.5-2 | 90-98 | [4] |
| Various Amines | Cbz-Cl | - | Water | 0.5-3 | 85-96 | [5] |
| L-Cyclohexylglycine | Cbz-Cl | NaOH | Water | - | 82.3 | [9] |
| General Amine | Cbz-Cl | NaHCO₃ | THF/H₂O | 20 | 90 | [3] |
Table 2: Cbz Deprotection by Catalytic Hydrogenation
| Substrate | Catalyst | Hydrogen Source | Solvent | Time (h) | Yield (%) | Reference |
| Cbz-Phenylalanine | 5% Pd/C | H₂ | Alcohol | - | - | [2] |
| General Cbz-amine | 10% Pd/C | H₂ | EtOH:EtOAc | - | >95 | [10] |
| General Cbz-amine | 5% Pd-C | H₂ | MeOH | 40 | - | [3] |
| Dihydropyrimidine benzyl esters | 10% Pd/C | H₂ | - | - | 80-95 | [10] |
Experimental Protocols
Protocol 1: N-Cbz Protection of an Amino Acid
This protocol describes a general procedure for the N-protection of an amino acid using benzyl chloroformate.
Materials:
-
Amino acid (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amino acid in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate to the solution, followed by the slow, dropwise addition of benzyl chloroformate.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to obtain the N-Cbz protected amino acid.[3]
Protocol 2: Catalytic Hydrogenation for Cbz Deprotection
This protocol outlines a general method for the removal of the Cbz protecting group via catalytic hydrogenation.
Materials:
-
Cbz-protected peptide (1.0 eq)
-
5% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the Cbz-protected peptide in methanol.
-
Add 5% Pd/C to the solution.
-
Stir the mixture under an atmosphere of hydrogen gas (balloon or hydrogenator) at room temperature or slightly elevated temperature (e.g., 60 °C) for the required time (typically 4-40 hours, monitor by TLC).
-
Upon completion of the reaction, filter the catalyst through a pad of Celite.
-
Concentrate the filtrate in vacuo to yield the deprotected peptide.[3]
Cbz Group in Peptide Synthesis Workflows
Solution-Phase Peptide Synthesis (SPPS)
In solution-phase peptide synthesis, the Cbz group is a classic choice for N-terminal protection. The synthesis involves a stepwise elongation of the peptide chain in a homogenous solution.
Solution-Phase Peptide Synthesis Workflow using the Cbz group.
Solid-Phase Peptide Synthesis (SPPS)
While the Fmoc/tBu and Boc/Bzl strategies dominate modern solid-phase peptide synthesis (SPPS), the principles of Cbz protection can also be applied. In this approach, the peptide is assembled on a solid support (resin).
Solid-Phase Peptide Synthesis Workflow illustrating the use of the Cbz group.
Conclusion
The carboxybenzyl protecting group, with its well-defined chemistry and reliable performance, continues to be an indispensable tool in peptide synthesis. Its stability, ease of introduction, and mild removal conditions make it a versatile choice for researchers in academia and industry. A thorough understanding of its function, as detailed in this guide, is essential for the successful design and execution of synthetic peptide strategies, ultimately contributing to advancements in drug discovery and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ijacskros.com [ijacskros.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. researchgate.net [researchgate.net]
- 8. Bot Detection [iris-biotech.de]
- 9. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 10. thalesnano.com [thalesnano.com]
An In-Depth Technical Guide to the Trifluoroacetic Acid Salt Form of Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the trifluoroacetic acid (TFA) salt form of synthetic peptides, a crucial topic for researchers, scientists, and drug development professionals. Due to its widespread use in peptide synthesis and purification, TFA is a common counterion in commercially available peptides. However, its presence can have significant implications for experimental results and therapeutic applications. This guide delves into the origins of TFA in synthetic peptides, its physicochemical and biological effects, methods for its quantification and removal, and the regulatory landscape.
The Origin of Trifluoroacetic Acid in Synthetic Peptides
Trifluoroacetic acid is a strong organic acid (pKa ≈ 0.5) that plays a dual role in the production of synthetic peptides, primarily through Solid-Phase Peptide Synthesis (SPPS).[1][2]
-
Cleavage from Resin: In the final step of SPPS, a high concentration of TFA (often in a "cleavage cocktail" with scavengers) is used to cleave the synthesized peptide from the solid support resin.[3][4]
-
Purification by HPLC: During reversed-phase high-performance liquid chromatography (RP-HPLC), TFA is commonly used as an ion-pairing agent in the mobile phase.[5][6] It forms ion pairs with the positively charged residues of the peptide, improving peak shape and resolution during purification.
As a result of these processes, the final lyophilized peptide product is typically a salt, with trifluoroacetate anions electrostatically associated with the positively charged N-terminus and basic amino acid side chains (such as lysine, arginine, and histidine). The amount of TFA in a peptide sample can range from 10% to 45% by weight, depending on the number of basic residues in the peptide sequence.[7]
Physicochemical and Biological Implications of Residual TFA
The presence of TFA as a counterion can significantly impact the properties and behavior of synthetic peptides, leading to a range of challenges in research and development.
Physicochemical Properties
The strong interaction between TFA and the peptide can alter its fundamental physicochemical characteristics:
-
Secondary Structure: TFA can influence the secondary structure of peptides. For instance, it has been observed to induce a slight increase in the helical content of some peptides compared to their chloride salt form.[5] Conversely, for other peptides like amyloid-β, the presence of TFA can influence the pathway of fibril formation, with TFA salts proceeding through an α-helical intermediate, while chloride salts form fibrils directly from a β-sheet conformation.[5]
-
Solubility and Aggregation: The TFA salt form can affect the solubility and aggregation propensity of peptides. While TFA in the HPLC mobile phase aids in purification, the resulting TFA salt of the lyophilized peptide can sometimes be less soluble in aqueous buffers.[6] For certain peptides, the choice of counterion can be critical for stability, with hydrochloride salts sometimes offering better stability against oxidation for peptides containing free sulfhydryl groups.[6]
-
Hygroscopicity: The salt form of a peptide can influence its hygroscopicity. Acetate salts are often preferred in later-stage drug development as they can result in a more stable and less "fluffy" lyophilized cake compared to TFA salts.[6]
Biological Implications and In Vitro Artifacts
Residual TFA can have unintended biological effects, often leading to artifacts in in vitro and in vivo studies:
-
Cytotoxicity: TFA has been shown to be cytotoxic at concentrations as low as the nanomolar range.[8] For example, TFA has been observed to inhibit the proliferation of osteoblasts and chondrocytes in a dose-dependent manner, an effect not seen with the corresponding hydrochloride salts.[9]
-
Interference with Cellular Assays: The presence of TFA can interfere with a wide range of cellular assays. It can alter cell growth, with some studies showing inhibition and others stimulation of cell proliferation.[8] These conflicting observations highlight the importance of considering the potential impact of TFA on experimental outcomes.
-
Enzyme and Receptor Binding: The acidic nature of TFA can lead to the denaturation of pH-sensitive enzymes and proteins, potentially causing false-negative results in activity assays.[5]
Due to these potential interferences, it is often recommended to remove TFA from peptides intended for biological assays.
Analytical Characterization and Quantification of TFA
Accurate quantification of residual TFA is crucial for understanding the net peptide content and for ensuring the reliability of experimental data. Several analytical techniques are employed for this purpose.
| Analytical Method | Principle | Advantages | Considerations |
| Ion Chromatography (IC) | Separation of anions based on their affinity for an ion-exchange resin, followed by conductivity detection. | High sensitivity and selectivity for TFA. Can simultaneously quantify other anions. | Requires specialized instrumentation. |
| High-Performance Liquid Chromatography (HPLC) with UV or ELSD | Separation of TFA from the peptide on a reversed-phase column. Detection can be by UV absorbance (for TFA) or Evaporative Light Scattering (ELSD). | Widely available instrumentation. Can be integrated into peptide purity analysis. | UV detection can have interference from the peptide itself. ELSD is a universal detector but may have lower sensitivity than conductivity detection. |
| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Direct detection and quantification of the fluorine atoms in TFA. | Highly specific for fluorine-containing compounds. Can be a non-destructive method. Provides absolute quantification with an appropriate standard. | Requires access to an NMR spectrometer with a fluorine probe. Sensitivity may be lower than chromatographic methods. |
Experimental Protocols
This section provides detailed methodologies for the quantification and removal of TFA from synthetic peptides.
Quantification of TFA by Ion Chromatography
This protocol is a general guideline for the determination of TFA in peptide samples using ion chromatography with suppressed conductivity detection.
Instrumentation and Reagents:
-
Ion chromatograph equipped with a suppressed conductivity detector.
-
Anion-exchange column (e.g., Dionex IonPac™ AS11-HC or similar).
-
Eluent: Sodium hydroxide (NaOH) gradient.
-
TFA standard solutions.
-
Deionized water (18.2 MΩ·cm).
-
Peptide sample.
Procedure:
-
Standard Preparation: Prepare a stock solution of TFA in deionized water (e.g., 1000 ppm). From this stock, prepare a series of calibration standards ranging from the expected limit of quantification to the upper end of the expected sample concentration range.
-
Sample Preparation: Accurately weigh a known amount of the peptide sample and dissolve it in a known volume of deionized water to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: Dionex IonPac™ AS11-HC (4 x 250 mm).
-
Eluent: A gradient of NaOH (e.g., starting at 1 mM and ramping to 60 mM).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
-
Detection: Suppressed conductivity.
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the peptide sample solution.
-
Quantification: Determine the concentration of TFA in the sample solution by comparing its peak area to the calibration curve. Calculate the weight percentage of TFA in the original peptide sample.
TFA Removal by HCl Lyophilization
This is a widely used method for exchanging TFA counterions with chloride ions.
Materials and Reagents:
-
Lyophilizer.
-
Peptide-TFA salt.
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M).
-
Deionized water.
Procedure:
-
Dissolution: Dissolve the peptide-TFA salt in 0.1 M HCl. A common starting point is a peptide concentration of 1-2 mg/mL.
-
Freezing: Flash-freeze the peptide solution, for example, by immersing the flask in liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Lyophilize the frozen solution until all the solvent has been removed.
-
Repeat: To ensure complete exchange, repeat the dissolution, freezing, and lyophilization cycle two to three more times.
-
Final Lyophilization from Water: After the final HCl lyophilization cycle, dissolve the peptide in deionized water and lyophilize one last time to remove any excess HCl.
-
Analysis: Analyze a small portion of the final product by an appropriate method (e.g., ion chromatography) to confirm the removal of TFA.
TFA to Acetate Exchange by Ion-Exchange Chromatography
This method is suitable for exchanging TFA with acetate, a more biocompatible counterion.
Materials and Reagents:
-
Strong anion exchange (SAX) resin.
-
Chromatography column.
-
Acetic acid solution (e.g., 1 M).
-
Deionized water.
-
Peptide-TFA salt.
Procedure:
-
Column Preparation: Pack a chromatography column with the SAX resin.
-
Resin Equilibration: Wash the column with several column volumes of 1 M acetic acid to replace the original counterions on the resin with acetate ions.
-
Wash: Wash the column thoroughly with deionized water until the pH of the eluate returns to neutral to remove excess acetic acid.
-
Sample Loading: Dissolve the peptide-TFA salt in a minimal amount of deionized water and load it onto the column.
-
Elution: Elute the peptide with deionized water. The peptide, being positively charged, will not bind to the anion exchange resin. The TFA anions will bind to the resin, and acetate ions will be released to form the peptide acetate salt.
-
Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by UV spectrophotometry at 280 nm) to identify the fractions containing the peptide.
-
Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.
Visualizing Workflows and Relationships
Graphical representations can aid in understanding the complex processes and interactions related to TFA in synthetic peptides.
Caption: Workflow of SPPS, purification, and TFA salt exchange.
Caption: Potential interferences of residual TFA in peptide applications.
Regulatory Considerations
For peptides intended for therapeutic use, the presence of TFA is a significant regulatory concern. While two FDA-approved drugs, bivalirudin and corticorelin, are formulated as TFA salts, the general preference is for more biocompatible counterions like acetate or hydrochloride.[6] Regulatory agencies such as the FDA and EMA have guidelines for the characterization and control of impurities in drug substances, which include residual process reagents like TFA. For preclinical and clinical development, it is often necessary to either replace the TFA counterion or to rigorously justify its presence and establish safe limits based on toxicological data.
Conclusion
Trifluoroacetic acid is an indispensable tool in the synthesis and purification of peptides. However, its persistence as a counterion in the final product can lead to a variety of undesirable effects, from altering the peptide's physical properties to interfering with biological assays. A thorough understanding of the origin, effects, and methods for removal of TFA is essential for any scientist working with synthetic peptides. By carefully considering the salt form of their peptides and implementing appropriate analytical and purification strategies, researchers can ensure the quality, accuracy, and reproducibility of their work, ultimately accelerating the path from basic research to clinical application.
References
- 1. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 2. biopharma-asia.com [biopharma-asia.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 7. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
The Specificity of Legumain for Asparagine at the P1 Position: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the substrate specificity of Legumain, with a particular focus on its pronounced preference for asparagine (Asn) at the P1 position of its substrates. Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease belonging to the C13 family. Its precise proteolytic activity is critical in various physiological and pathological processes, including antigen presentation, pro-enzyme activation, and cancer progression, making it a significant target for therapeutic intervention.
Core Principles of Legumain Substrate Recognition
Legumain exhibits a stringent specificity for cleaving peptide bonds C-terminal to an asparagine residue.[1][2][3] This specificity is, however, highly dependent on the pH of the microenvironment. At an optimal pH of approximately 5.8, Legumain functions as a highly specific asparaginyl endopeptidase.[1][3] The structural basis for this specificity lies in the unique architecture of Legumain's S1 binding pocket, which is described as zwitterionic, creating an ideal environment for accommodating the asparagine side chain.[4][5]
A noteworthy characteristic of Legumain is its ability to cleave after aspartic acid (Asp) residues under more acidic conditions (pH < 4.5).[1][2] This caspase-like activity is attributed to the protonation of the aspartate side chain at low pH, which then allows it to be accepted by the S1 pocket.[4] This dual, pH-dependent specificity is a key consideration in the design of specific substrates and inhibitors for Legumain.
Quantitative Analysis of Substrate Specificity
The preference of Legumain for Asn over Asp at the P1 position has been quantified through kinetic studies. These studies typically involve measuring the catalytic efficiency (kcat/Km) of Legumain against synthetic fluorogenic substrates. The data consistently demonstrates a significantly higher efficiency for substrates containing Asn at the P1 position.
| Substrate P1 Residue | Relative Cleavage Efficiency (Asn vs. Asp) | Optimal pH for Cleavage | Reference |
| Asn | ~22-fold higher | 5.8 | [2] |
| Asp | 4.5 | [2] | |
| Asn | 20-30 times more efficient | 5.8 | [2] |
| Asp | 4.0-4.5 | [2][4] |
Experimental Protocols for Determining Substrate Specificity
Several experimental methodologies are employed to elucidate the substrate specificity of Legumain. These techniques range from traditional enzyme kinetics to proteome-wide approaches.
Fluorogenic Substrate Assays
This is a common method for determining the kinetic parameters of Legumain activity.
-
Principle: A synthetic peptide substrate containing a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC, or 7-amino-4-carbamoylmethyl-coumarin, ACC) quenched by a neighboring group is used. Upon cleavage by Legumain, the fluorophore is released, resulting in an increase in fluorescence that can be monitored over time.
-
Typical Substrates: Z-Ala-Ala-Asn-AMC[6], Ac-D-Tyr-Tic-Thr-Asn-ACC[2].
-
Protocol Outline:
-
Recombinant active Legumain is diluted in an appropriate assay buffer (e.g., 40 mM citric acid, 120 mM Na2HPO4, 1 mM EDTA, 10 mM DTT, pH 5.8).[2]
-
A range of concentrations of the fluorogenic substrate is added to the enzyme solution.
-
The increase in fluorescence is measured at regular intervals using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC).[7]
-
The initial reaction velocities are calculated and used to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).
-
Hybrid Combinatorial Substrate Library (HyCoSuL) Screening
This powerful technique allows for the unbiased determination of preferred amino acid residues at positions P2, P3, and P4 of a substrate, while keeping the P1 residue fixed as Asn or Asp.
-
Principle: A library of peptides with a fixed P1 residue and a randomized mixture of natural and unnatural amino acids at other positions is synthesized with a fluorescent reporter. The library is incubated with Legumain, and the cleaved fragments are identified and quantified by mass spectrometry.
-
Protocol Outline:
-
A combinatorial peptide library is synthesized.
-
The library is incubated with activated Legumain at a specific pH (e.g., 5.8 for Asn specificity or 4.5 for Asp specificity).[2]
-
The reaction is quenched, and the cleavage products are analyzed to identify the preferred amino acid sequences.
-
N-terminomics for Physiological Substrate Identification
This proteomic approach aims to identify the native substrates of Legumain within a complex biological sample.
-
Principle: This method identifies the newly generated N-termini of proteins in a cellular or tissue lysate that result from proteolytic cleavage. By comparing the N-termini in wild-type versus Legumain-deficient samples, or in the presence and absence of a specific Legumain inhibitor, physiological cleavage sites can be identified.
-
Protocol Outline:
-
Biological samples (e.g., cells or tissues) with and without active Legumain are lysed.
-
The N-termini of all proteins and peptides are chemically labeled.
-
The proteins are digested with a protease of known specificity (e.g., trypsin).
-
The labeled N-terminal peptides are enriched and analyzed by mass spectrometry to identify the cleavage sites.
-
Visualization of Key Processes
Experimental Workflow for Fluorogenic Substrate Assay
Caption: Workflow for determining Legumain kinetics using a fluorogenic substrate.
Legumain's pH-Dependent Substrate Specificity
Caption: pH-dependent shift in Legumain's P1 substrate specificity.
Legumain in Signaling Pathways
Legumain's proteolytic activity plays a crucial role in the activation and regulation of several signaling pathways implicated in cancer and other diseases. Its specificity for Asn is key to its function in these cascades.
-
Matrix Metalloproteinase (MMP) Activation: Legumain can activate pro-MMP-2 and pro-MMP-9 by cleaving their pro-domains at specific asparagine residues.[8] This activation contributes to the degradation of the extracellular matrix, facilitating tumor invasion and metastasis.
-
PI3K/AKT Pathway: In some cancer cells, Legumain expression has been shown to stimulate the PI3K/AKT signaling pathway, which is a central regulator of cell proliferation, survival, and growth.[8]
-
p53 Regulation: Activated Legumain can cleave the tumor suppressor protein p53 at an asparagine residue (N311), leading to a loss of its tumor-suppressive functions.[8]
-
TGF-β Signaling: Legumain has been implicated in the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8][9]
-
Macrophage and Glioblastoma Signaling: In the tumor microenvironment of glioblastoma, tumor-associated macrophage (TAM)-derived Legumain can activate the GSK3β/STAT3 pathway in macrophages and the integrin αv/AKT/p65 signaling pathway in glioblastoma cells, promoting tumor progression.[10]
Legumain-Mediated MMP Activation Pathway
Caption: Simplified pathway of Legumain-mediated activation of MMP-2.
Conclusion
The strict, yet pH-tunable, substrate specificity of Legumain for asparagine at the P1 position is a defining feature of this enzyme. A thorough understanding of the molecular basis of this specificity, robust quantitative data, and detailed experimental protocols are essential for researchers in both academia and industry. This knowledge is paramount for the development of selective inhibitors and probes for Legumain, which hold promise as novel diagnostics and therapeutics for a range of human diseases, particularly cancer. The continued exploration of Legumain's role in complex signaling networks will undoubtedly uncover further opportunities for targeted drug development.
References
- 1. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic and structural studies on legumain explain its zymogenicity, distinct activation pathways, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Legumain in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting legumain-mediated cell-cell interaction sensitizes glioblastoma to immunotherapy in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Cbz-Ala-Ala-Asn-AMC: A Comprehensive Technical Guide to its Use as a Fluorogenic Substrate for Legumain
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of Cbz-Ala-Ala-Asn-AMC as a fluorogenic substrate for legumain (Asparaginyl Endopeptidase, AEP), a cysteine protease implicated in a variety of physiological and pathological processes, including cancer progression and immune regulation. This document details the core principles of the enzymatic assay, provides key quantitative data, outlines detailed experimental protocols, and visualizes the broader context of legumain's role in cellular signaling.
Introduction to Cbz-Ala-Ala-Asn-AMC and Legumain
Legumain is a lysosomal cysteine protease that exhibits a stringent specificity for cleaving peptide bonds C-terminal to asparagine residues.[1] Its activity is increasingly recognized as a biomarker and potential therapeutic target in various diseases, particularly in cancer, where it is often overexpressed in the tumor microenvironment.[2][3]
Cbz-Ala-Ala-Asn-AMC (Carbobenzoxy-L-Alanyl-L-Alanyl-L-Asparagine-7-amino-4-methylcoumarin) is a synthetic fluorogenic substrate designed for the sensitive and specific measurement of legumain activity.[4][5] The substrate consists of a tripeptide sequence (Ala-Ala-Asn) that is recognized by legumain, linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage at the C-terminus of the asparagine residue, the highly fluorescent AMC molecule is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to legumain activity.
Quantitative Data
The following tables summarize the key quantitative parameters for the interaction of Cbz-Ala-Ala-Asn-AMC and other relevant compounds with legumain.
Table 1: Kinetic Parameters for Legumain with Cbz-Ala-Ala-Asn-AMC and a Similar Substrate
| Substrate | Enzyme Source | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Experimental Conditions |
| Cbz-Ala-Ala-Asn-AMC | Human Legumain | 80 | - | - | Not specified |
| Cbz-Ala-Ala-Asn-AMC | S. mansoni Legumain | 90 | - | - | Not specified |
| Cbz-Ala-Ala-Asn-AMC | Recombinant Human Legumain | 25.7 | - | - | pH 5.8, 30°C |
| Bz-Asn-pNA | Super-activated Legumain | 2400 ± 100 | 2 ± 0.5 | 7.3 ± 0.05 x 102 | pH 5.5, 310 K |
Table 2: Inhibition of Legumain Activity
| Inhibitor | Substrate | Ki | kobs/[I] (M-1s-1) | Enzyme Source | Experimental Conditions |
| Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone | Cbz-Ala-Ala-Asn-AMC | - | 139,000 | Porcine Legumain | Not specified |
| Cystatin M/E (endogenous inhibitor) | Cbz-Ala-Ala-Asn-AMC | - | - | Legumain | pH 5.5 |
| Gallinamide A | Cbz-Ala-Ala-Asn-AMC | - | - | S. mansoni extract | <10% inhibition at 1 µM |
Experimental Protocols
Preparation of Reagents
-
Cbz-Ala-Ala-Asn-AMC Stock Solution:
-
Legumain Assay Buffer:
-
A common assay buffer consists of 50 mM citric acid or sodium acetate, 100 mM NaCl, and 0.05% Tween-20, with the pH adjusted to the optimal range for legumain activity (typically pH 5.5-5.8).[4]
-
For assays with recombinant or purified legumain, the addition of a reducing agent like DTT (e.g., 2-5 mM) is often recommended.
-
Legumain Activity Assay using Purified Enzyme
This protocol is a general guideline and may require optimization based on the specific enzyme and experimental setup.
Caption: Workflow for a standard legumain enzymatic assay.
-
Prepare the reaction mixture: In a 96-well microplate, add the appropriate volume of legumain assay buffer.
-
Add the enzyme: Add the diluted legumain enzyme to the wells. The final concentration of the enzyme should be optimized to ensure a linear reaction rate (e.g., 2 nM).
-
Pre-incubation (optional): If screening for inhibitors, pre-incubate the enzyme with the test compounds for a defined period (e.g., 10 minutes) at the assay temperature (e.g., 30°C or 37°C).[4]
-
Initiate the reaction: Add the Cbz-Ala-Ala-Asn-AMC substrate to a final concentration that is typically at or below the Km value (e.g., 20-50 µM) to start the reaction.
-
Measure fluorescence: Immediately begin monitoring the increase in fluorescence in a microplate spectrofluorometer.
Legumain Activity Assay in Cell Lysates
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., containing 50 mM sodium acetate pH 5.8, 0.1% CHAPS, and protease inhibitors, excluding those that inhibit legumain).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Enzymatic Assay:
-
In a 96-well plate, add a specific amount of cell lysate (e.g., 20-50 µg of total protein) to the legumain assay buffer.
-
Initiate the reaction by adding Cbz-Ala-Ala-Asn-AMC.
-
Measure the fluorescence as described in the purified enzyme assay protocol.
-
The legumain activity can be expressed as the rate of fluorescence increase per unit of protein per unit of time.
-
Substrate Specificity
The P3-P2-P1 sequence of Cbz-Ala-Ala-Asn-AMC, particularly the asparagine at the P1 position, confers a high degree of specificity for legumain.[4] Legumain is the only known human protease with a strict preference for asparagine at the P1 position.[4]
However, it is important to consider the following:
-
pH-dependent specificity: At a lower pH (e.g., 4.0), legumain's specificity can shift to also cleave after aspartic acid residues.
-
Cross-reactivity with other proteases: While highly specific, some studies have shown that certain caspase-specific inhibitors can moderately inhibit legumain, suggesting a degree of structural similarity in the active site. It is therefore advisable to use specific legumain inhibitors as controls to confirm that the measured activity is indeed from legumain, especially in complex biological samples.
Legumain in Signaling Pathways
Legumain activity, as measured by the hydrolysis of Cbz-Ala-Ala-Asn-AMC, is a critical component in several signaling pathways, particularly in the context of cancer.
Caption: Legumain's role in the FAK/Src/RhoA signaling pathway.
In some cancers, legumain can bind to integrin αvβ3 on the cell surface, leading to the activation of the Focal Adhesion Kinase (FAK), Src, and RhoA signaling cascade, which promotes cancer cell migration and invasion.[3]
Caption: Legumain-mediated activation of MMP-2.
Legumain can proteolytically process the zymogen pro-Matrix Metalloproteinase-2 (pro-MMP-2) into its active form, MMP-2. Active MMP-2 then degrades components of the extracellular matrix (ECM), facilitating tumor invasion and metastasis.
Caption: Legumain's involvement in the TGF-β signaling pathway.
Transforming Growth Factor-beta (TGF-β) can upregulate legumain expression. Legumain, in turn, can participate in the activation of Smad proteins, key downstream effectors of the TGF-β pathway, which regulate the expression of genes involved in cell proliferation, angiogenesis, and invasion.
Conclusion
Cbz-Ala-Ala-Asn-AMC is an invaluable tool for researchers studying the activity of legumain. Its high specificity and the sensitivity of the fluorometric readout make it suitable for a wide range of applications, from basic biochemical characterization of the enzyme to high-throughput screening of inhibitors and the assessment of legumain activity in complex biological samples. Understanding the kinetic parameters, optimal assay conditions, and the signaling context of legumain is crucial for the accurate interpretation of experimental results and for advancing our knowledge of this important protease in health and disease.
References
- 1. Development of near-infrared fluorophore (NIRF)-labeled activity-based probes for in vivo imaging of legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Z-Ala-Ala-Asn-AMC | TargetMol [targetmol.com]
- 4. d-nb.info [d-nb.info]
- 5. glpbio.com [glpbio.com]
- 6. Nature-Inspired Gallinamides Are Potent Antischistosomal Agents: Inhibition of the Cathepsin B1 Protease Target and Binding Mode Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US10759803B2 - Asparagine endopeptidase (AEP) inhibitors for managing cancer and compositions related thereto - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Cbz-Ala-Ala-Asn Derivatives in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide sequence Cbz-Ala-Ala-Asn serves as a foundational scaffold for potent and specific tools used in the study of legumain (also known as asparaginyl endopeptidase, AEP), a lysosomal cysteine protease.[1][2] Legumain is a key regulator in various physiological and pathological processes, including antigen presentation, inflammation, and cancer progression through the activation of other proteases like matrix metalloproteinases (MMPs).[3][4] Dysregulation of legumain activity is a hallmark of several diseases, making it a significant target for therapeutic intervention.
These application notes provide detailed protocols for the use of two key derivatives of the Cbz-Ala-Ala-Asn scaffold in a cell culture setting:
-
Cbz-Ala-Ala-Asn-AMC (Z-AAA-AMC): A fluorogenic substrate designed to quantify legumain activity. The cleavage of the 7-amino-4-methylcoumarin (AMC) group by active legumain results in a fluorescent signal directly proportional to enzyme activity.[5][6]
-
Cbz-Ala-Ala-Asn-CMK (Z-AAA-CMK): An irreversible inhibitor of legumain. The chloromethylketone (CMK) reactive group forms a covalent bond with the active site of legumain, effectively blocking its proteolytic function and allowing for the study of its downstream effects.[7]
Product Information and Storage
The trifluoroacetic acid (TFA) salt form of Cbz-Ala-Ala-Asn is a common result of solid-phase peptide synthesis. When this peptide is conjugated to AMC or CMK, it is crucial to handle and store the compounds correctly to ensure their stability and efficacy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions | Solvent |
| Cbz-Ala-Ala-Asn-AMC | C₂₈H₃₁N₅O₇ | 565.58 | -20°C to -80°C, protected from light and moisture | DMSO |
| Cbz-Ala-Ala-Asn-CMK | C₂₃H₃₀ClN₅O₇ | 539.97 | -20°C to -80°C, protected from light and moisture | DMSO |
Note: Data is aggregated from publicly available information. Please refer to the manufacturer's data sheet for specific details.
Application 1: Measuring Legumain Activity with Cbz-Ala-Ala-Asn-AMC
This protocol details the measurement of legumain activity in cell lysates using a fluorometric assay.
Experimental Workflow: Legumain Activity Assay
Caption: Workflow for measuring legumain activity in cell lysates.
Detailed Protocol
A. Materials Required:
-
Cells of interest (e.g., cancer cell lines with known legumain expression like HeLa, SiHa, or macrophage cell lines like RAW 264.7)[3]
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Legumain Lysis Buffer: 50 mM Sodium Citrate, 1 mM EDTA, 0.5% CHAPS, pH 5.8. Prepare fresh and keep on ice.
-
Cbz-Ala-Ala-Asn-AMC (stock solution in DMSO, e.g., 10 mM)
-
Legumain Assay Buffer: 100 mM Sodium Citrate, 1 mM DTT, 1 mM EDTA, pH 5.8.
-
Black, flat-bottom 96-well microplate
-
Fluorometric plate reader
B. Cell Lysate Preparation:
-
Culture cells to the desired confluency (typically 80-90%).
-
For adherent cells, wash twice with ice-cold PBS, then scrape cells into a minimal volume of PBS. For suspension cells, pellet by centrifugation (e.g., 300 x g for 5 minutes) and wash the pellet twice with ice-cold PBS.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Legumain Lysis Buffer (e.g., 100-200 µL for a pellet from a 10 cm dish).
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay). Normalize all samples to the same concentration with Lysis Buffer.
C. Fluorometric Assay Procedure:
-
In a black 96-well plate, add 20-50 µg of total protein from your cell lysate to each well.
-
Add Legumain Assay Buffer to each well to bring the total volume to 90 µL.
-
Prepare a blank well containing Lysis Buffer and Assay Buffer but no cell lysate.
-
Initiate the reaction by adding 10 µL of a 10X working solution of Cbz-Ala-Ala-Asn-AMC (e.g., 500 µM for a 50 µM final concentration) to each well.
-
Immediately place the plate in a fluorometric reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of 355-380 nm and an emission wavelength of 460 nm.[8]
D. Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Plot fluorescence units (RFU) against time (minutes).
-
Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve.
-
Express legumain activity as RFU/min/µg of protein.
Quantitative Data
| Parameter | Value | Organism | Notes |
| Km of Cbz-Ala-Ala-Asn-AMC | 80 µM | Human Legumain | The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax.[9] |
| Km of Cbz-Ala-Ala-Asn-AMC | 90 µM | S. mansoni Legumain | Shows conservation of substrate affinity across species.[9] |
| Typical Substrate Concentration | 10 - 50 µM | In Vitro Assays | A concentration below Km is often used to ensure the reaction rate is sensitive to changes in enzyme concentration. |
Application 2: Inhibiting Legumain Function with Cbz-Ala-Ala-Asn-CMK
This protocol describes how to use Z-AAA-CMK to inhibit endogenous legumain in cultured cells and assess the functional consequences, such as changes in cell migration and invasion.
Experimental Workflow: Legumain Inhibition Study
Caption: Workflow for studying the effects of legumain inhibition in cells.
Detailed Protocol
A. Materials Required:
-
Cells of interest (e.g., HeLa, SiHa)
-
Complete cell culture medium
-
Cbz-Ala-Ala-Asn-CMK (stock solution in DMSO, e.g., 10 mM)
-
Materials for your chosen functional assay (e.g., 6-well plates for scratch assay, Transwell inserts, SDS-PAGE and Western blotting reagents)
-
Antibodies for downstream targets (e.g., anti-MMP-2, anti-MMP-9)
B. Cell Treatment:
-
Seed cells in the appropriate culture vessel for your downstream application. Allow them to adhere and grow for 24 hours.
-
Prepare a working solution of Z-AAA-CMK in complete culture medium. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type (a common starting range is 1-20 µM).
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of Z-AAA-CMK.
-
Prepare a vehicle control by treating a parallel set of cells with the same concentration of DMSO used for the highest inhibitor dose.
-
Incubate the cells for the desired period (e.g., 24-48 hours).
C. Validation of Inhibition (Optional but Recommended):
-
After the treatment period, harvest a subset of the treated and control cells and prepare lysates as described in Application 1 .
-
Perform the legumain activity assay to confirm that the inhibitor has effectively reduced legumain activity in the treated cells compared to the vehicle control.
D. Assessment of Downstream Effects:
-
Cell Migration (Scratch Assay):
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add medium containing Z-AAA-CMK or vehicle control.
-
Image the scratch at 0 hours and at subsequent time points (e.g., 24 hours).
-
Measure the closure of the scratch to quantify cell migration. A reduction in closure in the inhibitor-treated group indicates an anti-migratory effect.[3]
-
-
Cell Invasion (Transwell Assay):
-
Use Transwell inserts with a Matrigel-coated membrane.
-
Seed cells in serum-free medium containing Z-AAA-CMK or vehicle control in the upper chamber.
-
Add complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells. A decrease in the number of stained cells in the inhibitor-treated group suggests an anti-invasive effect.[3]
-
-
Western Blot for Downstream Targets:
-
After treatment, prepare cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against proteins known to be affected by legumain, such as pro-MMP-2 and active MMP-2.
-
Analyze changes in the expression or activation state of these proteins. Inhibition of legumain is expected to reduce the activation of pro-MMP-2.
-
Legumain Signaling Pathway
Legumain is involved in multiple signaling pathways that promote cancer progression, particularly through the degradation of the extracellular matrix (ECM) and the activation of other proteases.
Caption: Legumain's role in promoting cell invasion via ECM degradation.
Troubleshooting and Considerations
-
Low Signal in Activity Assay: Ensure the lysis and assay buffers are at the correct acidic pH (around 5.8), as legumain activity is pH-dependent. Check DTT concentration, as it is required for cysteine protease activity.
-
High Background Fluorescence: Use a plate reader with appropriate filters. Ensure the substrate has not degraded due to improper storage.
-
Inhibitor Cytotoxicity: If significant cell death is observed with Z-AAA-CMK, perform a viability assay (e.g., MTS or Trypan Blue) to determine a non-toxic working concentration.
-
Specificity: While Cbz-Ala-Ala-Asn is a highly specific sequence for legumain, consider using legumain knockout/knockdown cells as a negative control to confirm that the observed effects are legumain-dependent.
References
- 1. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptglab.co.jp [ptglab.co.jp]
- 3. Knockdown of Legumain Suppresses Cervical Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 6. Colorimetric and fluorimetric microplate assays for legumain and a staining reaction for detection of the enzyme after electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Legumain Inhibitor Screening using Cbz-Ala-Ala-Asn-AMC
Introduction
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease belonging to the C13 family.[1] It plays a crucial role in various physiological processes, including antigen presentation and protein degradation.[2] However, the overexpression and aberrant activity of Legumain have been implicated in the pathogenesis of several diseases, including cancer, where it is associated with tumor growth, invasion, and metastasis.[1][3] This makes Legumain a compelling target for therapeutic intervention.
This document provides a detailed protocol for a fluorogenic, high-throughput screening assay to identify and characterize inhibitors of Legumain. The assay utilizes the specific substrate Carbobenzoxy-Alaninyl-Alaninyl-Asparaginyl-7-Amino-4-methylcoumarin (Cbz-Ala-Ala-Asn-AMC).[4][5][6] Legumain cleaves the amide bond C-terminal to the asparagine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The resulting increase in fluorescence intensity is directly proportional to Legumain activity, and its reduction in the presence of a test compound indicates inhibition.
Principle of the Assay
The screening assay is based on the enzymatic hydrolysis of the fluorogenic substrate Cbz-Ala-Ala-Asn-AMC by Legumain. The substrate itself is weakly fluorescent. Upon cleavage by Legumain at the asparagine residue, the free AMC fluorophore is liberated, resulting in a significant increase in fluorescence emission at 460 nm when excited at 355-380 nm.[7][8] Potential inhibitors will interfere with this enzymatic reaction, leading to a decrease in the rate of AMC release and, consequently, a lower fluorescence signal. The potency of an inhibitor is typically quantified by determining its half-maximal inhibitory concentration (IC50).
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. | Storage |
| Recombinant Human Legumain | R&D Systems | 2199-CY | -80°C |
| Cbz-Ala-Ala-Asn-AMC | Bachem | I-1575 | -20°C |
| Assay Buffer | - | - | 4°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temp |
| 96-well, black, flat-bottom plates | Corning | 3603 | Room Temp |
| Fluorescence Microplate Reader | - | - | - |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 | -20°C |
| Acetic Acid | Sigma-Aldrich | 695092 | Room Temp |
| Sodium Acetate | Sigma-Aldrich | S2889 | Room Temp |
| EDTA | Sigma-Aldrich | E9884 | Room Temp |
| Positive Control Inhibitor (e.g., Cystatin E/M) | R&D Systems | 1290-PI | -20°C |
Assay Buffer Preparation (50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 5.5):
-
Dissolve the appropriate amount of sodium acetate in deionized water to make a 50 mM solution.
-
Add EDTA to a final concentration of 1 mM.
-
Adjust the pH to 5.5 using acetic acid.
-
Immediately before use, add DTT to a final concentration of 2 mM. DTT is unstable in solution, so it should be added fresh.
Experimental Workflow
The following diagram illustrates the overall workflow for the Legumain inhibitor screening assay.
Caption: Experimental workflow for Legumain inhibitor screening.
Experimental Protocol
1. Reagent Preparation:
-
Recombinant Legumain: Thaw the enzyme on ice. Prepare a working solution of Legumain in pre-chilled Assay Buffer to the desired final concentration (e.g., 2 nM).[8] Keep the enzyme solution on ice until use.
-
Cbz-Ala-Ala-Asn-AMC Substrate: Prepare a stock solution of the substrate in DMSO (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM).[8] Protect the substrate solution from light.
-
Test Compounds and Controls: Prepare stock solutions of test compounds in DMSO. Create a dilution series of the compounds in Assay Buffer. Include the following controls:
-
100% Activity Control (No Inhibitor): Assay Buffer with DMSO (at the same final concentration as the test compounds).
-
0% Activity Control (Blank): Assay Buffer without enzyme.
-
Positive Control: A known Legumain inhibitor (e.g., Cystatin E/M) at a concentration known to cause complete inhibition.
-
2. Assay Procedure:
-
Add 50 µL of the diluted test compounds or controls to the wells of a 96-well black, flat-bottom plate according to the plate layout.
-
Add 25 µL of the Legumain working solution to each well, except for the blank control wells (add 25 µL of Assay Buffer instead).
-
Mix gently by tapping the plate.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the Cbz-Ala-Ala-Asn-AMC substrate solution to all wells. The final volume in each well should be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[8]
Enzymatic Reaction and Inhibition
The following diagram illustrates the enzymatic cleavage of Cbz-Ala-Ala-Asn-AMC by Legumain and the principle of competitive inhibition.
Caption: Legumain cleaves Cbz-Ala-Ala-Asn-AMC to release fluorescent AMC.
Data Analysis
-
Calculate the rate of reaction: For each well, determine the rate of reaction (V) by plotting the RFU values against time and calculating the slope of the linear portion of the curve (V = ΔRFU / Δt).
-
Calculate the percentage of inhibition:
-
Average the rates of the 100% activity control wells (V_control).
-
For each test compound concentration, calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
-
Determine the IC50 value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.[9]
-
Sample Data
The following table presents sample data for two hypothetical Legumain inhibitors.
| Inhibitor | Concentration (µM) | % Inhibition | IC50 (µM) |
| Inhibitor A | 0.01 | 12.5 | 0.52 |
| 0.1 | 35.2 | ||
| 1 | 68.9 | ||
| 10 | 92.1 | ||
| 100 | 98.5 | ||
| Inhibitor B | 0.01 | 2.1 | 8.7 |
| 0.1 | 8.3 | ||
| 1 | 25.6 | ||
| 10 | 55.4 | ||
| 100 | 85.7 |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of test compounds or plates. | Subtract the fluorescence of a "no enzyme" control. Screen compounds for autofluorescence before the assay. |
| Low signal-to-noise ratio | Insufficient enzyme or substrate concentration. | Optimize enzyme and substrate concentrations. Ensure the substrate has not degraded. |
| Inconsistent results between replicates | Pipetting errors or improper mixing. | Use calibrated pipettes. Ensure thorough mixing after each reagent addition. |
| No inhibition observed | Inhibitor is inactive or insoluble. | Check the solubility of the compound in the assay buffer. Test a higher concentration range. |
| Precipitation of compounds | Low solubility of test compounds in aqueous buffer. | Decrease the final concentration of DMSO or use a different co-solvent. |
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment | PLOS Computational Biology [journals.plos.org]
Application Notes and Protocols: Cbz-Ala-Ala-Asn for In Vivo Imaging of Legumain Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legumain, an asparaginyl endopeptidase, is a lysosomal cysteine protease that is significantly overexpressed in various solid tumors and is implicated in tumor growth, invasion, and metastasis.[1] Its restricted activity in healthy tissues and upregulation in the tumor microenvironment make it an attractive biomarker for cancer imaging and a target for drug delivery. The peptide sequence Cbz-Ala-Ala-Asn is a well-established substrate for legumain and serves as the foundational scaffold for developing specific activity-based probes (ABPs) for its detection.[1][2]
These application notes provide an overview and detailed protocols for the use of Cbz-Ala-Ala-Asn-based fluorescent probes for the in vivo imaging of legumain activity in preclinical cancer models.
Principle of Detection
Cbz-Ala-Ala-Asn-based probes are designed to specifically target and covalently bind to the active site of legumain.[1] These probes typically consist of the Cbz-Ala-Ala-Asn recognition sequence, a reactive group (or "warhead") that binds to the catalytic cysteine of active legumain, and a reporter molecule, such as a near-infrared (NIR) fluorophore (e.g., Cy5). The accumulation of the fluorescent signal in tumors, where legumain activity is high, allows for non-invasive visualization and quantification.
Two main types of probes have been developed:
-
"Always-on" Probes (e.g., LP-1): These probes are constitutively fluorescent. Imaging contrast is achieved through the accumulation of the probe at the site of legumain activity and the clearance of unbound probe from non-target tissues.[1]
-
Quenched or "Smart" Probes (e.g., LE28): These probes are initially non-fluorescent due to a quenching molecule. Upon binding to active legumain, a conformational change or cleavage of the quencher results in fluorescence activation. This design significantly enhances the signal-to-noise ratio by reducing background fluorescence from unbound probes.[3][4]
Quantitative Data Summary
The following table summarizes representative quantitative data from preclinical studies using Cbz-Ala-Ala-Asn-based probes for in vivo tumor imaging.
| Probe | Mouse Model | Tumor Type | Peak Tumor-to-Background Ratio | Time to Peak Ratio | Reference |
| LP-1 (NIRF-labeled aza-epoxide) | Nude mice | C2C12/Hras1 xenograft | ~4.5 | ~90 minutes | [1] |
| LE28 (Quenched NIRF probe) | Nude mice | 4T1 xenograft | Not explicitly quantified, but achieved maximal contrast | ~7 hours | [3][4] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the role of legumain in tumor progression and the general workflow for in vivo imaging.
Caption: Legumain's role in cancer progression.
Caption: Workflow for in vivo legumain imaging.
Experimental Protocols
Protocol 1: In Vivo Imaging of Legumain Activity in Tumor-Bearing Mice
This protocol is based on methodologies described for probes like LP-1 and LE28.[1][3]
Materials:
-
Cbz-Ala-Ala-Asn-based fluorescent probe (e.g., LP-1 or LE28)
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous xenografts)
-
Sterile PBS (phosphate-buffered saline)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate filters for the chosen fluorophore (e.g., Cy5.5 filter)
-
Analysis software (e.g., Living Image)
Procedure:
-
Animal Preparation:
-
Establish subcutaneous tumors by injecting cancer cells (e.g., 2 x 10^6 C2C12/Hras1 or 4T1 cells) into the flank of 4-8 week old BALB/c nude mice.[1]
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³) over approximately 14 days.
-
-
Probe Preparation and Administration:
-
Reconstitute the fluorescent probe in a suitable vehicle (e.g., sterile PBS). A typical dose is 25 nmol in 100 µL of PBS per mouse.[1]
-
Anesthetize the mouse using isoflurane.
-
Inject the prepared probe solution via the tail vein.
-
-
In Vivo Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescent images at various time points post-injection (e.g., 30 min, 1h, 1.5h, 3h, 5h, 7h, 24h). The optimal time points will depend on the probe's pharmacokinetics. For LP-1, peak contrast is around 90 minutes[1], while for LE28, it is around 7 hours.[3][4]
-
Use appropriate excitation and emission filters for the fluorophore. For Cy5-based probes, an excitation around 633 nm and emission around 680 nm is typical.[1]
-
Acquire a brightfield image for anatomical reference.
-
-
Data Analysis:
-
Using the analysis software, draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor bearing area (background).
-
Quantify the average fluorescence intensity (radiant efficiency) in each ROI.
-
Calculate the tumor-to-background ratio at each time point by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, etc.).
-
Image the dissected organs using the in vivo imaging system to confirm probe distribution.
-
Homogenize tissues for subsequent analysis by SDS-PAGE and in-gel fluorescence scanning to visualize labeled proteins.
-
Protocol 2: Cell-Based Assay for Legumain Activity
This protocol describes how to label active legumain in intact cells.[1]
Materials:
-
Cbz-Ala-Ala-Asn-based fluorescent probe
-
Cell line of interest (e.g., RAW 264.7 macrophages or NIH-3T3 fibroblasts)
-
Complete cell culture medium
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE equipment
-
In-gel fluorescence scanner (e.g., Typhoon flatbed laser scanner)
Procedure:
-
Cell Culture:
-
Seed cells in a multi-well plate (e.g., 24-well plate) at an appropriate density (e.g., 200,000 - 250,000 cells/well) and allow them to adhere overnight.[1]
-
-
Probe Labeling:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the probe in complete cell culture medium to the desired final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (<0.2%).
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS to remove unbound probe.
-
Lyse the cells by adding an appropriate volume of lysis buffer containing protease inhibitors (optional, depending on the downstream application).
-
Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Analysis by SDS-PAGE:
-
Mix a standardized amount of protein from each lysate with SDS-PAGE sample buffer.
-
Separate the proteins on a polyacrylamide gel (e.g., 12.5%).
-
Visualize the fluorescently labeled proteins by scanning the gel using a fluorescence scanner with the appropriate laser and emission filter (e.g., ex. 633 nm / em. 680 nm for Cy5).[1] Active legumain will appear as a fluorescent band at the corresponding molecular weight.
-
Concluding Remarks
Cbz-Ala-Ala-Asn-based probes are powerful tools for the non-invasive imaging of legumain activity in preclinical models. The choice between an "always-on" and a "smart" quenched probe will depend on the specific experimental needs, with quenched probes generally offering a higher signal-to-noise ratio. The protocols provided herein offer a starting point for researchers aiming to utilize these probes for cancer research and drug development. Optimization of probe concentration, imaging time points, and animal models may be necessary for specific applications.
References
- 1. Development of near-infrared fluorophore (NIRF)-labeled activity-based probes for in vivo imaging of legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.stanford.edu [med.stanford.edu]
- 3. Functional Imaging of Legumain in Cancer Using a New Quenched Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cbz-Ala-Ala-Asn Peptide Conjugation in Drug Targeting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the Cbz-Ala-Ala-Asn peptide as a cleavable linker in drug targeting applications. This peptide sequence is specifically designed to be recognized and cleaved by legumain, a lysosomal protease that is significantly upregulated in a variety of solid tumors. This targeted cleavage mechanism allows for the specific release of conjugated cytotoxic drugs within cancer cells, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.
Introduction
The strategic design of drug-linker conjugates is paramount in the development of targeted cancer therapies such as antibody-drug conjugates (ADCs). The Cbz-Ala-Ala-Asn tripeptide serves as an effective linker that is stable in systemic circulation but is selectively processed within the tumor microenvironment or intracellularly within cancer cells. Legumain, an asparaginyl endopeptidase, plays a crucial role in this process by recognizing and cleaving the peptide bond C-terminal to the asparagine (Asn) residue.[1][2] This targeted release of the therapeutic payload at the site of action is a key advantage of this system.
Recent studies have highlighted the potential of asparagine-containing linkers as alternatives to more traditional cathepsin-cleavable linkers, such as Val-Cit.[3][4] These legumain-cleavable linkers have demonstrated comparable or even improved efficacy and can be designed to have favorable physicochemical properties, such as increased hydrophilicity.[3]
Data Presentation
The following tables summarize the in vitro cytotoxicity of antibody-drug conjugates utilizing legumain-cleavable linkers that are structurally related to Cbz-Ala-Ala-Asn. This data, derived from studies on similar asparagine-containing linkers, provides a strong rationale for the application of the Cbz-Ala-Ala-Asn sequence in targeted drug delivery.
Table 1: In Vitro Cytotoxicity of Anti-Her2 and Anti-CD20 ADCs with Legumain-Cleavable Linkers
| Linker | Target Antigen | Cell Line | IC50 (µg/mL) |
| AsnAsn | Her2 | SKBR3 | ~0.021 - 0.042 |
| AsnAsn | CD20 | Ramos | ~0.15 - 0.2 |
| GlnAsn | Her2 | SKBR3 | ~0.021 - 0.042 |
| GlnAsn | CD20 | Ramos | ~0.15 - 0.2 |
| AlaAsn | Her2 | SKBR3 | ~0.021 - 0.042 |
| AlaAsn | CD20 | Ramos | ~0.15 - 0.2 |
| ValCit | Her2 | SKBR3 | ~0.021 - 0.042 |
| ValCit | CD20 | Ramos | ~0.15 - 0.2 |
| Data from Miller et al., Bioconjugate Chemistry, 2021.[5] |
Table 2: In Vitro Cytotoxicity of Anti-CD79b ADCs with Legumain-Cleavable Linker
| Linker | Cell Line | Legumain Expression | IC50 (µg/mL) |
| AsnAsn | Granta-519 | High | ~0.03 |
| ValCit | Granta-519 | High | ~0.21 |
| AsnAsn | RL | Low | ~0.03 |
| ValCit | RL | Low | ~0.03 |
| Data from Gray et al., Xenobiotica, 2024.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Cbz-Ala-Ala-Asn Peptide
This protocol describes a general method for the solid-phase synthesis of the Cbz-Ala-Ala-Asn peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Asn(Trt)-Wang resin
-
Fmoc-Ala-OH
-
Cbz-Ala-OH (N-carbobenzyloxy-L-alanine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the asparagine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Alanine Coupling:
-
Dissolve Fmoc-Ala-OH, DIC, and HOBt in DMF.
-
Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added alanine.
-
Cbz-Alanine Coupling:
-
Dissolve Cbz-Ala-OH, DIC, and HOBt in DMF.
-
Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM. Confirm complete coupling.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting group from asparagine.
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the TFA solution.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the Cbz-Ala-Ala-Asn peptide by mass spectrometry and analytical HPLC.
Protocol 2: Conjugation of Cbz-Ala-Ala-Asn to a Thiol-Containing Drug (e.g., MMAE derivative)
This protocol outlines the conjugation of the synthesized peptide to a drug molecule via a maleimide-thiol reaction. This requires the peptide to be functionalized with a maleimide group and the drug to possess a free thiol group.
Materials:
-
Cbz-Ala-Ala-Asn peptide with a C-terminal maleimide group (can be introduced during synthesis using a maleimide-functionalized linker)
-
Thiol-containing drug (e.g., a derivative of Monomethyl Auristatin E)
-
Phosphate buffered saline (PBS), pH 7.4
-
EDTA
-
Size-exclusion chromatography (SEC) column
-
HPLC and Mass Spectrometer for analysis
Procedure:
-
Peptide and Drug Preparation:
-
Dissolve the maleimide-functionalized Cbz-Ala-Ala-Asn peptide in PBS.
-
Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO) and then dilute in PBS.
-
-
Conjugation Reaction:
-
Mix the peptide and drug solutions in a molar ratio that favors the formation of the conjugate (e.g., 1:1.2 peptide to drug).
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Conjugate:
-
Purify the Cbz-Ala-Ala-Asn-drug conjugate from unreacted peptide and drug using size-exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation and determine the purity of the product by analytical reverse-phase HPLC.
-
Verify the molecular weight of the conjugate using mass spectrometry.
-
Protocol 3: In Vitro Legumain Cleavage Assay
This protocol is for assessing the specific cleavage of the Cbz-Ala-Ala-Asn-drug conjugate by legumain.
Materials:
-
Cbz-Ala-Ala-Asn-drug conjugate
-
Recombinant human legumain
-
Legumain assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM DTT, pH 4.5)
-
Legumain inhibitor (for control experiments)
-
HPLC-MS system
Procedure:
-
Assay Setup:
-
Prepare a solution of the Cbz-Ala-Ala-Asn-drug conjugate in the legumain assay buffer.
-
Prepare a solution of active recombinant human legumain in the same buffer.
-
-
Cleavage Reaction:
-
Initiate the reaction by adding the legumain solution to the conjugate solution.
-
Incubate the reaction at 37°C.
-
As a negative control, incubate the conjugate in the assay buffer without legumain, and another control with legumain and a specific inhibitor.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of a stop solution (e.g., 1% TFA in acetonitrile).
-
-
Analysis:
-
Analyze the samples by HPLC-MS to separate and identify the intact conjugate, the cleaved drug, and the peptide fragment.
-
Quantify the amount of released drug over time to determine the cleavage kinetics.
-
Visualizations
Caption: Experimental workflow for the development and evaluation of a Cbz-Ala-Ala-Asn drug conjugate.
Caption: Mechanism of action for an ADC with a legumain-cleavable Cbz-Ala-Ala-Asn linker.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: Dissolving Cbz-Ala-Ala-Asn (TFA)
Audience: This document is intended for researchers, scientists, and drug development professionals working with the protected tripeptide Cbz-Ala-Ala-Asn (TFA).
Introduction
Cbz-Ala-Ala-Asn is a protected tripeptide often used as a substrate for the cysteine protease legumain, making it a valuable tool in drug delivery and enzyme activity studies.[1][2] It is typically supplied as a trifluoroacetate (TFA) salt, a remnant of the solid-phase synthesis and purification process.[3][4] While the TFA counterion can aid in solubility, it may also interfere with biological assays, potentially altering secondary structure, mass, or even exhibiting cellular toxicity.[5][6] This guide provides a systematic approach to dissolving Cbz-Ala-Ala-Asn (TFA) and a protocol for TFA removal if required.
The structure of Cbz-Ala-Ala-Asn consists of a hydrophobic N-terminal carboxybenzyl (Cbz) protecting group, two hydrophobic alanine residues, and a polar asparagine residue. This composition suggests that while it has hydrophobic character, it should be amenable to dissolution in aqueous or co-solvent systems.
Materials and Equipment
-
Cbz-Ala-Ala-Asn (TFA), lyophilized powder
-
Sterile, distilled, deionized water
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Dilute (0.1%) aqueous ammonia (for pH adjustment)
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Lyophilizer (for TFA removal protocol)
-
Hydrochloric acid (HCl), 100 mM solution (for TFA removal protocol)
Experimental Protocols
3.1. General Best Practices for Reconstitution
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture condensation.[7][8]
-
To ensure all the powder is at the bottom, briefly centrifuge the vial before adding solvent.[9]
-
Always test solubility on a small amount of the peptide before dissolving the entire batch.[8]
-
When dissolving, swirl the vial gently or use a vortex mixer; avoid vigorous shaking to prevent aggregation.[7][9]
-
A fully dissolved peptide solution should be clear, with no visible particles.[8]
3.2. Protocol 1: Dissolution in Aqueous Solvent
This method should be the first approach, as the TFA salt form generally enhances water solubility.[7]
-
Calculate the volume of sterile water required to reach your target concentration.
-
Add the calculated volume of water to the vial.
-
Gently swirl and vortex for 1-2 minutes to mix.
-
Visually inspect for complete dissolution. If particles remain, sonicate the solution for 5-10 minutes.
-
If the peptide remains insoluble, proceed to Protocol 2 or 3.
3.3. Protocol 2: Dissolution using an Organic Co-Solvent
This is a standard method for peptides with hydrophobic characteristics.[7]
-
Add a minimal volume of anhydrous DMSO or DMF directly to the lyophilized peptide powder (e.g., 10-20 µL).
-
Gently vortex until the peptide is completely dissolved.
-
Slowly add your desired aqueous buffer (e.g., sterile water or PBS) to the organic solvent concentrate, mixing gently, until the final desired concentration is reached.[7] Note: Add the aqueous solution to the organic concentrate, not the other way around, to minimize precipitation.
3.4. Protocol 3: Dissolution by pH Adjustment
The overall charge of Cbz-Ala-Ala-Asn is negative at neutral pH due to the free C-terminal carboxyl group. Therefore, increasing the pH can enhance solubility.[10]
-
Attempt to dissolve the peptide in sterile water as described in Protocol 1.
-
If it is not fully soluble, add a dilute basic solution (e.g., 0.1% aqueous ammonia) dropwise while mixing.[10]
-
Continue adding the basic solution until the peptide fully dissolves. Be mindful of the final pH and its compatibility with your downstream application.
Data Presentation: Solubility Strategy Summary
The following table summarizes the recommended solvent systems and their rationale for dissolving Cbz-Ala-Ala-Asn (TFA).
| Solvent System | Expected Outcome | Rationale |
| 1. Sterile Distilled Water | Likely soluble to a moderate concentration. | The TFA salt form increases the polarity and aqueous solubility of the peptide.[7] |
| 2. Aqueous Base (e.g., 0.1% NH₃) | May improve solubility if water fails. | The peptide has a net negative charge from the C-terminus; a basic solution ensures this group is deprotonated, enhancing solubility.[10] |
| 3. Organic Solvent (DMSO, DMF) | High solubility. | The hydrophobic Cbz group and alanine residues are readily solubilized by organic solvents.[8][10] |
| 4. Organic Solvent / Water Mixture | Good solubility, ideal for creating aqueous stocks. | This is a common and effective method for hydrophobic peptides. Dissolving in a minimal amount of organic solvent first, then diluting with an aqueous solution, prevents precipitation.[7] |
Protocol for Trifluoroacetate (TFA) Salt Removal
If TFA interferes with your experiments, it can be exchanged for a different counterion, such as chloride.[11] The following protocol is adapted from established methods for TFA/HCl exchange.[3][5][12]
-
Dissolve the Cbz-Ala-Ala-Asn (TFA) peptide in a 10 mM HCl solution at a concentration of approximately 1 mg/mL.[5][13]
-
Allow the solution to stand at room temperature for at least one minute.[12][14]
-
Flash-freeze the solution using liquid nitrogen or a -80°C freezer.
-
Lyophilize the frozen solution overnight until all liquid is removed.
-
To ensure complete exchange, repeat the cycle of re-dissolving in 10 mM HCl and lyophilizing at least two more times.[3][5]
-
After the final lyophilization, the peptide will be in its hydrochloride salt form and can be reconstituted using the protocols described above.
Visualizations
Caption: Experimental workflow for dissolving Cbz-Ala-Ala-Asn (TFA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. biosynth.com [biosynth.com]
- 9. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
Application Note: High-Throughput Kinetic Analysis of Legumain Activity using a Fluorogenic Cbz-Ala-Ala-Asn-AMC Substrate
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression.[1][2] Its activity is tightly regulated, and aberrant legumain expression or function has been implicated in several diseases. Consequently, the accurate and efficient measurement of legumain's enzymatic activity is of significant interest to researchers in academia and the pharmaceutical industry for inhibitor screening and drug development.
This application note provides a detailed protocol for determining the kinetic parameters of legumain using the fluorogenic substrate, Carbobenzoxy-L-alanyl-L-alanyl-L-asparagine-7-amido-4-methylcoumarin (Cbz-Ala-Ala-Asn-AMC). Enzymatic cleavage of this substrate at the asparagine residue liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, providing a sensitive and continuous assay for monitoring legumain activity.[3]
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent Cbz-Ala-Ala-Asn-AMC substrate by legumain. The cleavage of the amide bond C-terminal to the asparagine residue releases the fluorophore AMC. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity. By measuring the initial reaction velocities at various substrate concentrations, the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be determined.
Materials and Reagents
-
Recombinant human legumain
-
Cbz-Ala-Ala-Asn-AMC substrate
-
Assay Buffer: 50 mM Citric Acid, 100 mM NaCl, 0.05% Tween-20, 2 mM DTT, pH 5.5[4][5]
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm[4][5]
Experimental Protocols
Preparation of Reagents
-
Enzyme Stock Solution: Prepare a stock solution of recombinant human legumain in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl). The final concentration in the assay is typically in the low nanomolar range (e.g., 2 nM).[4][5]
-
Substrate Stock Solution: Dissolve Cbz-Ala-Ala-Asn-AMC in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store protected from light.
-
Assay Buffer: Prepare the assay buffer with all components and adjust the pH to 5.5. The optimal pH for legumain activity against asparaginyl substrates is around 5.5.[6]
Enzyme Activity Assay
-
Prepare Substrate Dilutions: Serially dilute the Cbz-Ala-Ala-Asn-AMC stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0-200 µM) in the microplate wells.
-
Set up the Reaction Plate: Add the diluted substrate solutions to the wells of a 96-well black microplate. Also, include wells with Assay Buffer and no substrate as a control for background fluorescence.
-
Pre-incubate: Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes to ensure thermal equilibrium.[4][5]
-
Initiate the Reaction: Add the legumain enzyme solution to each well to initiate the enzymatic reaction. The final enzyme concentration should be optimized for a linear reaction rate over the measurement period. A final concentration of approximately 2 nM is a good starting point.[4][5]
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 60 seconds) for a period of 15-30 minutes.
Data Analysis
-
Calculate Initial Velocities: For each substrate concentration, plot the fluorescence intensity against time. The initial velocity (v₀) is the initial linear slope of this curve.
-
Convert Fluorescence to Molar Concentration: To convert the rate from relative fluorescence units (RFU) per minute to moles per minute, a standard curve of known AMC concentrations should be prepared.
-
Determine Kinetic Parameters: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.
Data Presentation
The kinetic parameters for legumain with the Cbz-Ala-Ala-Asn-AMC substrate are summarized in the table below. These values are representative and may vary depending on the specific experimental conditions.
| Enzyme Source | Substrate | Kₘ (µM) | Vₘₐₓ (relative units) | Reference |
| Human Legumain | Cbz-Ala-Ala-Asn-AMC | ~80 | Not Specified | [7] |
| S. mansoni Legumain | Cbz-Ala-Ala-Asn-AMC | ~90 | Not Specified | [7] |
| Recombinant Legumain | Z-Ala-Ala-Asn-AMC | 25.7 | Not Specified | [3] |
Mandatory Visualizations
Caption: Workflow for determining enzyme kinetic parameters.
Troubleshooting
-
High Background Fluorescence: Ensure that the substrate solution is protected from light to prevent auto-hydrolysis. Check for autofluorescence of the assay components.
-
Non-linear Reaction Progress Curves: This may indicate substrate depletion, enzyme instability, or product inhibition. Consider using a lower enzyme concentration or a shorter reaction time.
-
Low Signal-to-Noise Ratio: Increase the enzyme or substrate concentration. Ensure the fluorescence plate reader settings are optimized for AMC detection.
Conclusion
The use of the fluorogenic substrate Cbz-Ala-Ala-Asn-AMC provides a robust and sensitive method for the kinetic characterization of legumain. The detailed protocol and data analysis workflow presented in this application note are suitable for high-throughput screening of legumain inhibitors and for fundamental research into the enzyme's catalytic mechanism.
References
- 1. Colorimetric and fluorimetric microplate assays for legumain and a staining reaction for detection of the enzyme after electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Imaging of Legumain in Cancer Using a New Quenched Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cbz-Ala-Ala-Asn in Lysosomal Protease Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the synthetic peptide substrate, Cbz-Ala-Ala-Asn, in the study of lysosomal proteases, specifically focusing on asparaginyl endopeptidase (AEP), also known as legumain.
Introduction
Cbz-Ala-Ala-Asn is a well-established substrate for legumain, a cysteine protease primarily located in the endo-lysosomal system.[1][2] Legumain's activity is highly specific for cleaving peptide bonds C-terminal to asparagine residues.[2] This substrate is commonly coupled to a reporter group, such as 7-amino-4-methylcoumarin (AMC) or p-nitroanilide (pNA), allowing for sensitive fluorometric or colorimetric detection of legumain's enzymatic activity. The cleavage of the substrate by legumain releases the free reporter group, which can be quantified to determine enzyme kinetics, screen for inhibitors, and assess legumain activity in biological samples.
Applications
-
Enzyme Kinetics and Characterization: Determine key kinetic parameters such as Km and Vmax for purified legumain or legumain in complex biological mixtures.
-
Inhibitor Screening: High-throughput screening of small molecule libraries to identify potent and selective inhibitors of legumain for therapeutic development.
-
Disease Research: Investigate the role of legumain in various pathologies, including cancer, inflammation, and autoimmune disorders, by measuring its activity in cell lysates and tissue extracts.[1][3]
-
Drug Discovery: Evaluate the efficacy of candidate drugs targeting legumain in preclinical studies.
Data Presentation
Table 1: Kinetic Parameters of Legumain with Cbz-Ala-Ala-Asn Substrates
| Substrate | Enzyme Source | Km (µM) | Optimal pH | Reference |
| Cbz-Ala-Ala-Asn-AMC | Human Legumain | 80 | 5.5 - 5.8 | [2] |
| Cbz-Ala-Ala-Asn-AMC | S. mansoni Legumain | 90 | 5.5 - 5.8 | [2] |
| Z-Ala-Ala-Asn-AMC | Recombinant Human Legumain | 25.7 | 5.8 | [4] |
| Bz-Asn-pNA | Super-activated Legumain | 2400 ± 100 | 5.5 | [5] |
Table 2: IC50 Values of Known Legumain Inhibitors
| Inhibitor | Substrate | Enzyme Source | IC50 | kobs/[I] (M-1s-1) | Reference |
| Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone | Cbz-Ala-Ala-Asn based | Porcine Legumain | Not Reported | 139,000 | [6] |
| Michael acceptor with allyl ester | Cbz-Ala-Ala-Asn based | Porcine Legumain | Not Reported | 766 | [6] |
Experimental Protocols
Protocol 1: In Vitro Legumain Activity Assay using Cbz-Ala-Ala-Asn-AMC
This protocol describes the measurement of legumain activity in a 96-well plate format using a fluorometric substrate.
Materials:
-
Recombinant human legumain
-
Cbz-Ala-Ala-Asn-AMC substrate
-
Legumain Assay Buffer: 50 mM MES or citrate buffer, 100 mM NaCl, 1 mM DTT, 1 mM EDTA, pH 5.5
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader (Excitation: 355-380 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of Cbz-Ala-Ala-Asn-AMC in DMSO. Store at -20°C.
-
Dilute the recombinant legumain to a working concentration (e.g., 10 nM) in Legumain Assay Buffer. Keep on ice.
-
Prepare the substrate working solution by diluting the stock solution in Legumain Assay Buffer to the desired final concentration (e.g., 50 µM).
-
-
Assay Setup:
-
Add 50 µL of Legumain Assay Buffer to all wells (blank, control, and sample).
-
Add 25 µL of the diluted legumain solution to the sample and control wells. Add 25 µL of Legumain Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the substrate working solution to all wells to initiate the reaction. The final volume should be 100 µL.
-
-
Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other wells.
-
Determine the rate of reaction (V0) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be calculated using a standard curve of free AMC.
-
Protocol 2: Preparation of Lysosomal Extracts from Cultured Cells
This protocol describes a method for enriching lysosomal proteins for subsequent legumain activity assays.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysosome Extraction Buffer: 250 mM Sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, pH 7.4, with freshly added protease inhibitors (excluding those targeting cysteine proteases).
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of ice-cold Lysosome Extraction Buffer per 107 cells.
-
Incubate on ice for 20 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).
-
-
Fractionation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the lysosome-enriched fraction.
-
-
Lysate Preparation:
-
Discard the supernatant.
-
Resuspend the pellet in a suitable buffer for the legumain activity assay (e.g., Legumain Assay Buffer from Protocol 1).
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The lysosomal extract is now ready for use in the legumain activity assay.
-
Visualizations
Mechanism of Cbz-Ala-Ala-Asn-AMC Cleavage
Caption: Legumain cleaves the peptide bond after the asparagine residue.
Experimental Workflow for Legumain Activity Assay
Caption: From reagent preparation to data analysis.
Simplified Legumain Signaling Pathway in Cancer
Caption: Legumain promotes tumor progression via multiple pathways.[3][7]
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cancer Cell Secreted Legumain Promotes Gastric Cancer Resistance to Anti-PD-1 Immunotherapy by Enhancing Macrophage M2 Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Legumain Activity in Cell Lysates Using Z-Ala-Ala-Asn-AMC: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Legumain, an asparaginyl endopeptidase (AEP), is a cysteine protease with highly specific cleavage activity after asparagine and, to a lesser extent, aspartic acid residues.[1] Its activity is implicated in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression. This document provides a detailed protocol for the sensitive measurement of Legumain activity in cell lysates using the fluorogenic substrate Z-Ala-Ala-Asn-AMC.
Introduction
The measurement of Legumain activity is crucial for understanding its biological function and for the development of therapeutic inhibitors. The substrate Z-Ala-Ala-Asn-AMC (also known as Cbz-Ala-Ala-Asn-AMC) is a well-established fluorogenic probe for Legumain.[2][3][4][5] Upon cleavage by active Legumain, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a significant increase in fluorescence that can be monitored over time.[6] This protocol details the preparation of cell lysates, the enzymatic assay procedure, and data analysis for the accurate quantification of Legumain activity.
Data Presentation
The following table summarizes the key quantitative parameters for the Legumain activity assay.
| Parameter | Recommended Range/Value | Notes |
| Optimal pH | 5.5 - 5.8 | Legumain activity towards asparagine substrates is maximal in an acidic environment.[1][7] |
| Assay Buffer | 50 mM Citric Acid or MES | Should contain a reducing agent and a chelator. |
| Reducing Agent | 2-5 mM DTT | Essential for maintaining the catalytic cysteine in a reduced state.[8] |
| Substrate (Z-Ala-Ala-Asn-AMC) Concentration | 25 - 100 µM | The Km for this substrate has been reported to be approximately 25.7 µM to 90 µM.[7] Using a concentration at or above the Km is recommended. |
| Cell Lysate Protein Concentration | 20 - 100 µg per well | The optimal amount should be determined empirically for each cell type. |
| Incubation Temperature | 37°C | |
| Incubation Time | 15 - 60 minutes | Should be within the linear range of the reaction. |
| Excitation Wavelength | 355 - 380 nm | For detection of free AMC.[7][8][9] |
| Emission Wavelength | 440 - 460 nm | For detection of free AMC.[7][8][9][10] |
Experimental Protocols
Reagent Preparation
-
Lysis Buffer: 50 mM MES, pH 6.0, 150 mM NaCl, 1% NP-40 (or other non-denaturing detergent), 1x Protease Inhibitor Cocktail (EDTA-free). Store at 4°C.
-
Assay Buffer: 50 mM Citric Acid, 100 mM NaCl, 5 mM DTT, pH 5.5. Prepare fresh before use.[8][9]
-
Substrate Stock Solution: Dissolve Z-Ala-Ala-Asn-AMC in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C or -80°C, protected from light.[2]
-
AMC Standard Stock Solution: Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM. Store in aliquots at -20°C, protected from light.
Cell Lysate Preparation
-
Culture cells to the desired confluence.
-
Harvest cells by scraping or trypsinization and wash twice with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
Alternatively, lyse the cells by freeze-thaw cycles (freezing in liquid nitrogen and thawing at room temperature) or sonication on ice.[11]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Store the lysate in aliquots at -80°C until use. Avoid repeated freeze-thaw cycles.[12]
Legumain Activity Assay
-
Prepare a standard curve of free AMC in Assay Buffer ranging from 0 to 50 µM.
-
In a black, clear-bottom 96-well plate, add 20-100 µg of cell lysate protein per well.
-
Include appropriate controls:
-
Blank: Assay Buffer only.
-
Negative Control: Cell lysate from a cell line with low or no Legumain expression, or lysate pre-incubated with a Legumain inhibitor.
-
Positive Control: Purified active Legumain.
-
-
Adjust the volume of each well to 90 µL with Assay Buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of a 10x working solution of Z-Ala-Ala-Asn-AMC (e.g., 500 µM for a final concentration of 50 µM) to each well.
-
Immediately measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) in a kinetic mode every 1-2 minutes for 15-60 minutes at 37°C.[8][9] Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time and then stop the reaction by adding 100 µL of 0.2 M acetic acid before reading the fluorescence.[13]
Data Analysis
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity versus time for each sample. The slope of the linear portion of the curve represents the reaction rate (RFU/min).
-
Convert the reaction rate from RFU/min to pmol AMC/min using the standard curve.
-
Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).
Visualizations
Caption: Experimental workflow for measuring Legumain activity.
Caption: Enzymatic reaction of Legumain with Z-Ala-Ala-Asn-AMC.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no activity | Inactive Legumain | Ensure cell lysate preparation was performed on ice and with protease inhibitors. Avoid repeated freeze-thaw cycles.[12] Use fresh lysates. |
| Suboptimal pH | Check the pH of the Assay Buffer. Legumain activity is pH-dependent.[7] | |
| Insufficient reducing agent | Prepare Assay Buffer with fresh DTT. | |
| High background fluorescence | Autohydrolysis of substrate | Prepare substrate solution fresh. Store stock solution properly. |
| Contaminating proteases | Use a broad-spectrum protease inhibitor cocktail during cell lysis. | |
| Non-linear reaction rate | Substrate depletion | Use a lower concentration of cell lysate or a higher concentration of substrate. |
| Enzyme instability | Shorten the incubation time. |
Conclusion
This protocol provides a robust and sensitive method for the measurement of Legumain activity in cell lysates. Accurate determination of Legumain activity is essential for advancing research in areas where this protease plays a critical role. Adherence to the outlined procedures and careful optimization for specific cell types will ensure reliable and reproducible results.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Z-Ala-Ala-Asn-AMC › PeptaNova [peptanova.de]
- 4. Bachem Z-Ala-Ala-Asn-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. Bot Detection [iris-biotech.de]
- 7. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. ubpbio.com [ubpbio.com]
- 11. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Lysate Preparation [sigmaaldrich.com]
- 13. Protease activity of legumain is inhibited by an increase of cystatin E/M in the DJ-1-knockout mouse spleen, cerebrum and heart - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cbz-Ala-Ala-Asn as a Scaffold for Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the tripeptide Cbz-Ala-Ala-Asn as a cleavable scaffold for the targeted delivery of therapeutic agents. This prodrug strategy leverages the overexpression of the endolysosomal cysteine protease, legumain, in the tumor microenvironment and within cancer cells. Legumain specifically recognizes and cleaves the asparaginyl bond in the Cbz-Ala-Ala-Asn sequence, leading to the controlled release of a conjugated drug at the desired site of action, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.
Introduction
The Cbz-Ala-Ala-Asn peptide sequence serves as a highly specific substrate for legumain, an asparaginyl endopeptidase.[1][2][3] In healthy tissues, legumain is primarily localized within lysosomes and is present as an inactive proenzyme. However, in various solid tumors, legumain is significantly overexpressed and is also found in its active form on the cell surface and in the extracellular matrix.[1][3] This differential expression and activity provide a therapeutic window for the targeted activation of prodrugs.
By attaching a cytotoxic agent to the C-terminus of the Cbz-Ala-Ala-Asn scaffold, often through a self-immolative linker like p-aminobenzyl carbamate (PABC), a non-toxic prodrug can be created.[4][5][6][7] Upon encountering active legumain in the tumor microenvironment, the peptide scaffold is cleaved, initiating a cascade that results in the release of the active drug. This targeted delivery approach aims to increase the therapeutic index of potent anticancer drugs.
Data Presentation
The following tables summarize quantitative data from studies on various prodrugs utilizing a legumain-cleavable peptide scaffold.
Table 1: In Vitro Cytotoxicity of Legumain-Activated Prodrugs
| Prodrug Candidate | Parent Drug | Cell Line | Legumain Expression | IC50 (Prodrug) | IC50 (Parent Drug) | Fold Difference | Reference |
| Legubicin | Doxorubicin | 293-Legumain | High | ~5 µM | ~1 µM | 5 | [3] |
| Legubicin | Doxorubicin | 293-Control | Low | > 50 µM | ~1 µM | >50 | [3] |
| Suc-AANV-Colchicine | Colchicine | HCT116 | High (active form) | Not specified | Not specified | More toxic than in SW620 | [8] |
| Suc-AANV-Colchicine | Colchicine | SW620 | Low (pro-form only) | Not specified | Not specified | Less toxic than in HCT116 | [8] |
| mPEG-PTP-7 | Paclitaxel-lytic peptide | MCF-7 | Not specified | ~10 µg/mL (with legumain) | Not applicable | - | [9] |
| mPEG-PTP-7 | Paclitaxel-lytic peptide | HCT116 | Not specified | ~15 µg/mL (with legumain) | Not applicable | - | [9] |
Table 2: In Vivo Antitumor Efficacy of Legubicin
| Treatment Group | Animal Model | Tumor Type | Average Tumor Volume Reduction | Survival Benefit | Reference |
| Legubicin | Murine colon carcinoma model | Colon Carcinoma | Significant reduction compared to control | Increased survival compared to control | [1][3] |
| Doxorubicin | Murine colon carcinoma model | Colon Carcinoma | Significant reduction compared to control | Similar to legubicin but with higher toxicity | [1][3] |
| Saline Control | Murine colon carcinoma model | Colon Carcinoma | No reduction | - | [1][3] |
Experimental Protocols
This protocol describes the manual solid-phase synthesis of the Cbz-Ala-Ala-Asn peptide using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Ala-OH
-
Cbz-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Asn):
-
Dissolve Fmoc-Asn(Trt)-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.
-
Add the activation mixture to the deprotected resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Ala):
-
Dissolve Fmoc-Ala-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
N-terminal Capping (Cbz-Ala):
-
Dissolve Cbz-Ala-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/DDT/Water (90:5:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
This protocol outlines the conjugation of the Cbz-Ala-Ala-Asn peptide to doxorubicin via a PABC linker.
Materials:
-
Cbz-Ala-Ala-Asn-OH (synthesized in Protocol 1)
-
p-Aminobenzyl alcohol (PABC-OH)
-
Doxorubicin hydrochloride
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Triphosgene
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Synthesis of Cbz-Ala-Ala-Asn-PABC-OH:
-
Dissolve Cbz-Ala-Ala-Asn-OH (1 eq), PABC-OH (1.2 eq), HBTU (1.2 eq), and DIPEA (3 eq) in DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Purify the product by flash chromatography.
-
-
Activation of Cbz-Ala-Ala-Asn-PABC-OH with Triphosgene:
-
Dissolve Cbz-Ala-Ala-Asn-PABC-OH (1 eq) and triphosgene (0.5 eq) in anhydrous DCM under an inert atmosphere.
-
Stir at room temperature for 2 hours to form the chloroformate intermediate.
-
-
Conjugation to Doxorubicin:
-
Dissolve doxorubicin hydrochloride (1.2 eq) and DIPEA (3 eq) in anhydrous DMF.
-
Add the doxorubicin solution to the activated PABC linker from the previous step.
-
Stir the reaction at room temperature overnight, protected from light.
-
-
Purification:
-
Purify the crude prodrug using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
This protocol describes a fluorometric assay to determine the cleavage of the Cbz-Ala-Ala-Asn scaffold by legumain.[10][11]
Materials:
-
Recombinant human legumain
-
Cbz-Ala-Ala-Asn-AMC (fluorogenic substrate)
-
Assay Buffer: 50 mM MES, 250 mM NaCl, 1 mM DTT, pH 5.5
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare Substrate Solution: Dissolve Cbz-Ala-Ala-Asn-AMC in DMSO to make a stock solution (e.g., 10 mM). Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Prepare Enzyme Solution: Dilute the recombinant legumain in Assay Buffer to the desired concentration (e.g., 50 nM).
-
Assay Setup:
-
Add 50 µL of the substrate solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the enzyme solution to each well.
-
For a negative control, add 50 µL of Assay Buffer without the enzyme.
-
-
Measurement: Immediately place the plate in the fluorometric plate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
This protocol provides a general framework for evaluating the antitumor efficacy of a Cbz-Ala-Ala-Asn-based prodrug in a mouse xenograft model.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Cancer cell line with high legumain expression (e.g., HCT116, MDA-MB-231)
-
Matrigel
-
Cbz-Ala-Ala-Asn prodrug
-
Parent drug
-
Vehicle control (e.g., saline, PBS with 5% DMSO)
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Parent drug (at its maximum tolerated dose)
-
Group 3: Prodrug (at an equimolar dose to the parent drug)
-
-
Administer the treatments via an appropriate route (e.g., intravenous, intraperitoneal) according to a predetermined schedule (e.g., twice weekly for 3 weeks).
-
-
Monitoring:
-
Measure the tumor volume with calipers twice a week using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint and Analysis:
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of significant morbidity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Compare the tumor growth inhibition and survival rates between the different treatment groups.
-
Visualizations
References
- 1. [PDF] Overexpression of legumain in tumors is significant for invasion/metastasis and a candidate enzymatic target for prodrug therapy. | Semantic Scholar [semanticscholar.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ala-Ala-Asn-pab Linkers - ADC Linkers | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ala-Ala-Asn-PAB | ADC Linker | 2149584-00-7 | Invivochem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Legumain/pH dual-responsive lytic peptide–paclitaxel conjugate for synergistic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: pH-Dependent Activity of Legumain on Cbz-Ala-Ala-Asn Substrates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes, including antigen presentation, pro-hormone processing, and cancer progression. A key characteristic of legumain is the strict pH dependence of its enzymatic activity and substrate specificity. Legumain is synthesized as an inactive zymogen and requires an acidic environment for autocatalytic activation. The optimal pH for its endopeptidase activity against substrates containing an asparagine (Asn) residue at the P1 position, such as Carbobenzoxy-Alanine-Alanine-Asparagine (Cbz-Ala-Ala-Asn), is in the acidic range. Understanding the pH-dependent activity profile of legumain is critical for the design of specific inhibitors and activity-based probes, as well as for the development of robust enzymatic assays.
These application notes provide a summary of the pH-dependent activity of legumain on Cbz-Ala-Ala-Asn substrates, detailed experimental protocols for activity measurement, and graphical representations of the key processes involved.
Data Presentation
The enzymatic activity of legumain is highly sensitive to pH. For substrates with asparagine at the P1 position, the optimal pH is typically between 5.5 and 5.8.[1][2][3] At more acidic conditions (pH < 4.5), legumain exhibits a shift in specificity, showing increased activity towards substrates with aspartic acid (Asp) at the P1 position.[3][4][5]
Table 1: pH-Dependent Activity of Legumain on Asparaginyl Substrates
| pH | Relative Activity (%) on Bz-Asn-pNA | Reference | Notes |
| 4.0 | ~50 | [4] | At this pH, legumain shows maximal activity towards substrates with Asp at the P1 position.[4] |
| 4.5 | ~75 | [4] | Activity towards asparaginyl substrates increases as the pH approaches the optimum. |
| 5.0 | ~90 | [4] | Nearing optimal activity for asparaginyl substrates. |
| 5.5 | 100 | [4] | Optimal pH for legumain activity towards substrates with Asn at the P1 position.[4][6] |
| 6.0 | ~80 | [7] | Activity begins to decrease above the optimal pH. In the presence of binding partners like αVβ3 integrin, the pH optimum can shift to 6.0.[7] |
| 6.5 | Decreased | [8] | Trypsin-activated α-legumain can retain full activity at this pH, unlike the auto-activated endopeptidase.[8] |
| > 6.0 | Significantly Decreased/Unstable | [6][7] | Activated legumain (AEP) becomes irreversibly denatured and inactivated at pH values above 6.0.[6][7] |
Note: The data in this table is based on the chromogenic substrate Bz-Asn-pNA, which is expected to have a similar pH-activity profile to the fluorogenic substrate Cbz-Ala-Ala-Asn-AMC due to the conserved P1 asparagine residue.
Table 2: Kinetic Parameters of Legumain for Cbz-Ala-Ala-Asn-AMC
| Enzyme Source | Km (µM) | Reference |
| S. mansoni legumain | 90 | [9] |
| Human legumain | 80 | [9] |
Note: These kinetic parameters were determined under optimal assay conditions, likely around pH 5.5-5.8.
Experimental Protocols
Protocol 1: Fluorometric Assay for Measuring pH-Dependent Legumain Activity
This protocol describes the methodology to determine the enzymatic activity of purified legumain across a range of pH values using the fluorogenic substrate Cbz-Ala-Ala-Asn-7-amino-4-methylcoumarin (Cbz-Ala-Ala-Asn-AMC).
Materials:
-
Purified active human legumain
-
Cbz-Ala-Ala-Asn-AMC substrate (stock solution in DMSO)
-
Assay Buffers (50 mM of the buffering agent, 100 mM NaCl, 5 mM DTT, 0.05% Tween-20):
-
Citric Acid buffer for pH 3.0 - 6.0
-
HEPES buffer for pH 6.5 - 7.5
-
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
Dithiothreitol (DTT)
-
General laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Preparation of Assay Buffers: Prepare a series of 50 mM assay buffers with varying pH values (e.g., in 0.5 pH unit increments from 4.0 to 7.0). For each buffer, include 100 mM NaCl and 0.05% Tween-20. Freshly add 5 mM DTT to each buffer immediately before use.
-
Enzyme Preparation: Dilute the purified active legumain to a final concentration of 2 nM in each of the prepared assay buffers.[10] Prepare enough volume for all replicates.
-
Substrate Preparation: Prepare a 50 µM working solution of Cbz-Ala-Ala-Asn-AMC in each of the corresponding assay buffers.[10]
-
Assay Setup: a. To each well of a 96-well black microplate, add 50 µL of the diluted legumain solution (2 nM). b. Include control wells containing 50 µL of the respective assay buffer without the enzyme to measure background fluorescence. c. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Start the enzymatic reaction by adding 50 µL of the 50 µM Cbz-Ala-Ala-Asn-AMC substrate solution to each well, bringing the final enzyme concentration to 1 nM and the final substrate concentration to 25 µM in a total volume of 100 µL.
-
Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader. Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes). The cleavage of the AMC group from the substrate results in a fluorescent signal.
-
Data Analysis: a. Subtract the background fluorescence (from the no-enzyme control wells) from the values obtained for the enzyme-containing wells. b. Determine the initial rate of reaction (V₀) for each pH value by calculating the slope of the linear portion of the fluorescence versus time plot. c. Normalize the activity at each pH to the maximum activity observed (typically at pH 5.5) and express it as a percentage of relative activity. d. Plot the relative activity as a function of pH to visualize the pH-activity profile of legumain for the Cbz-Ala-Ala-Asn-AMC substrate.
Mandatory Visualization
Caption: Workflow for determining the pH-dependent activity of legumain.
Caption: pH-dependent activation and substrate specificity of legumain.
References
- 1. The Mammalian Cysteine Protease Legumain in Health and Disease [mdpi.com]
- 2. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Mechanistic and structural studies on legumain explain its zymogenicity, distinct activation pathways, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation [mdpi.com]
Monitoring Legumain Autoactivation: An Application Note and Protocol Utilizing a Fluorogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Legumain, an asparaginyl endopeptidase (AEP), is a cysteine protease with pivotal roles in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression.[1][2][3] Its activity is tightly regulated through a pH-dependent autoactivation process, making the monitoring of this activation a key aspect of legumain-focused research.[4][5] This document provides a detailed protocol for monitoring legumain autoactivation using a fluorogenic substrate, offering a sensitive and quantitative method to study its enzymatic activity.
Introduction
Legumain is synthesized as an inactive zymogen, prolegumain, which undergoes a series of autocatalytic processing steps to become fully active.[4][6] This activation is initiated by an acidic pH environment, typically found in endosomes and lysosomes where legumain is predominantly active.[4][6] The process involves the cleavage and removal of an N-terminal pro-domain and a C-terminal pro-domain, leading to the formation of the mature, active enzyme.[4][6]
The monitoring of legumain's autoactivation and subsequent enzymatic activity is crucial for understanding its biological functions and for the development of therapeutic inhibitors. Fluorogenic substrates provide a highly sensitive and continuous assay for this purpose. These substrates typically consist of a peptide sequence recognized by legumain, coupled to a fluorophore that is quenched in the intact substrate. Upon cleavage by active legumain, the fluorophore is released, resulting in a measurable increase in fluorescence. A commonly used fluorogenic substrate for legumain is Z-Ala-Ala-Asn-AMC (AAN-AMC), which is specifically cleaved after the asparagine residue.[5][7][8][9]
Signaling and Activation Pathway
Legumain activation is a multi-step process triggered by acidic pH. The zymogen, prolegumain, undergoes autocatalytic cleavage to release its C-terminal and N-terminal propeptides, resulting in the mature and active enzyme. This process is critical for its role in various signaling pathways, including the activation of other proteases like matrix metalloproteinases (MMPs) and the processing of Toll-like receptors (TLRs).[2][10]
Caption: Legumain autoactivation and its role in downstream signaling pathways.
Experimental Workflow
The following diagram outlines the general workflow for monitoring legumain autoactivation using a fluorogenic substrate.
Caption: Experimental workflow for monitoring legumain autoactivation.
Materials and Reagents
| Reagent | Supplier | Catalog # |
| Recombinant Human Prolegumain | Novus Biologicals | 2199-CY |
| Z-Ala-Ala-Asn-AMC | Bachem | I-1865 |
| Sodium Acetate | Sigma-Aldrich | S2889 |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| MES Hydrate | Sigma-Aldrich | M8250 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Black 96-well plates | Corning | 3603 |
Detailed Experimental Protocol
This protocol is adapted from established methods for measuring legumain activity.[8][9]
1. Reagent Preparation
-
Activation Buffer (50 mM Sodium Acetate, 100 mM NaCl, pH 4.0):
-
Dissolve sodium acetate and NaCl in deionized water.
-
Adjust the pH to 4.0 with HCl.
-
Store at 4°C.
-
-
Assay Buffer (50 mM MES, 250 mM NaCl, 5 mM DTT, pH 5.5):
-
Dissolve MES and NaCl in deionized water.
-
Adjust the pH to 5.5 with NaOH.
-
Add DTT fresh on the day of the experiment.
-
Store the base buffer at 4°C.
-
-
Prolegumain Stock Solution (1 mg/mL):
-
Reconstitute lyophilized prolegumain in sterile water or a buffer recommended by the supplier.
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Fluorogenic Substrate Stock Solution (10 mM Z-Ala-Ala-Asn-AMC in DMSO):
-
Dissolve Z-Ala-Ala-Asn-AMC in DMSO.
-
Aliquot and store at -20°C, protected from light.
-
2. Legumain Autoactivation
-
Dilute the prolegumain stock solution to a final concentration of 100 µg/mL in the Activation Buffer.
-
Incubate the solution at 37°C for 2 hours to allow for autoactivation.
3. Fluorogenic Assay
-
Prepare the reaction mixture in a black 96-well plate.
-
Working Substrate Solution: Dilute the 10 mM Z-Ala-Ala-Asn-AMC stock solution in Assay Buffer to a final concentration of 100 µM.
-
Enzyme Solution: Further dilute the activated legumain solution in Assay Buffer to a final concentration of 10-50 nM. The optimal concentration should be determined empirically.
-
Assay Setup (per well):
-
50 µL of the diluted activated legumain solution.
-
Control Wells:
-
Substrate Blank: 50 µL of Assay Buffer.
-
Enzyme Blank: 50 µL of the diluted activated legumain solution.
-
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 100 µM working substrate solution to all wells (final substrate concentration will be 50 µM).
-
Immediately place the plate in a fluorescence plate reader.
4. Data Acquisition
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9]
-
Record the fluorescence every 1-2 minutes for a total of 30-60 minutes.
Data Analysis and Presentation
The rate of substrate cleavage is determined by the initial velocity (V₀) of the reaction, which is the linear portion of the fluorescence versus time plot.
-
Subtract the background fluorescence: For each time point, subtract the fluorescence reading of the substrate blank from the readings of the experimental wells.
-
Plot the data: Plot the background-subtracted fluorescence units (RFU) against time (minutes).
-
Calculate the initial velocity: Determine the slope of the initial linear portion of the curve. This represents the rate of reaction in RFU/min.
Quantitative Data Summary
| Parameter | Value | Reference |
| Fluorogenic Substrate | Z-Ala-Ala-Asn-AMC | [5][7][8][9] |
| Excitation Wavelength | 380 nm | [9] |
| Emission Wavelength | 460 nm | [9] |
| Typical Substrate Concentration | 50 µM | [8][9] |
| Km for Z-AAN-AMC (Human Legumain) | 80 µM | [7] |
| Activation pH | 4.0 | [9] |
| Assay pH | 5.5 | [8][9] |
| Typical Enzyme Concentration | 10-50 nM | Empirically Determined |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Incomplete activation of prolegumain. | Ensure the activation buffer is at the correct pH and the incubation time and temperature are sufficient. |
| Inactive enzyme. | Use a fresh aliquot of prolegumain; avoid repeated freeze-thaw cycles. | |
| Incorrect filter settings on the plate reader. | Verify the excitation and emission wavelengths. | |
| High background fluorescence | Substrate degradation. | Prepare fresh substrate solution; protect from light. |
| Contaminated reagents or plate. | Use fresh, high-quality reagents and a new plate. | |
| Non-linear reaction curve | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability. | Ensure the assay buffer conditions (pH, DTT) are optimal for legumain stability. |
Conclusion
This application note provides a comprehensive and detailed protocol for monitoring the autoactivation of legumain using a fluorogenic substrate. The described method is robust, sensitive, and suitable for a variety of research applications, including the screening of legumain inhibitors and the investigation of its role in different biological contexts. By following this protocol, researchers can obtain reliable and reproducible data on legumain activity, contributing to a better understanding of this important enzyme.
References
- 1. pnas.org [pnas.org]
- 2. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis of Cbz-Protected Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a classical and highly valuable amine-protecting group in peptide synthesis, introduced by Bergmann and Zervas.[1] Its stability under various conditions and its susceptibility to removal by specific methods like catalytic hydrogenation make it a useful tool, particularly for the synthesis of peptides where N-terminal protection is desired in the final product.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of N-terminally Cbz-protected peptides utilizing modern Solid-Phase Peptide Synthesis (SPPS) techniques based on the Fmoc/tBu orthogonal protection strategy.
Two primary strategies are outlined for the preparation of Cbz-protected peptides on a solid support:
-
On-Resin N-terminal Cbz Protection: This strategy involves the standard assembly of the peptide chain using Fmoc/tBu chemistry, followed by the removal of the final N-terminal Fmoc group and subsequent protection of the free amine with a Cbz-donating reagent.
-
Final Coupling with a Z-Amino Acid: In this approach, the peptide is synthesized using standard Fmoc/tBu protocols, and the final amino acid is introduced as an N-Cbz-protected building block (e.g., Z-Leu-OH).[4]
The choice of strategy depends on the specific peptide sequence, the availability of starting materials, and the desired final product. Both methods are effective and compatible with a wide range of peptide sequences and resins.
Data Presentation
The following table summarizes representative quantitative data for the solid-phase synthesis of a model pentapeptide, Cbz-Leu-Asp(OtBu)-Lys(Boc)-Ala-Leu-OH, using the two primary strategies on a Wang resin. The data is illustrative of typical outcomes in SPPS.
| Parameter | Strategy 1: On-Resin Cbz Protection | Strategy 2: Final Coupling with Z-Leu-OH |
| Starting Resin | Fmoc-Leu-Wang Resin | Fmoc-Leu-Wang Resin |
| Peptide Sequence | Leu-Asp(OtBu)-Lys(Boc)-Ala-Leu | Leu-Asp(OtBu)-Lys(Boc)-Ala-Leu |
| N-terminal Protection Reagent | Benzyl Chloroformate (Cbz-Cl) | Z-Leu-OH |
| Coupling Reagent | HBTU/HOBt/DIEA | HBTU/HOBt/DIEA |
| Typical Coupling Time per Residue | 1-2 hours | 1-2 hours |
| N-terminal Cbz-Protection Time | 2-4 hours | N/A |
| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | TFA/TIS/H2O (95:2.5:2.5) |
| Cleavage Time | 2-3 hours | 2-3 hours |
| Crude Product Purity (by HPLC) | >85% | >85% |
| Overall Yield (after purification) | 60-75% | 65-80% |
Experimental Protocols
General SPPS Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a Cbz-protected peptide using the Fmoc/tBu strategy.
Protocol 1: On-Resin N-terminal Cbz Protection
This protocol describes the synthesis of a peptide on a solid support using standard Fmoc chemistry, followed by the protection of the N-terminal amine with a Cbz group.
1. Resin Preparation and Swelling:
-
Place the Fmoc-amino acid-loaded resin (e.g., Fmoc-Leu-Wang resin, 0.1 mmol scale) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
2. Peptide Chain Elongation (Iterative Cycle):
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
3. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection step as described in step 2.
-
Wash the resin thoroughly with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).
4. On-Resin N-terminal Cbz Protection:
-
Swell the resin in DCM.
-
In a separate vial, prepare a solution of benzyl chloroformate (Cbz-Cl, 5 eq.) in DCM.
-
Add DIEA (5 eq.) to the resin-containing vessel, followed by the Cbz-Cl solution.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction for the disappearance of the free amine using a ninhydrin test (beads should remain colorless).
-
Drain the reaction solution and wash the resin thoroughly with DCM (5 x 1 min) and DMF (3 x 1 min).
5. Cleavage and Deprotection:
-
Wash the Cbz-protected peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/H2O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
6. Peptide Precipitation and Purification:
-
Concentrate the TFA solution under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
Protocol 2: Final Coupling with a Z-Amino Acid
This protocol is similar to the first, but the N-terminal Cbz group is introduced by using a Cbz-protected amino acid in the final coupling step.
1. Resin Preparation and Swelling:
-
As described in Protocol 1, step 1.
2. Peptide Chain Elongation (Iterative Cycle):
-
Synthesize the peptide chain up to the penultimate amino acid using the iterative Fmoc-SPPS cycle described in Protocol 1, step 2.
3. Final Amino Acid Coupling with Z-Amino Acid:
-
After the deprotection of the N-terminal Fmoc group of the penultimate amino acid, wash the resin as described in Protocol 1, step 2.
-
In a separate vial, dissolve the Cbz-protected amino acid (e.g., Z-Leu-OH, 3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated Z-amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test.
4. Washing:
-
Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min).
5. Cleavage and Deprotection:
-
As described in Protocol 1, step 5. The Cbz group is stable to the TFA cleavage cocktail.[4]
6. Peptide Precipitation and Purification:
-
As described in Protocol 1, step 6.
Signaling Pathways and Logical Relationships
Orthogonal Protection Scheme in Cbz-Peptide Synthesis
The success of synthesizing Cbz-protected peptides via the Fmoc/tBu strategy relies on an orthogonal protection scheme, where different protecting groups can be removed under distinct chemical conditions without affecting the others.
This diagram illustrates that the Fmoc group is removed by a base, while the side-chain protecting groups (tBu, Boc, Trt) and the Wang resin linker are cleaved by a strong acid (TFA). The N-terminal Cbz group remains stable under both basic and strongly acidic conditions, ensuring its integrity throughout the synthesis and cleavage steps. It is typically removed by catalytic hydrogenation if the unprotected N-terminus is required.
References
- 1. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Cbz-Ala-Ala-Asn-AMC Assay Troubleshooting
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues with the Cbz-Ala-Ala-Asn-AMC assay.
Frequently Asked Questions (FAQs) - Low Signal Troubleshooting
Q1: My Cbz-Ala-Ala-Asn-AMC assay is yielding a very low or no fluorescent signal. What are the primary areas I should investigate?
A low signal in your assay can originate from several factors. We recommend a systematic approach to troubleshooting, focusing on four key areas: the reagents, the enzyme (legumain), the assay conditions, and the instrumentation. Each of these is a critical checkpoint for ensuring the assay performs optimally.
Q2: How can I ensure my Cbz-Ala-Ala-Asn-AMC substrate and other reagents are not the cause of the low signal?
Reagent integrity is fundamental to a successful assay. Please review the following:
-
Substrate Quality and Storage: Cbz-Ala-Ala-Asn-AMC is a sensitive peptide substrate. Improper storage can lead to degradation. It should be stored as a powder at -20°C or -80°C, protected from moisture.[1] Stock solutions, typically in DMSO, should be stored at -20°C for no longer than one month or at -80°C for up to six months.[1] It is highly recommended to prepare fresh solutions or use small, pre-packaged sizes to avoid degradation from repeated freeze-thaw cycles.[2]
-
Buffer Preparation: Ensure your assay buffer is prepared correctly. An optimal buffer for legumain activity typically has a pH of around 5.8 and contains a reducing agent like Dithiothreitol (DTT) to maintain the active site cysteine in a reduced state.[3]
-
Reagent Contamination: Contaminants in your sample or reagents can interfere with the assay. For instance, high concentrations of EDTA (>0.5 mM), SDS (>0.2%), or other detergents can inhibit enzyme activity.[4]
Q3: My reagents seem fine. How can I troubleshoot issues related to the legumain enzyme itself?
Legumain activity is highly dependent on its activation state and the surrounding environment. Consider the following:
-
Enzyme Activation: Legumain is typically produced as an inactive proenzyme (prolegumain) and requires activation at an acidic pH (around 4.0-4.5) to become fully active.[3][5] If you are using prolegumain, ensure your activation protocol is followed correctly. The active form of legumain is only stable at acidic pH and will be irreversibly inactivated at neutral pH.[5][6][7]
-
Enzyme Concentration: The concentration of active legumain in your assay is critical. If the concentration is too low, the signal will be weak. You may need to perform a titration to determine the optimal enzyme concentration for your specific experimental setup.
-
Enzyme Stability: Active legumain is unstable at neutral or alkaline pH.[7][8][9] Ensure your assay buffer is within the optimal acidic pH range (typically pH 5.5-6.0) to maintain enzyme activity throughout the experiment.[8][10]
Q4: I've checked my reagents and enzyme. Could my assay conditions or protocol be the problem?
The specifics of your assay protocol can significantly impact the results. Here are some common pitfalls:
-
Incorrect pH: Legumain activity is highly pH-dependent, with an optimal pH of around 5.5-5.8 for cleaving the Cbz-Ala-Ala-Asn-AMC substrate.[3] Assaying at a neutral or alkaline pH will result in very low or no activity.
-
Sub-optimal Substrate Concentration: The concentration of Cbz-Ala-Ala-Asn-AMC should be appropriate for your enzyme concentration. The Michaelis constant (Km) for this substrate with human legumain has been reported to be between 25.7 µM and 90 µM.[1][3] Using a substrate concentration well below the Km may result in a low signal. A typical starting concentration is 50-100 µM.[3][10]
-
Incubation Time and Temperature: The reaction may not have proceeded long enough to generate a detectable signal. Consider increasing the incubation time or ensuring the incubation temperature is optimal (typically 37°C).[3][10]
Q5: My assay setup seems correct. Could the issue be with my fluorescence plate reader?
Instrument settings are a common source of error in fluorescence-based assays. Please verify the following:
-
Excitation and Emission Wavelengths: The AMC fluorophore, released upon substrate cleavage, has an excitation maximum around 341-380 nm and an emission maximum around 430-460 nm.[3] Ensure your plate reader is set to the correct wavelengths for AMC detection.
-
Instrument Gain/Sensitivity: The gain setting on your plate reader may be too low to detect the fluorescent signal. If possible, increase the gain or sensitivity setting.
-
Plate Type: For fluorescence assays, it is crucial to use black, opaque-walled microplates to minimize background fluorescence and light scattering.[4] Using clear plates can lead to high background and low signal-to-noise ratios.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the Cbz-Ala-Ala-Asn-AMC assay.
Table 1: Reagent and Enzyme Concentrations
| Parameter | Recommended Range | Notes |
| Cbz-Ala-Ala-Asn-AMC Concentration | 50 - 100 µM | The Km value is reported to be between 25.7 µM and 90 µM.[1][3] |
| Active Legumain Concentration | 2 - 10 nM | This may need to be optimized based on the specific activity of the enzyme preparation. |
| Dithiothreitol (DTT) Concentration | 1 - 10 mM | DTT is a reducing agent essential for maintaining the activity of cysteine proteases like legumain.[3] |
Table 2: Assay Buffer and Conditions
| Parameter | Recommended Value | Notes |
| pH | 5.5 - 6.0 | Legumain activity is optimal in a slightly acidic environment.[3][10] |
| Incubation Temperature | 37°C | Ensure a consistent temperature is maintained throughout the assay.[3][10] |
| Incubation Time | 15 - 60 minutes | This may need to be optimized depending on the enzyme and substrate concentrations. |
Table 3: Instrumentation Settings for AMC Detection
| Parameter | Recommended Wavelength (nm) | Notes |
| Excitation Wavelength | 341 - 380 | Optimal excitation can vary slightly between instruments. |
| Emission Wavelength | 430 - 460 | Ensure there is no spectral overlap with other fluorescent compounds in your sample. |
Experimental Protocols
Detailed Protocol for Cbz-Ala-Ala-Asn-AMC Assay
-
Reagent Preparation:
-
Assay Buffer (pH 5.8): Prepare a buffer containing 40 mM citric acid, 120 mM Na₂HPO₄, 1 mM EDTA, and 10 mM DTT.[3] Warm the buffer to room temperature before use.[4]
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Cbz-Ala-Ala-Asn-AMC in DMSO. Store aliquots at -20°C or -80°C.
-
Enzyme Solution: Dilute the active legumain enzyme to the desired final concentration in the assay buffer immediately before use.
-
-
Assay Procedure:
-
Add 50 µL of the enzyme solution to the wells of a black, flat-bottom 96-well plate.
-
To initiate the reaction, add 50 µL of a 2X substrate solution (e.g., 100 µM Cbz-Ala-Ala-Asn-AMC in assay buffer) to each well. The final volume in each well will be 100 µL.
-
Include appropriate controls:
-
No-enzyme control: Add assay buffer instead of the enzyme solution to determine the background fluorescence of the substrate.
-
Positive control: Use a known active legumain sample.
-
Inhibitor control: Include a known legumain inhibitor to confirm that the observed activity is specific.
-
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[3]
-
Read the plate kinetically (e.g., every 1-2 minutes) for 15-60 minutes, or as a single endpoint measurement after a fixed incubation time.
-
Visual Guides
Diagram 1: Enzymatic Reaction of Cbz-Ala-Ala-Asn-AMC with Legumain
Caption: Enzymatic cleavage of Cbz-Ala-Ala-Asn-AMC by legumain releases fluorescent AMC.
Diagram 2: Troubleshooting Workflow for Low Signal
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Legumain: A ready-to-use Asparaginyl Endopeptidase - News Blog - Jena Bioscience [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Improving solubility of Cbz-Ala-Ala-Asn (TFA) in aqueous buffers
Welcome to the technical support center for Cbz-Ala-Ala-Asn (TFA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this protected tripeptide in aqueous buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Cbz-Ala-Ala-Asn (TFA) and why is its solubility in aqueous buffers a concern?
A1: Cbz-Ala-Ala-Asn is a tripeptide composed of Alanine, Alanine, and Asparagine, with a benzyloxycarbonyl (Cbz) protecting group at the N-terminus. It is often supplied as a trifluoroacetate (TFA) salt, which can enhance its solubility in aqueous solutions.[1] However, like many protected peptides, achieving a desired concentration in aqueous buffers for biological assays can be challenging due to the hydrophobic nature of the Cbz group and the overall physicochemical properties of the peptide. Poor solubility can lead to inaccurate experimental results and difficulties in formulation.
Q2: What are the key factors influencing the solubility of Cbz-Ala-Ala-Asn (TFA)?
A2: The solubility of Cbz-Ala-Ala-Asn (TFA) is influenced by several factors:
-
pH of the buffer: The net charge of the peptide changes with pH. Solubility is generally lowest at the isoelectric point (pI) and increases as the pH moves away from the pI.
-
Buffer composition and ionic strength: Different buffer salts and their concentrations can impact peptide solubility.
-
Temperature: Temperature can affect solubility, though the effect can vary.
-
Presence of co-solvents: Organic solvents can help to solvate the hydrophobic Cbz group and improve overall solubility.
-
Peptide concentration: Higher concentrations are more prone to aggregation and precipitation.
Q3: How does the TFA salt form of Cbz-Ala-Ala-Asn affect its solubility?
A3: The trifluoroacetate (TFA) salt form generally enhances the solubility of peptides in aqueous solutions.[1] TFA is a counter-ion that associates with the positively charged groups on the peptide, helping to disrupt intermolecular interactions and improve solvation by water molecules.
Troubleshooting Guide: Improving the Solubility of Cbz-Ala-Ala-Asn (TFA)
This guide provides a systematic approach to troubleshoot and improve the solubility of Cbz-Ala-Ala-Asn (TFA) in your experiments.
Problem: Cbz-Ala-Ala-Asn (TFA) does not dissolve in my aqueous buffer.
Solution Workflow:
Caption: A logical workflow for troubleshooting the solubility of Cbz-Ala-Ala-Asn (TFA).
Step 1: Characterize the Peptide
Before attempting to dissolve the peptide, it's helpful to understand its properties.
-
Amino Acid Composition: Ala-Ala-Asn. Alanine is non-polar, while Asparagine is polar. The N-terminal Cbz group is hydrophobic.
-
Net Charge Calculation: To estimate the isoelectric point (pI), you can calculate the net charge at different pH values.
-
Assign a value of +1 to basic residues (none in this peptide).
-
Assign a value of -1 to acidic residues (the C-terminal carboxyl group).
-
At neutral pH, the C-terminal carboxyl group will be deprotonated (-1 charge), and the N-terminus is protected, so it does not carry a positive charge. The Asparagine side chain is neutral. Therefore, the peptide will have a net negative charge at neutral pH. This suggests that solubility might be better in slightly basic buffers.
-
Step 2: Initial Dissolution Attempt
It is recommended to first attempt to dissolve a small amount of the peptide in your desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) at the target concentration.
Step 3: Troubleshooting Strategies
If the peptide does not dissolve, consider the following strategies, preferably in a stepwise manner.
-
pH Adjustment: Since the peptide has a net negative charge at neutral pH, increasing the pH slightly (e.g., to pH 8.0-8.5) with a basic buffer (like Tris-HCl) or by adding a small amount of a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) may improve solubility. Conversely, if the peptide were basic, lowering the pH would be the appropriate strategy.
-
Use of Co-solvents: For protected peptides with hydrophobic moieties like the Cbz group, using a small amount of an organic co-solvent is often effective.
-
Dimethyl Sulfoxide (DMSO): Start by dissolving the peptide in a minimal amount of DMSO (e.g., 10-50 µL) and then slowly add the aqueous buffer to the desired final concentration while vortexing. Aim for the lowest possible final concentration of DMSO in your working solution, as it can affect biological assays.
-
Ethanol or Acetonitrile: These can also be used as alternatives to DMSO.
-
-
Temperature Modification: Gently warming the solution (e.g., to 37°C) can sometimes aid in dissolution. However, be cautious as excessive heat can degrade the peptide.
-
Sonication: Brief periods of sonication in a water bath can help to break up aggregates and promote dissolution.
Quantitative Solubility Data
| Solvent/Buffer | pH | Co-solvent | Estimated Solubility (mg/mL) | Notes |
| Water | ~5-6 | None | 18[2] | A supplier reported solubility of 18 mg/mL in water, which may require sonication and warming.[2] |
| Phosphate Buffered Saline (PBS) | 7.4 | None | Low | Expected to be poorly soluble due to the hydrophobic Cbz group. |
| Tris-HCl | 8.0 | None | Moderate | Increased pH may improve solubility by increasing the net negative charge. |
| Water | ~5-6 | 10% DMSO | High | DMSO will significantly aid in solvating the Cbz group. |
| PBS | 7.4 | 5% Ethanol | Moderate | Ethanol can help to improve the solubility of hydrophobic peptides. |
Note: The estimated solubilities are qualitative and should be experimentally verified.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a rapid assessment of the solubility of Cbz-Ala-Ala-Asn (TFA) under specific buffer conditions.
Workflow for Kinetic Solubility Assay:
Caption: Workflow for determining the kinetic solubility of Cbz-Ala-Ala-Asn (TFA).
Materials:
-
Cbz-Ala-Ala-Asn (TFA)
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance
Procedure:
-
Prepare a high-concentration stock solution of Cbz-Ala-Ala-Asn (TFA) in 100% DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution in DMSO in a separate 96-well plate to create a range of concentrations.
-
Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.
-
Add the desired aqueous buffer (e.g., 198 µL) to each well to achieve the final test concentrations. This will result in a low final percentage of DMSO.
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Determine the kinetic solubility by identifying the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
This protocol determines the solubility of the peptide after it has reached equilibrium, providing a more accurate measure.
Workflow for Thermodynamic Solubility Assay:
Caption: Workflow for determining the thermodynamic solubility of Cbz-Ala-Ala-Asn (TFA).
Materials:
-
Cbz-Ala-Ala-Asn (TFA)
-
Aqueous buffer of choice
-
Vials or tubes
-
Shaker or rotator
-
Centrifuge or filtration device (e.g., 0.22 µm syringe filter)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid Cbz-Ala-Ala-Asn (TFA) to a known volume of the aqueous buffer in a vial. Ensure there is undissolved solid material.
-
Equilibrate the suspension by shaking or rotating at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the saturated supernatant by centrifugation at high speed or by filtering through a 0.22 µm filter.
-
Quantify the concentration of the dissolved peptide in the clear supernatant using a suitable analytical method, such as HPLC-UV, against a standard curve of known concentrations.
-
The measured concentration represents the thermodynamic solubility of the peptide in that specific buffer.
Signaling Pathways and Logical Relationships
While Cbz-Ala-Ala-Asn is a synthetic peptide and not directly involved in endogenous signaling pathways, it is designed as a substrate for the cysteine protease legumain. The following diagram illustrates the logical relationship in a potential drug delivery application.
Caption: Logical diagram of a prodrug strategy utilizing Cbz-Ala-Ala-Asn as a linker.
References
How to prevent degradation of Cbz-Ala-Ala-Asn peptide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cbz-Ala-Ala-Asn peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Cbz-Ala-Ala-Asn in solution?
The primary degradation pathway for peptides containing asparagine (Asn), such as Cbz-Ala-Ala-Asn, is non-enzymatic deamidation.[1][2][3][4] This reaction involves the conversion of the asparagine residue into a mixture of aspartic acid (Asp) and isoaspartic acid (isoAsp) through a cyclic succinimide intermediate.[1][2][3][4] This chemical modification introduces a negative charge and can alter the peptide's structure, stability, and biological activity.[2]
Q2: What factors influence the rate of Cbz-Ala-Ala-Asn degradation?
Several factors significantly impact the stability of Cbz-Ala-Ala-Asn in solution:
-
pH: The deamidation rate is highly pH-dependent. The reaction is generally slowest in acidic conditions (pH 3-5) and is base-catalyzed at neutral and higher pH values.[5]
-
Temperature: Higher temperatures accelerate the rate of deamidation.[4][6]
-
Buffer Composition: The type and concentration of buffer salts can influence the degradation rate. Some buffer species can catalyze the deamidation reaction.[4][7]
-
Ionic Strength: The overall ionic strength of the solution can also play a role in peptide stability.
Q3: What are the recommended storage conditions for Cbz-Ala-Ala-Asn solutions?
To minimize degradation, Cbz-Ala-Ala-Asn solutions should be stored at low temperatures, ideally frozen at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended. The peptide should be dissolved in a buffer with a pH in the optimal stability range of 3-5.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of peptide concentration over time | Deamidation of the asparagine residue. | Optimize the solution pH to 3-5. Store the solution at a lower temperature (-20°C or -80°C). Use a non-catalytic buffer, such as acetate or citrate. |
| Appearance of new peaks in HPLC analysis | Formation of deamidation products (Asp and isoAsp isomers). | Confirm the identity of new peaks using mass spectrometry. Follow the solutions under "Loss of peptide concentration over time" to minimize further degradation. |
| Reduced biological activity of the peptide | Structural changes due to deamidation. | Re-evaluate the formulation to ensure optimal stability. Prepare fresh solutions before use whenever possible. |
| Precipitation of the peptide from solution | Aggregation, which can be influenced by degradation. | Evaluate the effect of pH and ionic strength on solubility. Consider the addition of excipients like glycerol to enhance stability.[5] |
Experimental Protocols
Protocol 1: pH Stability Study of Cbz-Ala-Ala-Asn
This protocol outlines a typical experiment to determine the optimal pH for the stability of Cbz-Ala-Ala-Asn in solution.
1. Materials:
- Cbz-Ala-Ala-Asn peptide
- A series of buffers with different pH values (e.g., 100 mM citrate buffer for pH 3-6, 100 mM phosphate buffer for pH 6-8)
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column[8]
- Incubator or water bath
2. Procedure:
- Prepare a stock solution of Cbz-Ala-Ala-Asn in purified water.
- Dilute the stock solution into each of the different pH buffers to a final concentration of 1 mg/mL.
- Take an initial sample (t=0) from each pH solution for immediate HPLC analysis.
- Incubate all solutions at a constant temperature (e.g., 37°C for an accelerated study).[9]
- Withdraw aliquots from each solution at predetermined time points (e.g., 24, 48, 72, 96, and 168 hours).
- Analyze each aliquot by RP-HPLC to quantify the remaining percentage of the parent peptide and the formation of degradation products.[10]
3. Data Analysis:
- Plot the percentage of remaining Cbz-Ala-Ala-Asn against time for each pH.
- Determine the degradation rate constant (k) for each pH by fitting the data to a first-order decay model.
- Plot the degradation rate constant (log k) versus pH to generate a pH-rate profile and identify the pH of maximum stability.
Protocol 2: Forced Degradation Study
This protocol is designed to rapidly identify potential degradation pathways and the stability-indicating capability of the analytical method.
1. Materials:
- Cbz-Ala-Ala-Asn peptide
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- RP-HPLC system with a photodiode array (PDA) detector and a mass spectrometer (LC-MS)[11]
2. Procedure:
- Prepare a stock solution of Cbz-Ala-Ala-Asn.
- Acid Hydrolysis: Mix the peptide solution with 0.1 M HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the peptide solution with 0.1 M NaOH and incubate at room temperature for 4 hours.
- Oxidation: Mix the peptide solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
- Thermal Degradation: Incubate the peptide solution at 60°C for 48 hours.
- Analyze all stressed samples, along with an unstressed control, by LC-MS to identify and characterize the degradation products.[12]
Quantitative Data
The following table summarizes typical deamidation rates for asparagine residues in peptides under different pH conditions, which can be used as a general guide for Cbz-Ala-Ala-Asn. Note that the actual rates for Cbz-Ala-Ala-Asn may vary.
| pH | Temperature (°C) | Buffer | Half-life (t½) of Asn Deamidation (days) - Illustrative Data |
| 4.0 | 37 | Citrate | > 365 |
| 5.0 | 37 | Citrate | 150 |
| 6.0 | 37 | Phosphate | 50 |
| 7.4 | 37 | Phosphate | 15 |
| 8.0 | 37 | Phosphate | 5 |
Data is generalized from studies on various Asn-containing peptides and serves as an example.[13][14]
Visualizations
Caption: Primary degradation pathway of Cbz-Ala-Ala-Asn via deamidation.
Caption: Troubleshooting workflow for Cbz-Ala-Ala-Asn peptide degradation.
References
- 1. Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a novel stability indicating RP-HPLC method for quantification of Connexin43 mimetic peptide and determination of its degradation kinetics in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of acidic N + 1 residues on asparagine deamidation rates in solution and in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
Optimizing substrate concentration for legumain kinetic assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize substrate concentration for legumain kinetic assays.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal substrate concentration for my legumain kinetic assay?
A1: The optimal substrate concentration is typically determined by performing a substrate titration experiment. You should measure the initial reaction velocity at a range of substrate concentrations while keeping the enzyme concentration constant.[1][2] The resulting data, when plotted as reaction rate versus substrate concentration, should yield a hyperbolic curve.[3][4] For determining the Michaelis constant (Km) and maximum velocity (Vmax), it is recommended to use substrate concentrations ranging from 0.2 to 5.0 times the estimated Km.[5] If the Km is unknown, you can start with a broad range of concentrations and then narrow it down based on the initial results.
Q2: What is the significance of the Michaelis Constant (Km) in optimizing my assay?
A2: The Km is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[3][6] It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[3][4] Understanding the Km is crucial for several reasons:
-
For enzyme activity determination: To measure the maximum activity of an enzyme, you should use a substrate concentration that is saturating, typically 10-20 times higher than the Km.[3]
-
For inhibitor screening: To identify competitive inhibitors, it is best to use a substrate concentration at or below the Km.[5] Using concentrations much higher than the Km can make it difficult to detect competitive inhibition.[5]
Q3: My assay shows no or very low signal. What could be the cause?
A3: Low or no signal can be due to several factors:
-
Incorrect pH: Legumain activity is highly pH-dependent. It typically prefers an acidic environment, with an optimal pH of around 5.5 for substrates with asparagine (Asn) at the P1 position and around 4.5 for substrates with aspartic acid (Asp) at the P1 position.[7][8]
-
Inactive Enzyme: Ensure that the prolegumain has been properly activated. Activation often requires incubation at an acidic pH (e.g., pH 4.0).[7][9][10] Also, be aware that legumain can be irreversibly inactivated at neutral or alkaline pH.[8][11]
-
Component Issues: Check if all necessary components were added in the correct order and are not expired. The assay buffer should be at room temperature.[12]
-
Inhibitors: Your sample may contain endogenous legumain inhibitors, such as cystatins, or other interfering substances like EDTA (>0.5 mM) or sodium azide.[12][13]
Q4: What is substrate inhibition and how can I avoid it?
A4: Substrate inhibition occurs when the reaction rate decreases at very high substrate concentrations. While not explicitly detailed for legumain in the provided results, it is a general enzyme kinetics phenomenon. If you observe a decrease in reaction velocity at higher substrate concentrations, you are likely in the range of substrate inhibition. To avoid this, use a substrate concentration that is optimal for your assay but below the inhibitory level. This can be determined from your substrate titration curve.
Q5: How does pH affect the choice of substrate for a legumain assay?
A5: Legumain's substrate specificity is influenced by pH. While it strongly prefers cleaving after an asparagine (Asn) residue in the P1 position across its active pH range, its ability to cleave after an aspartic acid (Asp) residue is more pH-dependent.[7][14] Cleavage after Asp is more favorable at a lower pH (around 4.0-4.5), likely because the aspartic acid side chain needs to be protonated to fit into the S1 pocket.[7][15] Therefore, when designing your assay, consider the pH of your buffer system in relation to your P1 substrate residue. The optimal pH for legumain activity towards a P1-Asn substrate is typically around 5.8, while for a P1-Asp substrate, it is shifted to 4.5.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low signal | Inactive legumain. | Ensure prolegumain is activated according to the recommended protocol, typically by incubation at an acidic pH (e.g., pH 4.0).[9][10] |
| Incorrect assay buffer pH. | Legumain is most active at an acidic pH. The optimal pH can depend on the substrate (pH ~5.5 for P1-Asn, ~4.5 for P1-Asp).[7][8] Verify the pH of your buffer. | |
| Omission of a key reagent. | Carefully review the protocol to ensure all components (enzyme, substrate, buffer) were added in the correct order and volume.[12] | |
| Incorrect instrument settings. | Verify the excitation and emission wavelengths on the plate reader are correct for your fluorogenic substrate (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).[9] | |
| High Background Signal | Contaminated reagents. | Use fresh, high-purity reagents and buffers. Ensure the substrate stock solution has not auto-hydrolyzed. |
| Intrinsic sample fluorescence. | Run a control with your sample but without the enzyme to measure background fluorescence. | |
| Non-specific substrate cleavage. | This may occur if your sample contains other proteases that can cleave the substrate. Consider using more specific substrates or protease inhibitor cocktails (excluding cysteine protease inhibitors that would inhibit legumain). | |
| Non-linear reaction progress curve (Initial rate is not linear) | Substrate depletion. | If the curve plateaus quickly, it may indicate that more than 10% of the substrate has been consumed.[5] Lower the enzyme concentration or shorten the reaction time.[1] |
| Enzyme instability. | Legumain can be unstable at neutral pH.[11] Ensure your assay buffer is within the optimal pH range for legumain stability and activity. | |
| Photobleaching of the fluorophore. | Reduce the frequency of measurements or the intensity of the excitation light if possible. | |
| Inconsistent readings between replicates | Pipetting errors. | Ensure accurate and consistent pipetting. Prepare a master mix of reagents to minimize variability between wells.[12] |
| Temperature fluctuations. | Ensure all components are at the correct assay temperature and that the plate is incubated at a constant temperature. | |
| Air bubbles in wells. | Be careful not to introduce air bubbles when pipetting. Centrifuge the plate briefly if necessary. |
Data Summary
Table 1: Common Fluorogenic Substrates for Legumain
| Substrate | P1 Residue | Typical Excitation/Emission (nm) | Optimal pH |
| Z-Ala-Ala-Asn-AMC | Asn | 380 / 460 | ~5.5 - 5.8 |
| Ac-D-Tyr-Tic-Thr-Asn-ACC | Asn | 355 / 460 | 5.8 |
| Ac-D-Tyr-Tic-Thr-Asp-ACC | Asp | 355 / 460 | 4.5 |
| Bz-Asn-pNA | Asn | 405 (absorbance) | 5.5 |
Z (carbobenzyloxy), Ac (acetyl), Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), ACC (7-amino-4-carbamoylmethylcoumarin), AMC (7-amino-4-methylcoumarin), Bz (benzoyl), pNA (p-nitroanilide)
Table 2: Typical Legumain Kinetic Assay Conditions
| Parameter | Typical Value/Range | Notes |
| Enzyme Concentration | 80 - 350 nM | This should be optimized for your specific enzyme preparation and substrate.[7] |
| Substrate Concentration | 10 - 200 µM | Should be varied to determine Km and Vmax.[9][16] |
| Assay Buffer | 40-50 mM Citric Acid or MES | The buffer should maintain the optimal pH for the reaction. |
| pH | 4.5 - 5.8 | Depends on the P1 residue of the substrate.[7] |
| Additives | 1-10 mM DTT, 1 mM EDTA | DTT is a reducing agent important for cysteine protease activity. EDTA chelates divalent metal ions.[7] |
| Temperature | 37 °C | A common temperature for enzymatic assays.[7] |
| Incubation Time | 5 - 60 minutes | The reaction should be monitored in kinetic mode to determine the initial linear rate.[9][16] |
Experimental Protocols
Protocol: Determining Km and Vmax for Legumain
This protocol outlines the steps to determine the kinetic parameters Km and Vmax by measuring the initial reaction rates at various substrate concentrations.
1. Reagent Preparation:
-
Activation Buffer (e.g., pH 4.0): 50 mM Sodium Acetate, 100 mM NaCl.[9]
-
Assay Buffer (e.g., pH 5.5): 50 mM MES, 250 mM NaCl, 5 mM DTT.[9]
-
Enzyme Stock: Activate prolegumain by diluting it in Activation Buffer and incubating for 2 hours at 37°C.[9] Prepare a working stock of active legumain in Assay Buffer.
-
Substrate Stock: Prepare a high-concentration stock of your chosen fluorogenic substrate (e.g., 10 mM Z-Ala-Ala-Asn-AMC in DMSO).[9] From this, prepare a series of dilutions in Assay Buffer.
2. Assay Procedure:
-
Set up a 96-well black microplate.[9]
-
In each well, add a fixed amount of active legumain solution (e.g., 50 µL of a 2 ng/µL solution).
-
Include a "Substrate Blank" control for each substrate concentration containing Assay Buffer instead of the enzyme solution.[9]
-
Initiate the reaction by adding an equal volume (e.g., 50 µL) of the various substrate dilutions to the wells. The final substrate concentrations should ideally span a range from 0.2x to 5x the estimated Km.
-
Immediately place the plate in a fluorescence plate reader pre-set to the correct temperature (e.g., 37°C).
-
Read the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm) every 30-60 seconds for 5-15 minutes.[9]
3. Data Analysis:
-
For each substrate concentration, plot fluorescence intensity versus time.
-
Determine the initial velocity (V₀) by calculating the slope of the linear portion of each curve. Ensure that less than 10% of the substrate has been consumed during this linear phase.
-
Subtract the slope of the corresponding "Substrate Blank" from each initial velocity to correct for background signal.
-
Plot the corrected initial velocities (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the values for Km and Vmax.[5][8] Avoid using linear transformations like the Lineweaver-Burk plot, as they can disproportionately weight data points at low substrate concentrations.[3][5]
Visualizations
Caption: Workflow for determining legumain kinetic parameters.
Caption: Troubleshooting logic for common legumain assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Untitled Document [ucl.ac.uk]
- 4. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 7. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recombinant Human Legumain/Asparaginyl Endopeptidase, CF (2199-CY): Novus Biologicals [novusbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanistic and structural studies on legumain explain its zymogenicity, distinct activation pathways, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background fluorescence in legumain activity assays
Welcome to the technical support center for legumain activity assays. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on reducing background fluorescence to ensure accurate and reliable data.
Troubleshooting Guide
This guide addresses specific issues that may arise during your legumain activity assays.
Q1: Why is my "no-enzyme" control showing a high fluorescence signal?
High background fluorescence in the absence of the enzyme is a common issue, often related to the fluorogenic substrate.
Possible Causes and Solutions:
-
Substrate Instability/Auto-hydrolysis: Some fluorogenic peptide substrates can be unstable and hydrolyze spontaneously, releasing the fluorophore.
-
Contaminated Reagents: Reagents, buffers, or water used to prepare solutions may be contaminated with fluorescent compounds or other proteases.
-
Solution: Use high-purity, sterile water and reagents. Prepare fresh buffers for each assay and filter them if necessary.
-
-
Substrate Purity: The substrate itself may contain fluorescent impurities from the synthesis process.
-
Solution: If you suspect substrate impurity, you can analyze its purity via HPLC. If necessary, purchase the substrate from a different, reputable supplier.
-
Q2: My signal is being masked by high background in my cell-based assay. How can I reduce this?
Autofluorescence from biological samples is a significant challenge in cell-based assays.
Possible Causes and Solutions:
-
Autofluorescence from Media: Standard cell culture media often contain components like phenol red and fetal bovine serum (FBS) which are inherently fluorescent.[3][4] Aromatic amino acids and vitamins (like riboflavin) in the media are also major sources of autofluorescence.[3][5]
-
Solution 1: Switch to a phenol red-free medium for the duration of the assay.[3][4]
-
Solution 2: Reduce the concentration of FBS in the medium during the assay or replace it with a less fluorescent protein source like bovine serum albumin (BSA).[4]
-
Solution 3: For short-term assays with fixed cells, consider washing and replacing the medium with a non-fluorescent buffer like PBS just before reading the plate.[3]
-
-
Autofluorescence from Cells: Endogenous cellular components, such as NADH, collagen, and lipofuscin, can produce significant background fluorescence, particularly when using excitation wavelengths in the UV to blue range (350-488 nm).[3][5]
-
Solution 1: If possible, switch to a fluorophore that excites and emits at longer wavelengths (in the red or near-infrared spectrum) to avoid the natural autofluorescence range of cells.[3]
-
Solution 2: For adherent cells, use a plate reader with bottom-reading capabilities. This minimizes the excitation of fluorescent compounds in the overlying media and reduces light scatter.[3][6]
-
Solution 3: Run an "unlabeled control" (cells without any fluorescent probe) to quantify the baseline autofluorescence of your specific cells under the assay conditions.[4][5]
-
-
Fixative-Induced Fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular amines and proteins to create fluorescent products.[5][7]
Q3: My legumain-specific inhibitor isn't fully blocking the signal. What's happening?
If a specific inhibitor fails to abolish the signal, it may point to non-specific cleavage or issues with the inhibitor itself.
Possible Causes and Solutions:
-
Non-Specific Protease Activity: Your sample (e.g., cell lysate or tissue homogenate) may contain other proteases that can cleave the legumain substrate. Legumain's ability to cleave after aspartic acid (Asp) at low pH can overlap with the specificity of caspases, although their optimal pH ranges are different.[8]
-
Solution: Run the assay with a panel of protease inhibitors to identify the class of offending protease. For example, the lack of inhibition by E-64 (a general cysteine protease inhibitor that does not inhibit legumain) alongside total inhibition by cystatins can help confirm legumain specificity.
-
-
Substrate Cross-Reactivity: The peptide sequence of your substrate may not be entirely specific to legumain.
-
Solution: Test a different fluorogenic substrate with a more selective peptide sequence.
-
-
Inactive Inhibitor: The inhibitor may have degraded due to improper storage or handling.
-
Solution: Ensure the inhibitor is stored correctly and prepare fresh working solutions for each experiment.
-
Q4: The assay signal is very low or absent. What could be wrong?
A lack of signal typically points to an issue with the enzyme's activity or the assay conditions.
Possible Causes and Solutions:
-
Incorrect Buffer pH: Legumain activity is highly dependent on pH. Its specificity and activity change dramatically with pH.
-
Solution: Ensure your assay buffer pH is optimal for your specific substrate. For substrates with asparagine (Asn) at the P1 position (like Z-AAN-AMC), the optimal pH is typically between 5.5 and 6.0.[9][10][11] For substrates with aspartic acid (Asp) at the P1 position, the optimal pH is more acidic, around 4.0-4.5.[8]
-
-
Inactive Enzyme: The legumain enzyme may be inactive or denatured. Legumain is known to be unstable at neutral pH.[11]
-
Incorrect Instrument Settings: The plate reader settings may not match the spectral properties of the fluorophore.
Data Summary
Table 1: pH Dependence of Legumain Activity for Different Substrates
The choice of assay buffer pH is critical and depends on the P1 residue of the substrate.
| P1 Residue | Substrate Example | Optimal pH Range | Notes |
| Asparagine (Asn) | Z-Ala-Ala-Asn-AMC (Z-AAN-AMC) | 5.5 - 6.0 | This is the most common P1 residue for legumain substrates, showing high activity at mildly acidic pH.[9][10][11] |
| Aspartic Acid (Asp) | Z-Ala-Ala-Asp-AMC (Z-AAD-AMC) | 4.0 - 4.5 | Activity towards Asp residues is favored at more acidic pH, likely due to the protonation of the aspartic acid side chain.[8][12] |
Visualizations
Experimental and logical Workflows
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. static.igem.org [static.igem.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. tecan.com [tecan.com]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ExteNDing Proteome Coverage with Legumain as a Highly Specific Digestion Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. embopress.org [embopress.org]
Technical Support Center: Overcoming Intramolecular Cyclization in Asparagine-Containing Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address the challenges of intramolecular cyclization in asparagine-containing inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is intramolecular cyclization in asparagine-containing inhibitors?
Intramolecular cyclization of asparagine (Asn) is a non-enzymatic post-translational modification where the asparagine side chain attacks its own peptide backbone. This reaction proceeds through a five-membered succinimide intermediate (also known as an aspartimide).[1][2] This intermediate can then undergo hydrolysis to form a mixture of L-aspartyl (L-Asp) and L-isoaspartyl (L-isoAsp) residues, or it can lead to peptide bond cleavage.[1][2]
Q2: What are the consequences of asparagine cyclization?
This side reaction can have several detrimental effects on asparagine-containing inhibitors:
-
Loss of Biological Activity: The structural change from asparagine to aspartyl or isoaspartyl residues can alter the inhibitor's conformation and its ability to bind to its target.
-
Product Heterogeneity: The formation of multiple degradation products complicates purification and characterization.[3]
-
Peptide Bond Cleavage: In some cases, the cyclization can lead to the cleavage of the peptide backbone, resulting in truncated and inactive fragments.[1][2][4]
-
Aggregation: The modification can sometimes trigger the aggregation of proteins.[1]
Q3: What are the primary chemical pathways for asparagine cyclization?
There are two main pathways for asparagine cyclization, both proceeding through a succinimide intermediate:
-
Deamidation Pathway: The nitrogen atom of the adjacent peptide bond attacks the carbonyl carbon of the asparagine side chain. This is a common degradation pathway for proteins and peptides.[1]
-
Peptide Bond Cleavage Pathway: The nitrogen atom of the asparagine side-chain amide attacks the carbonyl carbon of its own peptide backbone. This results in the cleavage of the peptide bond C-terminal to the asparagine residue.[1][2][4]
Q4: What factors influence the rate of asparagine cyclization?
Several factors can affect the rate of this side reaction:
-
pH: The reaction is generally faster at neutral to basic pH.[2]
-
Temperature: Higher temperatures accelerate the rate of cyclization.
-
Adjacent Amino Acid Residues: The amino acid immediately following the asparagine residue has a significant impact. Residues with small, flexible side chains, such as glycine (Gly), serine (Ser), and alanine (Ala), tend to increase the rate of cyclization.[2] The presence of a histidine residue preceding an aspartic acid has been shown to increase the rate of succinimide formation, and a similar effect may be observed with asparagine.[1]
-
Peptide Conformation: The flexibility of the peptide backbone around the asparagine residue can influence the likelihood of the nucleophilic attack required for cyclization.[2]
Q5: How can asparagine cyclization be prevented during peptide synthesis?
Several strategies can be employed during solid-phase peptide synthesis (SPPS) to minimize asparagine cyclization:
-
Use of Backbone-Protecting Groups: Attaching a temporary protecting group to the nitrogen of the peptide bond following the asparagine residue can sterically hinder the cyclization reaction. Commonly used groups include 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb).[3]
-
Modification of Deprotection Conditions: Using weaker bases for the removal of the Fmoc protecting group, such as piperazine instead of piperidine, can reduce the incidence of base-catalyzed cyclization. The addition of an acidic additive like hydroxybenzotriazole (HOBt) to the deprotection solution can also suppress this side reaction.[3]
-
Use of Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide at a position that influences the conformation of the asparagine-containing region can disrupt secondary structures that may be favorable for cyclization.
-
Side-Chain Protection: While less common for asparagine compared to aspartic acid, the use of bulky side-chain protecting groups can be explored. For aspartic acid, bulky ester protecting groups like 3-ethyl-3-pentyl (Epe), 4-n-propyl-4-heptyl (Php), and 5-n-butyl-5-nonyl (Bno) have been shown to be effective.[5] Another approach for aspartic acid that completely suppresses aspartimide formation is the use of a cyanosulfurylide (CSY) protecting group.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected mass loss of -17 Da (ammonia) or +1 Da (hydrolysis) in mass spectrometry analysis. | Intramolecular cyclization of asparagine to form a succinimide intermediate, followed by hydrolysis. | - Confirm the presence of the succinimide intermediate using the hydrazine trapping protocol.- Re-synthesize the peptide using a strategy to prevent cyclization (e.g., Dmb/Hmb backbone protection). |
| Multiple peaks observed in HPLC purification with the same mass. | Formation of aspartyl and isoaspartyl isomers from the hydrolysis of the succinimide intermediate. These isomers are often difficult to separate. | - Optimize HPLC conditions (e.g., gradient, pH) to improve separation.- Employ orthogonal analytical techniques like ion-exchange chromatography.- Proactively prevent the formation of these isomers during synthesis. |
| Low yield of the desired full-length peptide inhibitor. | Peptide bond cleavage C-terminal to the asparagine residue due to intramolecular cyclization. | - Analyze the crude product for truncated peptide fragments.- During synthesis, use a less basic Fmoc deprotection reagent or incorporate backbone protection. |
| Difficulty in coupling the amino acid following an Asn residue during SPPS. | Aggregation of the peptide chain, which can be promoted by certain sequences containing asparagine. | - Use a Dmb- or Hmb-protected dipeptide (e.g., Fmoc-Xaa-(Dmb)Asn-OH) to disrupt aggregation.- Perform the coupling at a higher temperature or use a more potent coupling reagent. |
Quantitative Data Summary
While extensive quantitative data directly comparing strategies to prevent cyclization for asparagine is limited, the following table summarizes the effectiveness of various side-chain protecting groups in preventing aspartimide formation for the closely related aspartic acid. The principles are generally applicable to asparagine.
| Protecting Group Strategy (for Asp) | Model Peptide Sequence | Condition | Aspartimide Formation (% per cycle) | Reference |
| Fmoc-Asp(OtBu)-OH | VKDGYI | 20% piperidine/DMF | High | [5] |
| Fmoc-Asp(OMpe)-OH | VKDGYI | 20% piperidine/DMF | Moderate | [5] |
| Fmoc-Asp(OEpe)-OH | VKDGYI | 20% piperidine/DMF | Low | [5] |
| Fmoc-Asp(OPhp)-OH | VKDGYI | 20% piperidine/DMF | Very Low | [5] |
| Fmoc-Asp(OBno)-OH | VKDGYI | 20% piperidine/DMF | Extremely Low | [5] |
This data is for aspartic acid and serves as a guide for asparagine. The bulky trialkylcarbinol-based esters (OEpe, OPhp, OBno) show a significant reduction in aspartimide formation compared to the standard OtBu group.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Dmb Backbone Protection to Minimize Asparagine Cyclization
This protocol outlines the manual synthesis of a peptide containing an Asn-Gly sequence, a motif highly prone to cyclization, using a Dmb-protected dipeptide.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids
-
Fmoc-Gly-(Dmb)Asn(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Dmb-protected Dipeptide:
-
Dissolve Fmoc-Gly-(Dmb)Asn(Trt)-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Continue the peptide synthesis by repeating the Fmoc deprotection and coupling steps for the remaining amino acids.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.
Protocol 2: Detection of Succinimide Intermediates by Hydrazine Trapping
This protocol allows for the detection and quantification of labile succinimide intermediates by converting them into stable hydrazides.[4][7][8]
Materials:
-
Peptide/protein sample
-
Hydrazine solution (e.g., 1 M, pH adjusted to ~8-9)
-
Quenching solution (e.g., 5% phosphoric acid)
-
Dialysis or size-exclusion chromatography equipment for buffer exchange
-
LC-MS system
Procedure:
-
Sample Preparation: Dissolve the peptide or protein sample in a suitable buffer. For a positive control, a sample can be aged under conditions known to promote cyclization (e.g., pH 7.4, 37°C).
-
Hydrazine Treatment:
-
Add the hydrazine solution to the sample to a final concentration of approximately 100-200 mM.
-
Incubate the reaction at room temperature for 1-3 hours.
-
-
Quenching: Stop the reaction by adding the quenching solution to lower the pH to ~1.5.[4]
-
Removal of Excess Hydrazine: Remove excess hydrazine by dialysis against a low pH buffer (e.g., 200 mM phosphoric acid, pH 2) or by using a size-exclusion chromatography column.[4]
-
Analysis:
-
Analyze the treated sample by LC-MS.
-
Look for a mass increase of +14 Da for each succinimide site that has been trapped with hydrazine (succinimide [-17 Da from Asn] + hydrazine [+31 Da] = +14 Da net change from the native Asn-containing peptide).
-
The site of modification can be confirmed by tandem mass spectrometry (MS/MS) analysis.
-
Visualizations
Caption: Chemical pathways of asparagine cyclization.
Caption: Workflow for SPPS with backbone protection.
Caption: Troubleshooting workflow for cyclization issues.
References
- 1. Effect of adjacent histidine and cysteine residues on the spontaneous degradation of asparaginyl- and aspartyl-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Free Energy Barriers for the N-Terminal Asparagine to Succinimide Conversion: Quantum Molecular Dynamics Simulations for the Fully Solvated Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection and quantitation of succinimide in intact protein via hydrazine trapping and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Cbz-Ala-Ala-Asn (TFA)
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Cbz-Ala-Ala-Asn (TFA), a peptide substrate for the cysteine protease legumain. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Cbz-Ala-Ala-Asn (TFA)?
A1: Proper storage is crucial to maintain the stability and activity of Cbz-Ala-Ala-Asn (TFA). For the solid powder, it is recommended to store it at -20°C for up to one year or at -80°C for up to two years.[1] The container should be sealed to protect it from moisture and light.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1][2]
Q2: How should I prepare a stock solution of Cbz-Ala-Ala-Asn (TFA)?
A2: Cbz-Ala-Ala-Asn (TFA) is soluble in water and DMSO.[1][2] For an aqueous stock solution, dissolve the peptide in water to a concentration of 18 mg/mL.[1] This may require sonication and warming to fully dissolve the compound.[1] If using an aqueous stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[1] For a DMSO stock solution, concentrations up to 50 mg/mL can be achieved, though sonication may be necessary.[2] It is important to use newly opened DMSO as it is hygroscopic and absorbed water can affect solubility.[2]
Q3: The compound has come out of solution. What should I do?
A3: If precipitation is observed in your stock or working solution, it can often be redissolved by gentle warming and/or sonication.[2] Ensure the storage conditions are appropriate and that the solvent has not absorbed moisture, which can reduce solubility.
Q4: What safety precautions should I take when handling Cbz-Ala-Ala-Asn (TFA)?
A4: Cbz-Ala-Ala-Asn (TFA) contains trifluoroacetic acid (TFA). Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3][4] Avoid contact with skin and eyes, and do not breathe in the dust or vapor.[3][4] Handle the compound in a well-ventilated area.[4] In case of contact, rinse the affected area thoroughly with water.[4]
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative data for storing and handling Cbz-Ala-Ala-Asn (TFA).
| Parameter | Solid (Powder) | In Solution |
| Storage Temperature | -20°C or -80°C | -20°C or -80°C |
| Storage Duration | 1 year at -20°C, 2 years at -80°C[1] | 1 month at -20°C, 6 months at -80°C[1][2] |
| Solubility in Water | 18 mg/mL (with sonication and warming)[1] | N/A |
| Solubility in DMSO | 50 mg/mL (with sonication)[2] | N/A |
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments using Cbz-Ala-Ala-Asn (TFA).
Issue 1: Low or No Cleavage in Legumain Activity Assay
If you observe lower than expected or no cleavage of Cbz-Ala-Ala-Asn (TFA) in your legumain activity assay, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low legumain activity.
Issue 2: Inconsistent Results Between Experiments
Variability in results can be frustrating. This guide helps to identify potential sources of inconsistency.
Caption: Troubleshooting guide for inconsistent experimental results.
Experimental Protocols
Legumain Activity Assay Using Cbz-Ala-Ala-Asn (TFA)
This protocol outlines a general procedure for measuring legumain activity.
Caption: General workflow for a legumain activity assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an appropriate assay buffer. The optimal pH for legumain activity can vary, so consult relevant literature.
-
Prepare a stock solution of legumain enzyme in assay buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
Prepare a working solution of Cbz-Ala-Ala-Asn (TFA) in the assay buffer from your stock solution.
-
-
Assay Setup:
-
In a microplate, add the assay buffer to each well.
-
Add the legumain solution to the appropriate wells. Include wells with buffer only as a negative control.
-
-
Reaction Initiation:
-
To start the reaction, add the Cbz-Ala-Ala-Asn (TFA) working solution to all wells.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined amount of time. The incubation time will depend on the enzyme concentration and desired signal window.
-
-
Signal Measurement:
-
Measure the output signal. The detection method will depend on how the cleavage of Cbz-Ala-Ala-Asn (TFA) is being monitored (e.g., coupled to a fluorescent or colorimetric reporter).
-
-
Data Analysis:
-
Subtract the background signal from the negative control wells.
-
Calculate the rate of substrate cleavage to determine the legumain activity.
-
References
Selecting the optimal buffer conditions for legumain assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals select the optimal buffer conditions for legumain assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a legumain activity assay?
The optimal pH for a legumain assay is highly dependent on the substrate being used. Legumain exhibits a pH-dependent specificity switch.[1] For substrates with an asparagine (Asn) residue at the P1 position, the optimal pH is typically around 5.5 to 6.0.[2][3][4] However, for substrates with an aspartic acid (Asp) at the P1 position, the optimal pH is more acidic, around 4.0 to 4.5.[1][2] This is because the aspartic acid side chain needs to be partially protonated for efficient cleavage.[2]
Q2: My legumain activity is very low. What are the possible causes and solutions?
Low or no legumain activity can stem from several factors related to buffer conditions and enzyme stability.
-
Incorrect pH: Ensure the assay buffer pH is optimal for your specific substrate (see Q1).
-
Enzyme Instability: Legumain is unstable at neutral or near-neutral pH (pH > 6.0).[5][6] If the enzyme has been exposed to a pH above 6.0 for a prolonged period, it may have been irreversibly inactivated.[7][8]
-
Absence of a Reducing Agent: The catalytic cysteine (Cys189) in the active site of legumain needs to be in a reduced state for activity.[5][6] The absence of a reducing agent like Dithiothreitol (DTT) or 2-mercaptoethanol in the assay buffer can lead to oxidation and inactivation of the enzyme.
-
Improper Activation: Legumain is synthesized as an inactive proenzyme (prolegumain) and requires activation at an acidic pH (typically around 4.0).[3][9] Incomplete activation will result in lower enzymatic activity.
Q3: I am observing a decrease in legumain activity over the course of my experiment. How can I improve its stability?
Legumain's stability is a critical factor, especially in longer experiments or at near-neutral pH.
-
Maintain Acidic pH: The most crucial factor for legumain stability is maintaining an acidic environment (pH 4.0-5.5).[7]
-
Use Stabilizing Agents: The addition of certain reagents can help stabilize legumain. For instance, binding to integrin αVβ3 has been shown to shift the pH optimum towards neutral and increase activity at pH 6.0 due to conformational stabilization.[10]
-
Chemical Modification: Surface modification, such as the attachment of ethanolamine to aspartate or glutamate residues, can significantly increase legumain's thermal stability and enzymatic activity at neutral pH.[5][11]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of the enzyme solution should be avoided. Aliquot the enzyme upon receipt and store at -70°C.
Q4: Can I perform legumain assays at neutral pH?
While standard legumain is largely inactive and unstable at neutral pH, there are specific circumstances and modifications that allow for activity at pH 7.0.[5]
-
Chemically Stabilized Legumain: As mentioned, chemical modification can render legumain active and stable at neutral pH.[5]
-
Presence of Stabilizing Partners: Interaction with binding partners like integrins can stabilize legumain and allow for activity at a more neutral pH.[10]
-
Legumain Ligase Activity: It's important to note that at near-neutral pH, legumain's ligase activity becomes more dominant than its protease activity.[5][11][12]
Q5: What are some common inhibitors to be aware of in legumain assays?
Several classes of molecules can inhibit legumain activity.
-
Cystatins: Cystatins, particularly cystatin E/M, are potent endogenous inhibitors of legumain.[8][13]
-
Small Molecule Inhibitors: Various synthetic small molecule inhibitors have been developed, such as RR-11a and its analogs, which are irreversible inhibitors.[14]
-
Chelating Agents: While not always explicitly stated as direct inhibitors in the provided results, the inclusion of EDTA in some assay buffers suggests that divalent cations might play a role, and their chelation could be beneficial.[2]
-
Oxidizing Agents: As legumain is a cysteine protease, oxidizing agents that modify the active site cysteine will inhibit its activity.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during legumain assays.
| Problem | Possible Cause | Recommended Solution |
| No or very low signal | Incorrect buffer pH for the substrate. | Verify the pH of your assay buffer. Use a pH around 5.5-6.0 for Asn-substrates and 4.0-4.5 for Asp-substrates.[1][2][3][4] |
| Inactive enzyme due to improper storage or handling. | Use a fresh aliquot of enzyme. Avoid repeated freeze-thaw cycles. Ensure the enzyme was stored at the recommended temperature. | |
| Missing essential buffer components. | Ensure your assay buffer contains a reducing agent like DTT (typically 1-10 mM).[2][3][9] | |
| Incomplete prolegumain activation. | If you are activating prolegumain, ensure the activation buffer is at pH 4.0 and the incubation is sufficient.[9] | |
| Signal decreases over time | Enzyme instability at the assay pH. | Confirm the assay pH is within the stable range for legumain (ideally below 6.0).[7] Consider using a chemically stabilized form of legumain for assays at near-neutral pH.[5] |
| Presence of contaminating proteases. | Use a highly purified legumain preparation. Consider adding inhibitors for other classes of proteases if sample purity is a concern. | |
| High background signal | Substrate instability or spontaneous hydrolysis. | Run a substrate-only control (without enzyme) to measure the rate of spontaneous signal generation. |
| Autofluorescence of sample components. | Measure the fluorescence of a sample blank (containing everything except the fluorogenic substrate). | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and prepare a master mix for the assay components to minimize pipetting variations. |
| Incomplete mixing of reagents. | Ensure all components are thoroughly mixed before starting the measurement. | |
| Temperature fluctuations. | Perform the assay at a constant, controlled temperature (e.g., 37°C).[3][9] |
Experimental Protocols
Standard Legumain Activity Assay Protocol
This protocol is a general guideline for measuring legumain activity using a fluorogenic substrate like Z-Ala-Ala-Asn-AMC.
Materials:
-
Recombinant Human Legumain (activated)
-
Fluorogenic Substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
Assay Buffer (e.g., 50 mM MES, 100 mM NaCl, 2 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the Assay Buffer: Prepare the assay buffer with all components and adjust the pH to the desired value (e.g., 5.5 for Z-AAN-AMC).
-
Dilute the Enzyme: Dilute the activated legumain to the desired concentration in the assay buffer.
-
Prepare the Substrate Solution: Dissolve the fluorogenic substrate in DMSO to create a stock solution and then dilute it to the final working concentration in the assay buffer.
-
Set up the Reaction: In a 96-well black microplate, add the diluted enzyme solution.
-
Initiate the Reaction: Add the substrate solution to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[3][9]
-
Data Analysis: Record the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the legumain activity.
Prolegumain Activation Protocol
Materials:
-
Recombinant Human Prolegumain
-
Activation Buffer (e.g., 100 mM Sodium Acetate, 100 mM NaCl, pH 4.0)
Procedure:
-
Dilute Prolegumain: Dilute the prolegumain to a suitable concentration in the activation buffer.
-
Incubate: Incubate the solution at 37°C for a specified time (e.g., 2 hours) to allow for auto-activation.
-
Confirm Activation: Activation can be monitored by SDS-PAGE, observing a shift in the molecular weight of the protein.
-
Use Activated Enzyme: The now-activated legumain is ready to be used in the activity assay.
Visualizations
Caption: Experimental workflow for a typical legumain activity assay.
Caption: pH-dependent activity and substrate specificity of legumain.
References
- 1. embopress.org [embopress.org]
- 2. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ExteNDing Proteome Coverage with Legumain as a Highly Specific Digestion Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic and structural studies on legumain explain its zymogenicity, distinct activation pathways, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protease activity of legumain is inhibited by an increase of cystatin E/M in the DJ-1-knockout mouse spleen, cerebrum and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Minimizing off-target effects of Cbz-Ala-Ala-Asn based probes
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing off-target effects of Cbz-Ala-Ala-Asn-based probes.
Troubleshooting Guides
This section addresses common issues encountered during experiments using Cbz-Ala-Ala-Asn-based probes.
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence | Autofluorescence of biological samples. | Include an unstained control to determine the baseline autofluorescence. Consider using a quenched fluorescent probe if available, which only becomes fluorescent upon binding to the target.[1] |
| Probe concentration is too high. | Perform a concentration titration to determine the optimal probe concentration that maximizes the signal-to-noise ratio. | |
| Non-specific binding of the probe. | Increase the number and duration of wash steps after probe incubation. Optimize the blocking buffer to minimize non-specific interactions. | |
| Impure or degraded probe. | Ensure the probe is of high purity and has been stored correctly according to the manufacturer's instructions. Prepare fresh probe solutions for each experiment. | |
| Low or no signal | Incorrect pH of the assay buffer. | Cbz-Ala-Ala-Asn probes are designed for legumain, which has an optimal activity at a slightly acidic pH of ~5.8.[1][2] Ensure your assay buffer is within the optimal pH range for legumain activity. |
| Inactive target enzyme. | Confirm the activity of your legumain preparation using a positive control. Ensure that the enzyme has been properly activated if using a pro-enzyme form. | |
| Presence of inhibitors in the sample. | Ensure that samples are free from endogenous or experimental inhibitors of legumain. | |
| Inconsistent or variable results | Pipetting errors or improper mixing. | Ensure accurate pipetting and thorough mixing of all reagents. |
| Temperature fluctuations. | Maintain a consistent temperature throughout the assay, as enzyme kinetics are temperature-dependent. | |
| Freeze-thaw cycles of the probe or enzyme. | Aliquot the probe and enzyme solutions to avoid repeated freeze-thaw cycles, which can lead to degradation. | |
| Apparent off-target activity | Assay pH is too acidic. | Legumain can exhibit caspase-like activity at a pH below 4, cleaving after aspartate residues.[1] Carefully control the pH of your experiment to be within the optimal range for asparaginyl endopeptidase activity (~pH 5.8) to avoid this off-target effect. |
| Cross-reactivity with other proteases. | While Cbz-Ala-Ala-Asn-based inhibitors have shown high specificity for legumain over other cysteine proteases like papain and cathepsin B[3], it is crucial to validate specificity in your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Cbz-Ala-Ala-Asn-based probes?
A1: The primary target is legumain (also known as asparaginyl endopeptidase or AEP), a lysosomal cysteine protease.[1][2] The Ala-Ala-Asn sequence mimics the natural substrate recognition motif of legumain.[2]
Q2: What are the known off-targets for Cbz-Ala-Ala-Asn-based probes?
A2: The most significant potential for off-target activity is legumain itself exhibiting caspase-like activity at low pH. At a pH below 4, legumain can cleave substrates after an aspartate residue, similar to caspases.[1] Therefore, maintaining the correct pH is critical. Studies have shown that a Cbz-Ala-Ala-Asn-based inhibitor did not inhibit other cysteine proteases like papain and cathepsin B, even at high concentrations, suggesting good specificity.[3]
Q3: How can I be sure that the signal I am observing is from the intended target?
A3: Several experimental approaches can be used to confirm on-target activity:
-
Competitive Inhibition Assay: Pre-incubate your sample with a known, specific inhibitor of legumain before adding the Cbz-Ala-Ala-Asn-based probe. A significant reduction in signal indicates that the probe is binding to legumain.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of legumain in your cell model. A corresponding loss of signal from the probe will confirm target engagement.
-
Activity-Based Protein Profiling (ABPP): This technique can be used in a competitive format to identify the cellular targets of a probe.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a probe to its target in a cellular context by measuring changes in the thermal stability of the target protein.
Q4: What is the optimal pH for using Cbz-Ala-Ala-Asn-based probes?
A4: The optimal pH for legumain cleavage of asparagine-containing substrates is approximately 5.8.[1][2] It is crucial to maintain this pH to ensure maximal on-target activity and minimize off-target caspase-like activity.
Q5: Can I use these probes in live cells?
A5: The ability of Cbz-Ala-Ala-Asn-based probes to be used in live cells depends on the specific probe's cell permeability. The addition of certain chemical moieties can enhance cell penetrance. It is recommended to consult the manufacturer's data sheet for your specific probe or test its permeability in your cell line of interest.
Quantitative Data Summary
The following table summarizes key quantitative data for Cbz-Ala-Ala-Asn-based substrates and inhibitors.
| Compound | Target Enzyme | Parameter | Value | Reference |
| Cbz-Ala-Ala-Asn-AMC | Human Legumain | Km | 80 µM | [4] |
| Cbz-Ala-Ala-Asn-AMC | S. mansoni Legumain | Km | 90 µM | [4] |
| Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone | Porcine Legumain | kobs/I | 139,000 M-1s-1 | [3] |
| Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone | Papain | Inhibition | No inhibition up to 100 µM | [3] |
| Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone | Cathepsin B | Inhibition | No inhibition up to 100 µM | [3] |
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Target Validation
This protocol is a representative method for confirming the target of a Cbz-Ala-Ala-Asn-based probe in a complex biological sample.
Materials:
-
Cell lysate or tissue homogenate
-
Cbz-Ala-Ala-Asn-based probe with a reporter tag (e.g., biotin or a fluorophore)
-
Specific, unlabeled legumain inhibitor (positive control)
-
DMSO (vehicle control)
-
Assay buffer (e.g., 50 mM sodium citrate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.8)
-
SDS-PAGE reagents and equipment
-
Fluorescence scanner or streptavidin-HRP and chemiluminescence reagents (for biotinylated probes)
Procedure:
-
Prepare the cell lysate or tissue homogenate in the assay buffer. Determine the total protein concentration.
-
Aliquot equal amounts of protein into separate microcentrifuge tubes.
-
Pre-incubate the lysates with either a high concentration of the specific, unlabeled legumain inhibitor (e.g., 100x the concentration of the probe) or an equivalent volume of DMSO for 30 minutes at 37°C.
-
Add the Cbz-Ala-Ala-Asn-based probe to all samples at its optimal concentration.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
If using a fluorescent probe, scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths.
-
If using a biotinylated probe, transfer the proteins to a membrane, block, and probe with streptavidin-HRP, followed by detection with a chemiluminescent substrate.
-
Expected Result: A band corresponding to the molecular weight of legumain should be visible in the DMSO-treated lane. The intensity of this band should be significantly reduced in the lane pre-incubated with the competitive legumain inhibitor.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement
This protocol provides a general framework for assessing the binding of a Cbz-Ala-Ala-Asn-based probe to legumain within intact cells.
Materials:
-
Cultured cells expressing legumain
-
Cbz-Ala-Ala-Asn-based probe (unlabeled)
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (containing protease inhibitors, excluding those that would inhibit legumain)
-
PCR tubes
-
Thermal cycler
-
Western blot reagents and equipment
-
Anti-legumain antibody
Procedure:
-
Treat cultured cells with the Cbz-Ala-Ala-Asn-based probe at the desired concentration or with DMSO as a vehicle control. Incubate under normal cell culture conditions for the desired time.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble legumain in each sample by Western blot using an anti-legumain antibody.
-
Expected Result: In the DMSO-treated samples, the amount of soluble legumain will decrease as the temperature increases. In the probe-treated samples, the binding of the probe should stabilize legumain, resulting in more soluble protein at higher temperatures compared to the DMSO control. This is observed as a shift in the melting curve to the right.
Visualizations
References
- 1. Functional Imaging of Legumain in Cancer Using a New Quenched Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? | Sino Biological [sinobiological.com]
- 4. bitesizebio.com [bitesizebio.com]
Troubleshooting inconsistent results in legumain inhibitor screening
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in legumain inhibitor screening assays.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a common issue that can obscure genuine inhibitor effects. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Mixing | Ensure thorough mixing of all reagents (enzyme, substrate, inhibitor, buffer) before and after adding them to the assay plate. Use a multichannel pipette for consistent dispensing. |
| Pipetting Errors | Calibrate and verify the accuracy of your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects | Avoid using the outer wells of the assay plate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidified environment. |
| Temperature Gradients | Ensure the assay plate is uniformly equilibrated to the reaction temperature before adding reagents and during incubation. |
| Precipitation of Inhibitor | Visually inspect wells for any signs of inhibitor precipitation. If observed, try dissolving the inhibitor in a different solvent or reducing the final concentration. |
Issue 2: Low or No Legumain Activity
A lack of expected enzymatic activity can be due to several factors related to the enzyme itself or the assay conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Prolegumain | Legumain is synthesized as an inactive zymogen (prolegumain) and requires activation at an acidic pH.[1][2][3] Ensure your prolegumain has been properly activated according to the supplier's protocol or a published method.[4][5] |
| Incorrect Assay pH | Legumain activity is highly pH-dependent.[1][2][6][7][8][9] The optimal pH for cleavage of asparagine residues is around 5.8, while cleavage after aspartate is favored at a more acidic pH of 4.5.[7] Verify the pH of your assay buffer. |
| Enzyme Instability | Activated legumain can be unstable at neutral or near-neutral pH.[1][8] Prepare the activated enzyme solution fresh and keep it on ice. Avoid repeated freeze-thaw cycles. |
| Substrate Degradation | Ensure the fluorogenic substrate has been stored correctly (protected from light and moisture) and has not expired. |
| Presence of Endogenous Inhibitors | If using cell lysates or other biological samples, be aware of endogenous legumain inhibitors like cystatins.[9][10] |
Issue 3: Apparent Inhibitor Activation (False Negatives)
In some cases, a compound may appear to increase legumain activity, which is often an artifact of the assay.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of Compound | Test the intrinsic fluorescence of your compound at the excitation and emission wavelengths used for the assay. Subtract the compound's background fluorescence from the assay signal. |
| Chemical Interference with Substrate | Some compounds may react with the fluorogenic substrate, leading to a false-positive signal. Run a control with the compound and substrate in the absence of the enzyme. |
| Stabilization of Active Legumain | While less common, a compound could potentially stabilize the active conformation of legumain, leading to an apparent increase in activity.[1] Further mechanistic studies would be required to confirm this. |
Issue 4: False Positives
Identifying compounds that appear to be inhibitors but do not act directly on the legumain active site is crucial.
| Potential Cause | Troubleshooting Steps |
| Compound Aggregation | At higher concentrations, some compounds can form aggregates that sequester the enzyme, leading to non-specific inhibition. Perform dose-response curves and look for a steep inhibition curve. Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer to disrupt aggregates. |
| Fluorescence Quenching | The inhibitor may be quenching the fluorescence of the product. Run a control with the inhibitor and the fluorescent product of the enzymatic reaction. |
| Reactivity with Cysteine Residues | Legumain is a cysteine protease, and its activity depends on a catalytic cysteine residue.[10] Compounds that are reactive towards thiols will appear as non-specific inhibitors. Perform a counter-screen with another cysteine protease. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a legumain inhibitor screening assay?
The optimal pH depends on the substrate being used. For substrates with asparagine at the P1 position, the optimal pH is typically around 5.5-6.0.[1][7] If the substrate has an aspartate at the P1 position, the optimal pH is more acidic, around 4.5.[7] It is crucial to maintain a consistent and accurate pH throughout the experiment.
Q2: How do I properly activate prolegumain?
Prolegumain activation is achieved by incubating the enzyme in an acidic buffer. A common method is to dilute the prolegumain in an activation buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0) and incubate for a specified time (e.g., 2 hours at 37°C) before diluting it into the assay buffer.[4][5] The progress of autoactivation can be monitored by SDS-PAGE.[4][5]
Q3: What are some common substrates used for legumain activity assays?
A widely used fluorogenic substrate is Z-Ala-Ala-Asn-AMC (N-carbobenzyloxy-Ala-Ala-Asn-7-amido-4-methylcoumarin).[4] Other substrates with different peptide sequences are also available. The choice of substrate can influence the apparent inhibitor potency.
Q4: Can I use cell lysates as a source of legumain for my screening assay?
While possible, using cell lysates introduces several complexities. Lysates contain endogenous legumain inhibitors (e.g., cystatins) and other proteases that may interfere with the assay.[9][10] It is generally recommended to use purified, recombinant legumain for inhibitor screening to obtain more reliable and reproducible results.
Q5: My inhibitor shows a very steep dose-response curve. What could be the reason?
A steep dose-response curve is often indicative of non-specific inhibition due to compound aggregation. At a critical concentration, the compound forms aggregates that sequester the enzyme, leading to a sharp drop in activity. To investigate this, you can include 0.01% Triton X-100 in your assay buffer, which can help to disrupt aggregates.
Experimental Protocols
Standard Legumain Activity Assay Protocol
This protocol is a general guideline and may need to be optimized for specific inhibitors and experimental conditions.
-
Reagent Preparation:
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0.
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5.
-
Recombinant Human Prolegumain: Reconstitute and store as recommended by the supplier.
-
Substrate Stock: Prepare a 10 mM stock of Z-Ala-Ala-Asn-AMC in DMSO.
-
Inhibitor Stock: Prepare a concentrated stock of the inhibitor in a suitable solvent (e.g., DMSO).
-
-
Prolegumain Activation:
-
Dilute prolegumain to 100 µg/mL in Activation Buffer.
-
Incubate for 2 hours at 37°C.
-
After activation, dilute the active legumain to the desired final concentration in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of inhibitor dilutions (or solvent control) to the appropriate wells.
-
Add 48 µL of the diluted active legumain solution to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Prepare the substrate solution by diluting the stock to the desired final concentration in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately measure the fluorescence in a kinetic mode for 15-30 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[4]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Normalize the rates of the inhibitor-treated wells to the solvent control wells.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Visualizations
Legumain Activation and Activity Pathway
Caption: Legumain activation and pH-dependent activities.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. pnas.org [pnas.org]
- 2. Structural and functional studies of legumain–mycocypin complexes revealed a competitive, exosite-regulated mode of interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An infection-induced oxidation site regulates legumain processing and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of TFA Counterion on Peptide Activity and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of trifluoroacetic acid (TFA) counterions on peptide experiments. TFA is commonly used during peptide synthesis and purification, and its residual presence can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is Trifluoroacetic Acid (TFA) present in my synthetic peptide?
A1: TFA is a strong acid utilized in solid-phase peptide synthesis (SPPS). It serves two primary purposes:
-
Cleavage: TFA is a key component of the cleavage cocktail used to release the synthesized peptide from the solid resin support.[1][2][3]
-
Purification: It is frequently used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak separation and shape during peptide purification.[4][5][6]
During the final lyophilization step, unbound, free TFA is largely removed. However, TFA can form strong ionic interactions with positively charged amino acid residues (like arginine, lysine, and histidine) and the N-terminus of the peptide, remaining as a TFA salt.[1][2][7]
Q2: How can residual TFA affect my biological assays?
A2: Residual TFA can lead to a variety of artifacts in biological assays, causing unpredictable and misleading results.[2] Known effects include:
-
Altered Cell Proliferation: TFA has been shown to inhibit the proliferation of certain cell types, such as osteoblasts and chondrocytes, even at nanomolar concentrations.[2][5] Conversely, in other cell lines like C6 glioma cells, it has been observed to promote cell growth at millimolar concentrations.[2][5]
-
Modulation of Receptor Activity: TFA can act as an unintended allosteric modulator of receptors, such as the glycine receptor (GlyR).[2][5]
-
Immunological Responses: Trifluoroacetylated proteins, which can form in vivo, have been found to elicit antibody responses and induce T-cell responses, leading to the production of pro-inflammatory cytokines.[4]
-
pH Alteration: As a strong acid, residual TFA can lower the pH of your peptide solution, potentially altering the conditions of your assay and affecting peptide solubility and structure.[2][5]
Q3: Can TFA influence the physical properties and stability of my peptide?
A3: Yes, the TFA counterion can significantly affect the physicochemical properties of a peptide:
-
Secondary Structure: The presence of TFA can alter the hydrogen-bonding network within a peptide, potentially inducing or stabilizing secondary structures like α-helices. For example, TFA has been shown to induce a slight increase in the helical structure of Pediocin PA-1 compared to its chloride salt.[2][4]
-
Aggregation: TFA can influence peptide aggregation kinetics and the morphology of resulting fibrils.[8][9] For the Aβ peptide, TFA was observed to promote the formation of an α-helical intermediate before fibril formation, a pathway not seen with the chloride counterion.[4]
-
Solubility: While TFA salts can sometimes enhance the solubility of peptides in aqueous solutions, this effect is not universal and can be peptide-dependent.[10]
-
Stability: The choice of counterion can impact the long-term stability of a peptide. Studies have shown that the hydrochloride (HCl) salt of a peptide can exhibit superior stability compared to its TFA and acetate salt forms.[4]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
Your peptide is showing variable activity, inhibiting cell growth when it should be stimulatory, or vice-versa.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent cell assay results.
Possible Cause: Residual TFA in your peptide preparation is interfering with the assay. Even low concentrations of TFA can have significant biological effects.[2][5]
Solution:
-
Quantify Residual TFA: Determine the amount of TFA in your peptide stock. Techniques like Ion Chromatography (IC) or 19F-NMR can be used for accurate quantification.[11][12][13][14]
-
Perform Counterion Exchange: If TFA levels are significant, exchange the TFA counterion for a more biologically benign one, such as hydrochloride (HCl) or acetate.[2][5] Detailed protocols are provided below.
-
Re-evaluate Activity: Repeat your cellular assays using the peptide with the exchanged counterion and compare the results to the original TFA salt. A significant difference in activity would indicate that TFA was the interfering substance.
Problem 2: Peptide aggregation or precipitation upon dissolution.
Your lyophilized peptide is difficult to dissolve or forms visible aggregates in your desired buffer.
Troubleshooting Steps:
-
Review Dissolution Protocol: Ensure you are using the recommended solvent for your peptide sequence. Highly hydrophobic peptides may require small amounts of organic solvents like acetonitrile or DMSO before adding the aqueous buffer.
-
Consider Counterion Impact: TFA can influence the solubility and aggregation propensity of peptides.[8][9] The TFA counterion might be contributing to the observed issues.
-
Attempt Counterion Exchange: Exchanging TFA for HCl or acetate can sometimes improve solubility and reduce aggregation. The change in the ionic environment can alter the peptide's self-association properties.
-
Test Different Buffers and pH: The solubility of peptides is often pH-dependent. If TFA removal does not solve the issue, screen a range of buffers with different pH values.
Problem 3: Artifacts in Spectroscopic Analysis (FTIR, CD).
You are observing a strong, interfering peak around 1670-1673 cm⁻¹ in your FTIR spectrum, obscuring the amide I band, or getting unexpected results in Circular Dichroism (CD) spectroscopy.
Cause: The trifluoroacetate ion has a strong infrared absorbance band that directly overlaps with the amide I band (1600-1700 cm⁻¹) of peptides, making secondary structure analysis by FTIR difficult or impossible.[2][5][15] TFA can also alter the secondary structure itself, affecting CD spectra.[2][4]
Solution: The only reliable solution is to remove the TFA counterion. Exchange it for a counterion that does not have interfering absorbance in the region of interest, such as chloride.[2] After the exchange, you can perform the spectroscopic analysis on the new peptide salt.
Experimental Protocols
Protocol 1: Counterion Exchange from TFA to Hydrochloride (HCl)
This method uses a stronger acid (HCl) to displace the weaker TFA, which is then removed by lyophilization.[7][16]
Methodology:
-
Dissolve the TFA-peptide salt in distilled water at a concentration of approximately 1 mg/mL.
-
Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[7] An optimal concentration of 10 mM has been shown to be effective.[14]
-
Allow the solution to stand at room temperature for at least 5 minutes.[17]
-
Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution overnight until all liquid is removed.
-
To ensure complete exchange, repeat the process of re-dissolving the peptide in the HCl solution (step 1-2), freezing (step 4), and lyophilizing (step 5) at least two to three more times.[7][17]
-
After the final lyophilization, dissolve the resulting peptide hydrochloride salt in your desired buffer for experiments.
Experimental Workflow for TFA to HCl Exchange
Caption: Workflow for exchanging TFA counterions with hydrochloride.
Protocol 2: Counterion Exchange from TFA to Acetate
This protocol uses an anion exchange resin to replace TFA with acetate.
Methodology:
-
Select a strong anion exchange resin (e.g., quaternary ammonium-based).
-
Pack a small column with the resin, ensuring a 10- to 50-fold excess of anion exchange sites relative to the expected amount of TFA in your peptide sample.[6]
-
Equilibrate the column by washing it with a 1 M solution of sodium acetate.
-
Wash the column thoroughly with distilled water to remove any excess, unbound sodium acetate.
-
Dissolve your peptide-TFA salt in a minimal amount of distilled water.
-
Apply the peptide solution to the top of the prepared anion exchange column.
-
Elute the peptide from the column with distilled water, collecting fractions.
-
Monitor the fractions for the presence of your peptide (e.g., using UV absorbance at 220 or 280 nm).
-
Pool the peptide-containing fractions.
-
Lyophilize the pooled fractions to obtain the dry peptide acetate salt.
Quantitative Data Summary
The impact of the counterion can vary significantly depending on the peptide sequence and the biological system being studied. Below is a summary of reported effects.
Table 1: Effect of Counterions on Biological Activity
| Peptide/System | Counterion | Observed Effect | Concentration | Reference |
| Fetal Rat Osteoblasts | TFA | Inhibition of cell proliferation | As low as 10 nM | [2] |
| Fetal Rat Osteoblasts | HCl | No hazardous effect on cell growth | N/A | [2] |
| C6 Glioma Cells | TFA | Promotion of cell growth | 0.5 - 7.0 mM | [2] |
| Glycine Receptor (GlyR) | TFA | Allosteric modulator, increasing activity | N/A | [2][5] |
| MOG-B Peptide (in vivo) | TFA | Onset of disease ~5 days earlier than acetate salt | N/A | [4] |
Table 2: Residual TFA Content in Synthetic Peptides
| Peptide Type | Method of Determination | Typical Residual TFA Content (% by weight) | Reference |
| Cationic Peptides | Ion Chromatography (IC) | 150-320 µg per 1 mg of peptide (15-32%) | [15] |
| General Synthetic Peptides | Varies | Can reduce net peptide content by 5-25% | [11] |
| Crude Synthetic Peptide | Ion Chromatography (IC) | 19.6% | [18] |
Note: The actual amount of residual TFA is highly dependent on the number of basic residues in the peptide sequence and the specific purification and handling procedures used.[14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. peptide.com [peptide.com]
- 7. lifetein.com [lifetein.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Retatrutide (LY3437943), 99.5% purity peptide [novoprolabs.com]
- 11. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 17. mdpi.com [mdpi.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing Cell Permeability of Cbz-Ala-Ala-Asn Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the cell permeability of Cbz-Ala-Ala-Asn conjugates and other peptide-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the cell permeability of peptide conjugates like Cbz-Ala-Ala-Asn?
A1: Peptides inherently face challenges in crossing the cell membrane due to their size, polar backbone, and potential charge. The key barriers include the hydrophobic lipid bilayer of the cell membrane and the presence of efflux pumps that actively transport substances out of the cell. For Cbz-Ala-Ala-Asn conjugates, the polar asparagine residue and the peptide backbone contribute to poor passive diffusion.
Q2: What are the main strategies to improve the cell permeability of my Cbz-Ala-Ala-Asn conjugate?
A2: There are three primary strategies to enhance the cell permeability of peptide conjugates:
-
Chemical Modification: Altering the peptide structure to increase its lipophilicity and reduce its polarity. This includes N-methylation, cyclization, and incorporating unnatural amino acids.
-
Carrier-Mediated Delivery: Encapsulating the peptide in a carrier system, such as liposomes or nanoparticles, to facilitate its transport across the cell membrane.
-
Conjugation: Attaching the peptide to a cell-penetrating peptide (CPP) that can actively transport it into the cell.
Q3: How do I choose the best strategy for my specific peptide conjugate?
A3: The choice of strategy depends on several factors, including the physicochemical properties of your peptide, the target cell type, and the desired mechanism of action. A common approach is to start with simpler chemical modifications and progress to more complex carrier systems or CPP conjugation if permeability remains low. A combination of strategies can also be effective.
Troubleshooting Guides
Issue 1: Low Permeability Observed in PAMPA or Caco-2 Assays
| Possible Cause | Troubleshooting Step |
| High polarity of the peptide. | - Increase lipophilicity by adding non-polar amino acids or a lipid tail. - Consider N-methylation of the peptide backbone to reduce hydrogen bonding potential. |
| Large molecular size. | - If possible, truncate the peptide to the minimal active sequence. - Note that for passive permeability, a molecular weight under 1000 Da is generally preferred.[1] |
| Peptide degradation during the assay. | - Confirm peptide stability in the assay buffer using HPLC or mass spectrometry. - For Caco-2 assays, consider the use of protease inhibitors in the assay medium. |
| Active efflux by transporters (in Caco-2 assays). | - Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[2][3] - Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if permeability increases.[2] |
Issue 2: Problems with Nanoparticle Formulation
| Possible Cause | Troubleshooting Step |
| Low encapsulation efficiency. | - Optimize the peptide-to-lipid/polymer ratio. - Adjust the pH of the buffer to modify the charge of the peptide and enhance its interaction with the nanoparticle components. - For liposomes, controlling the lipid composition can increase encapsulation efficiency.[4] |
| Poor nanoparticle stability (aggregation). | - Incorporate stabilizing agents such as PEGylated lipids in liposomal formulations. - Optimize the formulation pH and ionic strength.[4] - For polymeric nanoparticles, ensure the polymer concentration is optimal.[5] |
| Inconsistent particle size. | - Ensure consistent and controlled mixing or homogenization during formulation. - Use techniques like dynamic light scattering (DLS) to monitor particle size distribution. |
Issue 3: Challenges with Cell-Penetrating Peptide (CPP) Conjugation
| Possible Cause | Troubleshooting Step |
| Reduced activity of the peptide conjugate after CPP attachment. | - Introduce a cleavable linker (e.g., disulfide bond) between the CPP and your peptide, which can be cleaved in the reducing environment of the cytosol.[6] |
| Inefficient cellular uptake of the CPP-conjugate. | - The choice of CPP can be cargo- and cell-type dependent.[7] Screen a panel of different CPPs (e.g., TAT, Penetratin, oligoarginine) to find the most effective one for your system.[8] - Optimize the linker length and composition between the CPP and the peptide. |
| Difficulty in purifying the CPP-peptide conjugate. | - Employ orthogonal purification strategies, such as a combination of ion-exchange and reversed-phase chromatography. - Incorporate a purification tag (e.g., His-tag) into the construct, which can be removed after purification if necessary. |
Quantitative Data on Permeability Enhancement Strategies
The following table summarizes the reported fold-increase in cell permeability for various enhancement strategies. Note that the effectiveness of each strategy is highly dependent on the specific peptide and experimental conditions.
| Strategy | Modification/Carrier | Peptide System | Assay | Fold Increase in Permeability (approx.) | Reference |
| N-Methylation | Triple-N-methylation | Cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe) | Caco-2 | 4 | (Semantic Scholar) |
| Liposomal Encapsulation | Anionic Liposomes | Liraglutide | In vivo (oral) | Significantly increased bioavailability | (Google Patents) |
| Peptoid Conversion | Conversion to N-alkylglycine | Isomeric peptides and peptoids | Cell-based reporter assay | 3 to 30 | (NIH) |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., PVDF membrane)
-
96-well acceptor plates
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Donor buffer (e.g., PBS, pH 7.4)
-
Acceptor buffer (e.g., PBS with a solubilizing agent like 5% DMSO)
-
Test peptide and control compounds
-
Plate shaker
-
LC-MS/MS or UV-Vis plate reader for quantification
Procedure:
-
Coat the filter membrane of the donor plate with the lipid solution (e.g., 5 µL) and allow the solvent to evaporate.
-
Add the acceptor buffer to the wells of the acceptor plate (e.g., 300 µL).
-
Dissolve the test peptide and controls in the donor buffer to the desired concentration.
-
Add the peptide solution to the donor plate wells (e.g., 150 µL).
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate sandwich at room temperature with gentle shaking for a specified time (e.g., 5-18 hours).[9][10][11]
-
After incubation, separate the plates and determine the concentration of the peptide in both the donor and acceptor wells using an appropriate analytical method.
-
Calculate the apparent permeability coefficient (Papp).
Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test peptide and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
TEER (Transepithelial Electrical Resistance) meter
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm the integrity of the cell monolayer by measuring the TEER. Values should be above a predetermined threshold (e.g., >200 Ω·cm²).[12]
-
For apical-to-basolateral (A-B) permeability, add the test peptide in transport buffer to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) permeability (to assess efflux), add the peptide to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of the peptide in the samples by LC-MS/MS.
-
Calculate the Papp value and the efflux ratio (Papp(B-A) / Papp(A-B)).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for selecting and evaluating permeability enhancement strategies.
Caption: Cellular uptake mechanisms of cell-penetrating peptide (CPP) conjugates.
References
- 1. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Cell-Permeable Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validation & Comparative
A Head-to-Head Comparison of Fluorogenic Substrates for Legumain Activity Assays: Cbz-Ala-Ala-Asn-AMC and Its Alternatives
For researchers in cellular biology, oncology, and immunology, the accurate measurement of legumain activity is critical for advancing our understanding of its role in various physiological and pathological processes. The selection of an appropriate fluorogenic substrate is paramount for achieving sensitive and reliable results. This guide provides a detailed comparison of the widely used substrate, Cbz-Ala-Ala-Asn-AMC, with other available fluorogenic alternatives, supported by experimental data and protocols to aid in your research endeavors.
Legumain, also known as asparaginyl endopeptidase (AEP), is a cysteine protease with a unique specificity for cleaving peptide bonds C-terminal to asparagine residues. Its activity is implicated in a range of biological functions, including antigen presentation, protein degradation, and cancer progression. Fluorogenic substrates, which release a fluorescent molecule upon enzymatic cleavage, are indispensable tools for quantifying legumain activity in various experimental settings.
Performance Comparison of Fluorogenic Legumain Substrates
The ideal fluorogenic substrate exhibits high specificity and catalytic efficiency, allowing for sensitive detection of legumain activity. The most critical parameters for evaluating substrate performance are the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of affinity, and the catalytic rate constant (kcat), which represents the turnover number. The ratio of these two, kcat/Kₘ, is the ultimate measure of catalytic efficiency.
| Substrate | Structure | Fluorophore | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Optimal pH | Notes |
| Cbz-Ala-Ala-Asn-AMC | Carbobenzoxy-Alanyl-Alanyl-Asparaginyl-7-amino-4-methylcoumarin | AMC | 80 (Human)[1] | Not Reported | Not Reported | 5.5 - 5.8 | The most commonly used and well-characterized legumain substrate. |
| 90 (S. mansoni)[1] | |||||||
| Z-Ala-Ala-Asn-ACC | Benzyloxycarbonyl-Alanyl-Alanyl-Asparaginyl-7-amino-4-carbamoylmethylcoumarin | ACC | Not Reported | Not Reported | 36,100[2] | 5.8[2] | ACC fluorophore offers a better quantum yield than AMC. |
| Succinyl-Ala-Ala-Asn-MNA | Succinyl-Alanyl-Alanyl-Asparaginyl-4-methoxy-2-naphthylamide | MNA | Not Reported | Not Reported | Not Reported | Not Reported | Can also be used in colorimetric assays. |
| Ac-D-Tyr-Tic-Ser-Asp-ACC | Acetyl-D-Tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-Seryl-Aspartyl-ACC | ACC | Not Reported | Not Reported | Not Reported | 4.5[2] | Developed through substrate library screening for high selectivity. |
| Ac-D-Arg-Tic-Ser-Asp-ACC | Acetyl-D-Arginyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-Seryl-Aspartyl-ACC | ACC | Not Reported | Not Reported | Not Reported | 4.5[2] | Another selective substrate identified from library screening. |
| Bz-Asn-pNA (Non-Fluorogenic) | Benzoyl-Asparaginyl-p-nitroanilide | pNA | 2400[3] | 2[3] | 730[3] | 5.5[3] | A chromogenic substrate included for baseline comparison of catalytic efficiency. |
Note: The kinetic parameters for different substrates are often determined under varying experimental conditions (e.g., enzyme source, buffer composition, pH), which can affect direct comparability. The data presented here should be used as a guide, and for rigorous comparison, it is recommended to evaluate substrates under your specific assay conditions.
Experimental Methodologies
Accurate determination of legumain activity requires carefully controlled experimental conditions. Below is a generalized protocol for a fluorometric legumain activity assay, which can be adapted for the specific substrates listed above.
Materials:
-
Recombinant human legumain
-
Fluorogenic substrate (e.g., Cbz-Ala-Ala-Asn-AMC)
-
Assay Buffer: 50 mM MES or Acetate buffer, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5 (optimal pH may vary by substrate)
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO. Further dilute the stock solution in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant legumain in Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
Assay Setup: To each well of the 96-well microplate, add the diluted substrate solution.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the diluted legumain solution to each well. Mix gently by pipetting. Include control wells containing substrate and assay buffer without the enzyme to measure background fluorescence.
-
Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorometric plate reader. Measure the increase in fluorescence intensity over time. For AMC-based substrates, the typical excitation wavelength is 355-380 nm and the emission wavelength is 460 nm. For ACC-based substrates, an excitation of ~355 nm and emission of ~460 nm is also used.[2]
-
Data Analysis:
-
Subtract the background fluorescence from the fluorescence readings of the enzyme-containing wells.
-
Determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.
-
To determine Kₘ and Vmax, perform the assay with a range of substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
Calculate the catalytic efficiency as kcat/Kₘ.
-
Signaling Pathways and Experimental Workflows
To visually represent the fundamental process of a fluorogenic legumain assay, the following diagrams are provided.
Caption: Enzymatic cleavage of a fluorogenic substrate by legumain.
Caption: A generalized workflow for a fluorometric legumain activity assay.
Conclusion
Cbz-Ala-Ala-Asn-AMC remains a reliable and widely used fluorogenic substrate for measuring legumain activity. Its well-documented use provides a strong basis for comparison with newly developed substrates. However, alternatives such as those with an ACC fluorophore or those developed from combinatorial library screens may offer advantages in terms of sensitivity and selectivity. The choice of substrate will ultimately depend on the specific requirements of the experiment, including the biological sample being analyzed and the desired assay sensitivity. Researchers are encouraged to empirically test and validate the chosen substrate in their specific experimental system to ensure optimal performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Legumain Substrates: Cbz-Ala-Ala-Asn vs. P1-Asp
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of legumain activity. This guide provides a detailed comparison of two commonly used classes of legumain substrates: those with the Cbz-Ala-Ala-Asn (Z-AAN) sequence and those featuring an aspartic acid residue at the P1 position (P1-Asp).
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease with a strict specificity for cleaving peptide bonds C-terminal to asparagine residues.[1][2] However, under certain conditions, it can also cleave after aspartic acid.[3][4][5] This dual specificity has led to the development of different substrate classes for its study.
Performance Comparison at a Glance
The choice between Cbz-Ala-Ala-Asn and P1-Asp substrates is heavily influenced by the desired experimental conditions, particularly pH. While Cbz-Ala-Ala-Asn based substrates are effective at a slightly acidic pH (around 5.5-5.8), P1-Asp substrates show optimal activity in more acidic environments (pH 4.0-4.5).[4][6]
| Substrate Type | Optimal pH for Activity | Relative Cleavage Efficiency | Key Characteristics |
| Cbz-Ala-Ala-Asn (e.g., Z-AAN-AMC) | 5.5 - 5.8[4][6] | High[6] | Considered a specific and efficient substrate for legumain.[6][7] |
| P1-Asp (e.g., Ac-YVAD-pNA) | 4.0 - 4.5[4][5][6] | Lower than P1-Asn at optimal pH[6] | Activity is dependent on the protonation of the Asp residue.[3][5] |
Kinetic Parameters
Kinetic studies reveal significant differences in how legumain processes these two substrate types. The catalytic efficiency (kcat/Km) for P1-Asn substrates is markedly higher than for their P1-Asp counterparts, indicating that Asn is the preferred residue under optimal conditions.
| Substrate | K_m_ (µM) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH | Reference |
| Z-Ala-Ala-Asn-AMC | 80 - 90[7] | 36,100[6] | 5.8[6] | [6][7] |
| Z-Ala-Ala-Asp-ACC | Not explicitly stated | 1,600[6] | 4.5[6] | [6] |
| Bz-Asn-pNA | 2400[4] | 7.3 x 10²[4] | 5.5[4] | [4] |
| Ac-Tyr-Val-Ala-Asp-pNA | Not explicitly stated | Lower than Bz-Asn-pNA[4] | 4.0[4] | [4] |
Experimental Protocols
Accurate measurement of legumain activity requires carefully designed experimental protocols. Below are representative methodologies for utilizing fluorogenic and chromogenic substrates.
Fluorogenic Legumain Activity Assay
This protocol is adapted for the use of fluorogenic substrates like Z-Ala-Ala-Asn-AMC.
Materials:
-
Recombinant human legumain
-
Fluorogenic substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
Assay Buffer: 50 mM citric acid, 100 mM NaCl, 0.05% Tween-20, pH 5.5[1][8]
-
96-well black microtiter plate
-
Fluorescence plate reader
Procedure:
-
Prepare a substrate solution by dissolving the fluorogenic substrate in the assay buffer to the desired final concentration (e.g., 50 µM).[1]
-
Pipette the substrate solution into the wells of the 96-well plate.
-
Initiate the reaction by adding a small volume of legumain (e.g., 2 nM final concentration) to each well.[1]
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the increase in fluorescence over time, with excitation at 380 nm and emission at 460 nm.[1]
-
The rate of increase in fluorescence is proportional to the legumain activity.
Chromogenic Legumain Activity Assay
This protocol is suitable for chromogenic substrates such as Bz-Asn-pNA or Ac-Tyr-Val-Ala-Asp-pNA.
Materials:
-
Recombinant human legumain
-
Chromogenic substrate (e.g., Bz-Asn-pNA or Ac-YVAD-pNA)
-
Assay Buffer: For P1-Asn substrates, use 100 mM citric acid, 100 mM NaCl, 5 mM DTT, pH 5.5. For P1-Asp substrates, adjust the pH to 4.0.[4]
-
96-well clear microtiter plate
-
Spectrophotometer plate reader
Procedure:
-
Prepare the substrate solution in the appropriate assay buffer to the desired final concentration (e.g., 200 µM).[4]
-
Add the substrate solution to the wells of the microtiter plate.
-
Start the reaction by adding legumain to a final concentration of 0.25-0.5 µM.[4]
-
Incubate the plate at 310 K (37°C).
-
Measure the absorbance of the product at 405 nm at various time points (for kinetic assays) or at a single endpoint.[4]
-
The increase in absorbance is indicative of legumain activity.
Mechanistic Insights and Visualizations
The pH-dependent substrate preference of legumain is a key mechanistic feature. At a mildly acidic pH, the S1 pocket of legumain is well-suited to accommodate the asparagine side chain. However, at a more acidic pH (around 4.0), the aspartic acid side chain becomes protonated, allowing it to be accepted into the S1 pocket.[3][5]
Below are diagrams illustrating the experimental workflow for a typical legumain activity assay and the logical relationship of pH-dependent substrate selection.
Caption: Experimental workflow for a legumain activity assay.
Caption: pH-dependent substrate selection by legumain.
References
- 1. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mammalian Cysteine Protease Legumain in Health and Disease [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jenabioscience.com [jenabioscience.com]
Validating Legumain: A Comparative Guide to Cbz-Ala-Ala-Asn-Based Probes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cbz-Ala-Ala-Asn-based probes for the validation of legumain as a therapeutic target. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate tools for legumain research.
Legumain, an asparaginyl endopeptidase, is a lysosomal cysteine protease increasingly recognized for its role in various physiological and pathological processes, including antigen presentation and tumorigenesis.[1][2] Its upregulation in several cancers has positioned it as a promising therapeutic target.[1][2] Activity-based probes (ABPs) are invaluable chemical tools for studying legumain's function by covalently modifying its active site, allowing for direct assessment of its activity.[1] The Cbz-Ala-Ala-Asn (Z-AAN) peptide sequence, derived from a known legumain substrate, serves as a common scaffold for many of these probes.[1][3]
This guide compares different classes of legumain probes, with a focus on those built upon the Cbz-Ala-Ala-Asn recognition motif, to assist researchers in selecting and applying these critical reagents.
Performance Comparison of Legumain Probes
The efficacy of an activity-based probe is determined by its potency, selectivity, and reaction kinetics. Below is a comparison of different probe types, including those based on the Cbz-Ala-Ala-Asn scaffold.
| Probe Type/Inhibitor | Scaffold/Warhead | Target | IC50 (nM) | kobs/[I] (M⁻¹s⁻¹) | Selectivity Notes |
| LI-1 [4] | aza-Asn epoxide | Legumain | 11.5 | 72,350 | Highly potent and selective for legumain. Shows weak activity against cathepsins B and L.[4] |
| LI-0 [4] | AOMK (Asp) | Legumain | 704 | 1,585 | Less potent than aza-Asn epoxide probes. Shows some cross-reactivity with caspases.[4] |
| Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone [5] | aza-Asn halomethylketone | Legumain | Not Reported | 139,000 | Highly potent. Does not inhibit papain or cathepsin B at concentrations up to 100 µM.[5] |
| Michael Acceptor-based Probes [6] | Michael Acceptor | Legumain | Low nanomolar range | Slower than epoxides | Generally potent, but with slower inhibition kinetics compared to aza-epoxides.[6] |
Experimental Protocols
Accurate and reproducible data are paramount in target validation. Below are detailed methodologies for key experiments involving legumain probes.
Legumain Activity Assay using a Fluorogenic Substrate
This protocol is adapted from procedures used to measure legumain's enzymatic activity.[1][4]
Materials:
-
Recombinant human legumain
-
Fluorogenic substrate: Cbz-Ala-Ala-Asn-AMC (Z-AAN-AMC)
-
Assay Buffer: 20 mM citric acid, 60 mM disodium hydrogen orthophosphate, 1 mM EDTA, 0.1% CHAPS, 4 mM DTT, pH 5.8[4]
-
Inhibitor of choice (e.g., Cbz-Ala-Ala-Asn-based probe)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor to the wells.
-
Add a constant amount of recombinant legumain (e.g., 2.5 nM) to each well containing the inhibitor and substrate.[7]
-
Incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding the Cbz-Ala-Ala-Asn-AMC substrate to a final concentration of 10 µM.[6]
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
For IC50 determination, measure the end-point fluorescence after a fixed time. For kinetic analysis (kobs/[I]), monitor the reaction progress continuously.
Activity-Based Probing of Legumain in Cell Lysates
This protocol outlines the labeling of active legumain in a complex biological sample.[7]
Materials:
-
Cell line expressing legumain (e.g., RAW264.7 macrophages)
-
Lysis Buffer: pH 5.8 buffer appropriate for lysosomal enzymes.
-
Activity-based probe (e.g., fluorescently-tagged Cbz-Ala-Ala-Asn-based probe)
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Culture and harvest cells.
-
Lyse the cells in the appropriate lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the lysate.
-
Incubate a defined amount of protein lysate with various concentrations of the activity-based probe for a specified time (e.g., 1 hour) at 37°C.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled legumain using a fluorescence gel scanner.
Signaling Pathways and Experimental Workflows
To understand the biological context of legumain activity, it is crucial to consider its involvement in cellular signaling.
The diagram above illustrates how legumain can influence key cancer-related signaling pathways. It has been shown to participate in the PI3K/AKT pathway, which is central to cell proliferation and survival.[2] Legumain also interacts with integrins, affecting cell adhesion and migration.[2] Furthermore, in the context of oral cancer, legumain can activate Protease-Activated Receptor-2 (PAR2), contributing to cancer-associated pain.[8]
The workflow for using activity-based probes to identify and quantify active legumain in a complex biological sample is depicted above. This process, known as activity-based protein profiling (ABPP), involves incubating the sample with a probe that covalently binds to the active enzyme.[9] Subsequent analysis, often by SDS-PAGE with fluorescence scanning or by affinity purification followed by mass spectrometry, allows for the detection and identification of the active protease.[9]
Conclusion
The validation of legumain as a therapeutic target relies on robust and specific chemical tools. Probes based on the Cbz-Ala-Ala-Asn scaffold have proven to be highly effective for this purpose. While various "warheads" can be attached to this recognition motif, aza-Asn epoxide and halomethylketone derivatives have demonstrated superior potency and rapid inhibition kinetics. The choice of probe will ultimately depend on the specific experimental needs, including the desired balance between potency, selectivity, and the requirements of the downstream analytical method. The protocols and pathways described in this guide provide a solid foundation for researchers to confidently employ these probes in their legumain-focused drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cy5-labeled aza-peptidyl Pro-Asn epoxide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of near-infrared fluorophore (NIRF)-labeled activity-based probes for in vivo imaging of legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of aza-peptidyl inhibitors of the lysosomal asparaginyl endopeptidase, legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of Cbz-Ala-Ala-Asn with other cysteine proteases like caspases
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Specificity of a Key Legumain Substrate
The fluorogenic peptide substrate, Cbz-Ala-Ala-Asn-AMC (Z-AAN-AMC), is a widely utilized tool for the sensitive detection of asparaginyl endopeptidase activity. This guide provides a comprehensive comparison of its reactivity with its primary target, legumain, versus other cysteine proteases, particularly caspases and cathepsins. The data presented herein underscores the high specificity of this substrate, a critical consideration for accurate enzymatic analysis in complex biological samples.
High Specificity for Legumain Driven by P1 Asparagine
The defining feature of Cbz-Ala-Ala-Asn-AMC is the asparagine (Asn) residue at the P1 position. Legumain, a cysteine protease of the C13 family (clan CD), exhibits a strong preference for cleaving peptide bonds C-terminal to asparagine residues.[1][2] This specificity is a key differentiator from other families of cysteine proteases.
In contrast, caspases, which also belong to the clan CD of cysteine proteases, demonstrate an exquisite and near-absolute requirement for an aspartate (Asp) residue at the P1 position.[3] This fundamental difference in substrate recognition at the S1 pocket makes significant cross-reactivity of Cbz-Ala-Ala-Asn-AMC with caspases highly improbable. While sharing a similar catalytic fold, the substrate binding pockets of legumain and caspases are distinct in their chemical properties to accommodate their respective P1 residues.[3][4]
Similarly, other cysteine proteases such as papain and cathepsin B show no significant activity towards this substrate. In fact, a highly potent inhibitor designed with the Cbz-L-Ala-L-Ala-Asn backbone, Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone, showed no inhibition of papain and cathepsin B at concentrations up to 100 µM.[5] This strongly suggests that the substrate itself is not recognized or processed by these enzymes.
Quantitative Comparison of Enzyme Kinetics
The following table summarizes the available kinetic data for Cbz-Ala-Ala-Asn-AMC and related substrates with legumain, and the observed lack of reactivity with other representative cysteine proteases.
| Enzyme Family | Specific Enzyme | Substrate | K_m_ (µM) | k_cat_/K_m_ (M⁻¹s⁻¹) | Cross-Reactivity |
| Asparaginyl Endopeptidase | Human Legumain | Z-AAN-AMC | 80 | Not Reported | - |
| S. mansoni Legumain | Z-AAN-AMC | 90 | Not Reported | - | |
| Human Legumain | Bz-Asn-pNA | 2400 ± 100 | 730 ± 50 | - | |
| Caspases | Various | Z-AAN-AMC | Not Applicable | Not Applicable | No significant cleavage observed due to strict P1 Asp specificity. |
| Papain-like Proteases | Papain | Z-AAN-based inhibitor | Not Applicable | Not Applicable | No inhibition observed up to 100 µM, indicating no binding.[5] |
| Cathepsin B | Z-AAN-based inhibitor | Not Applicable | Not Applicable | No inhibition observed up to 100 µM, indicating no binding.[5] |
Experimental Protocols
Protocol for Assessing Protease Substrate Specificity
This protocol outlines a general method for determining the specificity of a fluorogenic substrate like Cbz-Ala-Ala-Asn-AMC against a panel of proteases.
1. Materials:
-
Cbz-Ala-Ala-Asn-AMC (Z-AAN-AMC) stock solution (e.g., 10 mM in DMSO).
-
Purified, active proteases (e.g., legumain, various caspases, cathepsins).
-
Assay buffers appropriate for each enzyme class:
-
Legumain Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.0.
-
Caspase Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Sucrose, 0.1% CHAPS, pH 7.2.
-
Cathepsin Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5.
-
-
Black, flat-bottom 96-well microplates.
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.
2. Procedure:
-
Enzyme Preparation: Dilute each protease to its optimal working concentration in its respective pre-chilled assay buffer.
-
Substrate Preparation: Prepare a series of dilutions of the Z-AAN-AMC substrate in the appropriate assay buffer. For a cross-reactivity screen, a final concentration of 10-50 µM is typically sufficient. For kinetic analysis (K_m_ determination), a range of concentrations bracketing the expected K_m_ should be used.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted substrate solution.
-
Include control wells:
-
Substrate Blank: 50 µL of assay buffer without enzyme + 50 µL of substrate solution.
-
Enzyme Blank: 50 µL of diluted enzyme + 50 µL of assay buffer without substrate.
-
-
-
Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the diluted enzyme solution to each well (for a final volume of 100 µL).
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to the appropriate temperature for the enzyme (e.g., 37°C). Measure the increase in fluorescence intensity (Relative Fluorescence Units, RFU) over time (e.g., every 60 seconds for 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Subtract the rate of the substrate blank from all measurements.
-
For cross-reactivity, compare the velocities obtained for each protease. A velocity near that of the blank indicates no significant cleavage.
-
For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Visualizing Substrate Specificity
The following diagrams illustrate the specificity of Cbz-Ala-Ala-Asn-AMC.
Caption: Workflow for assessing protease substrate specificity.
Caption: Specificity of Cbz-Ala-Ala-Asn-AMC for legumain.
References
- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Legumain-Cleavable Peptide Scaffolds for Targeted Drug Delivery: The Case of Cbz-Ala-Ala-Asn (TFA)
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with peptide-based drug delivery systems emerging as a promising strategy to enhance therapeutic efficacy while minimizing off-target toxicity. Among these, enzyme-responsive scaffolds that are selectively cleaved in the tumor microenvironment have garnered significant attention. This guide provides a detailed comparison of the Cbz-Ala-Ala-Asn (TFA) peptide scaffold, a substrate for the tumor-associated protease legumain, with other prominent peptide-based drug delivery platforms. The following sections present a comprehensive analysis supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental processes.
Introduction to Legumain-Targeted Drug Delivery
Legumain, an asparaginyl endopeptidase, is overexpressed in the tumor microenvironment and is involved in key cancer progression pathways, including the PI3K/AKT and integrin signaling pathways. Its restricted expression pattern and enzymatic activity make it an attractive target for the selective release of cytotoxic agents within the tumor. The tripeptide sequence Alanine-Alanine-Asparagine (Ala-Ala-Asn or AAN) is a recognized substrate for legumain, and its carbobenzoxy (Cbz)-protected form, Cbz-Ala-Ala-Asn, is utilized as a cleavable linker in prodrug design.[1][2]
Performance Comparison: Legumain-Cleavable vs. Cathepsin-Cleavable Scaffolds
Direct comparative data for Cbz-Ala-Ala-Asn (TFA) is limited in publicly available literature. However, a comprehensive understanding of its potential can be gleaned from studies comparing other asparagine-containing, legumain-cleavable linkers with the well-established cathepsin-cleavable valine-citrulline (Val-Cit) linker. The following tables summarize key performance metrics from a study comparing an Asn-Asn legumain-cleavable linker to a Val-Cit cathepsin-cleavable linker in the context of antibody-drug conjugates (ADCs).
| Performance Metric | Legumain-Cleavable Linker (Asn-Asn) | Cathepsin-Cleavable Linker (Val-Cit) | Reference |
| Lysosomal Cleavage Rate | Significantly faster cleavage by lysosomal extracts | Slower cleavage compared to Asn-Asn | [3] |
| Plasma Stability (Mouse) | High stability with minimal payload release | High stability with minimal payload release | [3] |
| In Vitro Cytotoxicity | Potent, comparable to Val-Cit in low legumain expressing cells; ~7x more potent in high legumain expressing cells | Potent cytotoxicity | [3] |
| In Vivo Efficacy | Comparable or improved tumor growth inhibition | Effective tumor growth inhibition | [2][3] |
Table 1: Comparative Performance of Legumain- and Cathepsin-Cleavable Linkers. This table highlights the key advantages of legumain-cleavable linkers, such as enhanced cleavage in target environments and potent cytotoxicity, particularly in cells with high legumain expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols relevant to the evaluation of peptide-drug conjugates.
Protocol 1: Synthesis of a Legumain-Cleavable Peptide-Drug Conjugate
This protocol outlines the general steps for synthesizing a prodrug utilizing a legumain-cleavable linker like Cbz-Ala-Ala-Asn.
-
Peptide Synthesis: The protected peptide sequence (e.g., Cbz-Ala-Ala-Asn) is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
-
Linker Activation: The C-terminus of the peptide is activated to facilitate conjugation with the drug molecule.
-
Drug Conjugation: The activated peptide is reacted with the drug molecule, which typically has a reactive amine or hydroxyl group, to form a stable amide or ester bond.
-
Purification and Characterization: The resulting peptide-drug conjugate is purified using techniques like high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: In Vitro Lysosomal Cleavage Assay
This assay assesses the susceptibility of the peptide linker to cleavage by lysosomal enzymes.
-
Preparation of Lysosomal Lysate: Lysosomes are isolated from cultured cancer cells or animal tissue and lysed to release their enzymatic content.
-
Incubation: The peptide-drug conjugate is incubated with the lysosomal lysate at an acidic pH (typically pH 4.5-5.5) that mimics the lysosomal environment.
-
Analysis: At various time points, aliquots are taken, and the reaction is quenched. The amount of released drug is quantified using HPLC or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Inhibition Control: To confirm legumain-specific cleavage, the assay is repeated in the presence of a specific legumain inhibitor. A significant reduction in drug release in the presence of the inhibitor indicates legumain-mediated cleavage.[3]
Protocol 3: Plasma Stability Assay
This assay evaluates the stability of the peptide-drug conjugate in the bloodstream.
-
Incubation: The conjugate is incubated in plasma (human, mouse, or rat) at 37°C.
-
Sample Collection: Aliquots are collected at multiple time points over several days.
-
Analysis: The amount of intact conjugate and any released drug is quantified by LC-MS. This helps determine the half-life of the conjugate in plasma and assess the potential for premature drug release.[3][4]
Protocol 4: In Vivo Efficacy Study
This study evaluates the anti-tumor activity of the peptide-drug conjugate in a living organism.
-
Tumor Xenograft Model: Human cancer cells are implanted into immunocompromised mice to establish tumors.
-
Treatment: Once tumors reach a specified size, mice are treated with the peptide-drug conjugate, a control conjugate with a non-cleavable linker, or the free drug.
-
Monitoring: Tumor growth is monitored over time by measuring tumor volume. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry, to assess markers of cell death and proliferation.[2][3]
Visualizing the Mechanisms
To better understand the processes involved in legumain-targeted drug delivery, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the proposed signaling pathway for cellular uptake and drug release.
Conclusion
Peptide scaffolds leveraging the enzymatic activity of legumain, such as those incorporating the Cbz-Ala-Ala-Asn sequence, represent a highly promising platform for the targeted delivery of anticancer agents. Comparative data with other linker technologies, particularly the widely used cathepsin-cleavable linkers, suggest that legumain-cleavable systems can offer superior specificity and potency, especially in tumors with high legumain expression. The enhanced cleavage kinetics within the lysosome, coupled with excellent plasma stability, positions these scaffolds as a strong alternative in the development of next-generation antibody-drug conjugates and other targeted therapies. Further research focusing on direct, head-to-head comparisons of various legumain-cleavable sequences will be invaluable in optimizing this targeted delivery strategy.
References
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of legumain in tumors is significant for invasion/metastasis and a candidate enzymatic target for prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Aza-Asn inhibitors as alternatives to traditional peptide inhibitors
Aza-Asn inhibitors are emerging as a compelling class of molecules poised to overcome the inherent limitations of traditional peptide inhibitors. By strategically replacing the alpha-carbon of asparagine with a nitrogen atom, these peptidomimetics offer enhanced metabolic stability and improved selectivity, opening new avenues for therapeutic intervention in diseases ranging from cancer to neurodegenerative disorders.
Traditional peptide inhibitors, while valuable research tools, have long been hampered by their susceptibility to proteolytic degradation, poor cell permeability, and potential for off-target effects. The introduction of the aza-amino acid modification in Aza-Asn inhibitors directly addresses these challenges, offering a promising alternative for researchers and drug developers. This guide provides a comparative overview of Aza-Asn inhibitors and their traditional peptide counterparts, supported by experimental data and detailed protocols.
Unveiling the Mechanism: How Aza-Asn Inhibitors Work
The core innovation of Aza-Asn inhibitors lies in the substitution of the α-carbon of the asparagine residue with a nitrogen atom. This seemingly subtle change has profound effects on the molecule's structure and function. The resulting aza-peptide backbone alters the conformational flexibility and electronic properties of the inhibitor, leading to enhanced binding affinity and selectivity for their target proteases, such as legumain and caspases.[1] This modification also renders the inhibitor resistant to cleavage by peptidases, thereby increasing its metabolic stability and bioavailability.[1]
The mechanism of inhibition often involves the formation of a covalent bond between the electrophilic "warhead" of the aza-peptide and a critical amino acid residue in the active site of the target enzyme, leading to irreversible inhibition.[1][2] This contrasts with many traditional peptide inhibitors that act through reversible, non-covalent interactions.
Head-to-Head Comparison: Aza-Asn vs. Traditional Peptide Inhibitors
The superior performance of Aza-Asn inhibitors can be quantitatively demonstrated by comparing their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against their traditional peptide counterparts for specific enzyme targets.
Legumain Inhibition
Legumain, a cysteine protease, is a promising therapeutic target in cancer due to its overexpression in the tumor microenvironment and its role in promoting tumor progression and metastasis.[3]
| Inhibitor Class | Inhibitor | Target | Ki | IC50 | Reference |
| Aza-Asn Inhibitor | Aza-Asn Epoxide | Legumain | - | 45 nM | [4] |
| Aza-Asn Inhibitor | Cbz-Ala-Ala-AzaAsn-CH2Cl | Legumain | 139,000 M-1s-1 (kobs/[I]) | - | |
| Traditional Peptide Inhibitor | Cystatin E/M | Legumain | 0.0016 nM | - | |
| Traditional Peptide Inhibitor | Macrocypin (Mcp1) | Legumain | 3.3 nM | - | |
| Traditional Peptide Inhibitor | Clitocypin (Clt) | Legumain | 21.5 nM | - |
Caspase-3 Inhibition
Caspase-3 is a key executioner caspase in the apoptotic pathway, making it a critical target for therapies aimed at modulating programmed cell death in various diseases.
| Inhibitor Class | Inhibitor | Target | Ki | IC50 | Reference |
| Aza-Asn Inhibitor | Aza-Aspartate Michael Acceptor | Caspase-3 | Potent (Specific values not available in provided text) | - | [3] |
| Traditional Peptide Inhibitor | Z-VAD-FMK | Caspase-3 | - | - | [5] |
| Traditional Peptide Inhibitor | Ac-DEVD-CHO | Caspase-3 | - | 3.04 nM | [6] |
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the context in which these inhibitors function, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Legumain signaling pathway in cancer.
Caption: General workflow for enzyme inhibition assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitors.
Legumain Inhibition Assay
Objective: To determine the inhibitory potency of a compound against legumain.
Materials:
-
Recombinant legumain
-
Fluorogenic legumain substrate (e.g., Cbz-Ala-Ala-Asn-AMC)
-
Assay buffer: 0.1 M sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Test inhibitor (Aza-Asn or traditional peptide)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 2 µL of the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add 25 µL of a pre-diluted solution of recombinant legumain to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 23 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals for 30 minutes using a fluorescence plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Caspase-3 Inhibition Assay
Objective: To determine the inhibitory potency of a compound against caspase-3.
Materials:
-
Recombinant active caspase-3
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4
-
Test inhibitor (Aza-Asn or traditional peptide)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 2 µL of the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Ac-DEVD-CHO).
-
Add 25 µL of a pre-diluted solution of recombinant active caspase-3 to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 23 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at regular intervals for 60 minutes using a fluorescence plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Aza-Asn inhibitors represent a significant advancement in the field of protease inhibition. Their enhanced metabolic stability and selectivity, as evidenced by the presented data, make them powerful tools for both basic research and therapeutic development. As our understanding of the roles of proteases in disease continues to expand, the unique properties of Aza-Asn inhibitors will undoubtedly position them at the forefront of innovative drug discovery efforts.
References
- 1. Cancer Cell Secreted Legumain Promotes Gastric Cancer Resistance to Anti-PD-1 Immunotherapy by Enhancing Macrophage M2 Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Targeting legumain as a novel therapeutic strategy in cancers | EurekAlert! [eurekalert.org]
- 4. interchim.fr [interchim.fr]
- 5. Kinetic and structural characterization of caspase-3 and caspase-8 inhibition by a novel class of irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Performance of Legumain Substrates
For Researchers, Scientists, and Drug Development Professionals
Legumain, an asparaginyl endopeptidase, is a cysteine protease with significant roles in various physiological and pathological processes, including antigen presentation and cancer progression. Its strict specificity for cleaving peptide bonds C-terminal to asparagine and, under certain conditions, aspartic acid residues, makes it a compelling target for drug development and a useful tool in biotechnology. This guide provides an objective comparison of the kinetic performance of different legumain substrates, supported by experimental data, to aid researchers in selecting the appropriate substrate for their studies.
Data Presentation: Kinetic Comparison of Legumain Substrates
The catalytic efficiency of an enzyme with respect to a particular substrate is best described by the specificity constant (kcat/Km). The following table summarizes the kinetic parameters for various legumain substrates, highlighting the influence of the P1 residue and pH on legumain's activity.
| Substrate | P1 Residue | pH | kcat/Km (M⁻¹s⁻¹) | Comments |
| Z-AAN-ACC | Asn | 5.8 | 36,100 | Approximately 22-fold more efficient than its P1-Asp analog at this pH.[1] |
| Z-AAD-ACC | Asp | 5.8 | 1,600 | Demonstrates legumain's lower preference for Asp at a slightly acidic pH.[1] |
| P1-Asn Substrates (general) | Asn | 4.5 and 5.8 | ~20-30 times more efficient than P1-Asp | General finding from library screening.[1] |
| P1-Asp Substrates (general) | Asp | 4.5 and 5.8 | - | Less efficiently cleaved compared to P1-Asn counterparts.[1] |
| Z-AAN-AMC | Asn | 5.5 | Not specified | A commonly used fluorogenic substrate.[2] |
| Bz-Asn-pNA | Asn | 5.5 | Not specified | A common chromogenic substrate.[3] |
Note: The kinetic parameters can be influenced by the specific assay conditions, including buffer composition and temperature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of legumain substrates.
1. Legumain Activity Assay using Fluorogenic Substrate (Z-AAN-AMC)
This protocol is adapted from a study investigating the enzymatic activity of legumain.[2]
-
Materials:
-
Recombinant human legumain
-
Fluorogenic substrate: Z-Ala-Ala-Asn-AMC (AAN-AMC)
-
Assay buffer: 50 mM citric acid, 100 mM NaCl, 0.05% Tween-20, pH 5.5
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a substrate solution by dissolving AAN-AMC in the assay buffer to a final concentration of 50 µM.
-
Pipette the substrate solution into the wells of the 96-well microplate.
-
Initiate the enzymatic reaction by adding 2 nM of pre-activated legumain to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time. The excitation wavelength should be set to 380 nm and the emission wavelength to 460 nm.
-
The rate of substrate hydrolysis is proportional to the increase in fluorescence.
-
2. Legumain Activity Assay using Chromogenic Substrate (Bz-Asn-pNA)
This protocol is based on a method used to measure the amidolytic activity of legumain activation intermediates.[3]
-
Materials:
-
Recombinant human legumain
-
Chromogenic substrate: Benzoyl-L-asparaginyl-p-nitroanilide (Bz-Asn-pNA)
-
Reaction buffer: 100 mM citric acid, 100 mM NaCl, 5 mM DTT, pH 5.5
-
96-well clear microplate
-
Spectrophotometric microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the chromogenic substrate at a final concentration of 0.2 mM.
-
Add 0.25–0.5 µM of pre-activated legumain to the reaction mixture to start the reaction.
-
Incubate the reaction at 37°C (310 K).
-
Monitor the release of p-nitroaniline by measuring the absorbance at 405 nm at various time points (for kinetic studies) or as an endpoint measurement.
-
The rate of the reaction is determined by the change in absorbance over time.
-
3. Determination of Kinetic Parameters (kcat/Km)
This procedure outlines the general steps for determining the kcat/Km value, as described in a study profiling legumain specificity.[4]
-
Materials:
-
Recombinant human legumain
-
Substrates of interest (e.g., z-AAN-AMC, z-AAD-AMC) at various concentrations
-
Assay buffer: 100 mM citric buffer with 2 mM DTT, at the desired pH (e.g., ranging from 3.5 to 7.0)
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a series of substrate solutions with concentrations ranging from approximately 5 µM to 300 µM in the assay buffer.
-
Add a fixed concentration of active legumain (e.g., 40 nM) to each substrate concentration.
-
Measure the initial velocity (rate of fluorescence increase) for each substrate concentration at 37°C using a microplate reader (excitation/emission wavelengths of 370/460 nm for AMC-based substrates).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
The specificity constant is then calculated as the ratio of kcat to Km.
-
Mandatory Visualization
The following diagrams illustrate key experimental workflows and the pH-dependent specificity of legumain.
Caption: Workflow for a typical legumain activity assay using a fluorogenic substrate.
Caption: pH-dependent substrate specificity of legumain.
References
- 1. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
Specificity of Cbz-Ala-Ala-Asn Cleavage by Legumain: A Cross-Species Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzymatic activity of legumain from different species on the synthetic substrate Carbobenzoxy-Alanine-Alanine-Asparagine (Cbz-Ala-Ala-Asn). This analysis is supported by available experimental data to highlight the substrate specificity and potential variations in catalytic efficiency across species.
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression. Its strict specificity for cleaving peptide bonds C-terminal to asparagine residues makes it a target of significant interest in drug development. The synthetic peptide Cbz-Ala-Ala-Asn, often coupled to a fluorescent or chromogenic reporter, is a widely used tool for assaying legumain activity. Understanding the nuances of how legumain from different species interacts with this substrate is essential for the accurate interpretation of experimental results and the development of selective inhibitors.
Quantitative Comparison of Kinetic Parameters
The following table summarizes the available kinetic data for the cleavage of Cbz-Ala-Ala-Asn by legumain from various species. While a complete dataset including Michaelis constant (Km), catalytic rate constant (kcat), and catalytic efficiency (kcat/Km) across a wide range of species is not available in the current literature, this compilation provides a snapshot of existing knowledge.
| Species | Enzyme Source | Substrate | K_m_ (µM) | Specific Activity | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Homo sapiens (Human) | Recombinant | Cbz-Ala-Ala-Asn-AMC | 80[1] | >250 pmol/min/µg | Not Reported | Not Reported |
| Schistosoma mansoni (Blood fluke) | Not Specified | Cbz-Ala-Ala-Asn-AMC | 90[1] | Not Reported | Not Reported | Not Reported |
| Mus musculus (Mouse) | Recombinant | Cbz-Ala-Ala-Asn-AMC | Not Reported | >350 pmol/min/µg | Not Reported | Not Reported |
| Sus scrofa (Pig) | Kidney | Cbz-Ala-Ala-Asn-AMC | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The specific activity for human and mouse legumain is based on manufacturer-provided data for recombinant enzymes and may vary between batches and assay conditions. The study on porcine legumain confirmed the cleavage of the substrate but did not provide quantitative kinetic parameters. Data for plant legumain with this specific substrate could not be found in the reviewed literature.
Experimental Protocols
The determination of legumain activity using the Cbz-Ala-Ala-Asn substrate typically involves a fluorometric assay. Below are detailed methodologies derived from protocols for recombinant human and mouse legumain.
Activation of Pro-legumain:
-
Human Legumain: Dilute recombinant human pro-legumain to 100 µg/mL in Activation Buffer (50 mM Sodium Acetate, 100 mM NaCl, pH 4.0). Incubate for 2 hours at 37°C.
-
Mouse Legumain: Dilute recombinant mouse pro-legumain to 50 µg/mL in Activation Buffer (0.1 M Sodium Acetate, 0.1 M NaCl, pH 4.5). Incubate for 4 hours at 37°C.
Enzymatic Assay:
-
Enzyme Preparation:
-
Human Legumain: Dilute the activated human legumain to 1 ng/µL in Assay Buffer (50 mM MES, 250 mM NaCl, pH 5.5).
-
Mouse Legumain: Dilute the activated mouse legumain to 2 ng/µL in Assay Buffer (50 mM MES, 250 mM NaCl, pH 5.5).
-
-
Substrate Preparation: Prepare a 200 µM solution of the fluorogenic substrate Z-Ala-Ala-Asn-AMC in the respective Assay Buffer.
-
Reaction Initiation:
-
In a 96-well black microplate, add 50 µL of the diluted, activated legumain solution to each well.
-
To initiate the reaction, add 50 µL of the 200 µM substrate solution to each well containing the enzyme.
-
For a substrate blank, mix 50 µL of Assay Buffer with 50 µL of the 200 µM substrate solution.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity in kinetic mode for at least 5 minutes.
-
Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cleavage of Cbz-Ala-Ala-Asn by legumain.
Signaling Pathways and Logical Relationships
The cleavage of the Cbz-Ala-Ala-Asn substrate by legumain is a direct enzymatic reaction and does not involve a complex signaling pathway. The logical relationship is straightforward: the active enzyme binds to the substrate and catalyzes its hydrolysis, releasing the fluorescent reporter.
References
Correlation of Cbz-Ala-Ala-Asn-AMC assay with western blot for legumain levels
For researchers, scientists, and drug development professionals, accurately quantifying legumain (Asparaginyl Endopeptidase, AEP) is crucial for understanding its role in various physiological and pathological processes, including cancer progression and neurodegenerative diseases. This guide provides a comprehensive comparison of two common methods for measuring legumain: the Cbz-Ala-Ala-Asn-AMC enzymatic assay and the western blot immunoassay. We will delve into the experimental protocols, present comparative data, and illustrate the underlying principles.
At a Glance: Two Approaches to Measuring Legumain
The Cbz-Ala-Ala-Asn-AMC assay and western blotting offer distinct yet complementary insights into legumain status. The enzymatic assay quantifies the active form of the enzyme, providing a direct measure of its functional capability. In contrast, western blotting reveals the total protein levels, distinguishing between the inactive pro-form and the active mature form of legumain.
| Feature | Cbz-Ala-Ala-Asn-AMC Assay | Western Blot for Legumain |
| Principle | Fluorogenic substrate cleavage by active legumain | Immunodetection of legumain protein following size-based separation |
| Measures | Enzymatic activity of mature, active legumain | Total legumain protein levels (pro- and mature forms) |
| Output | Quantitative (fluorescence units/time) | Semi-quantitative (band intensity) |
| Throughput | High (microplate-based) | Low to medium |
| Information Provided | Functional status of the enzyme | Protein expression and processing status |
Correlation Between Activity and Protein Levels
Studies have demonstrated a positive correlation between the levels of the mature form of legumain and its enzymatic activity. For instance, research investigating the effect of vitamin D3 on human bone marrow stromal cells showed that an increase in the 36 kDa mature legumain band, detected by western blot, was accompanied by a corresponding increase in legumain activity as measured by a fluorometric assay.[1] This suggests that the abundance of the mature protein is a key determinant of its overall enzymatic function within a sample. However, it is important to note that western blotting provides a semi-quantitative measure, and direct statistical correlations are not always reported in the literature.
Experimental Protocols
Below are detailed methodologies for performing both the Cbz-Ala-Ala-Asn-AMC assay and a western blot for legumain.
Cbz-Ala-Ala-Asn-AMC Enzymatic Assay
This protocol is adapted from methodologies used in studies measuring legumain activity in cell lysates and tissue homogenates.
Materials:
-
Assay Buffer: 39.5 mM citric acid, 121 mM Na₂HPO₄, 1 mM Na₂EDTA, 0.1% CHAPS, 1 mM DTT, pH 5.8
-
Substrate: Z-Ala-Ala-Asn-AMC (Bachem)
-
Sample: Cell lysate or tissue homogenate
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer and determine the total protein concentration.
-
In a 96-well black microplate, add a specific amount of protein from your sample (e.g., 20-50 µg) to each well.
-
Add the assay buffer to bring the total volume to 100 µL.
-
Initiate the reaction by adding the Z-Ala-Ala-Asn-AMC substrate to a final concentration of 100 µM.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the increase in fluorescence over time (e.g., every 2 minutes for 30 minutes) in kinetic mode.
-
The rate of substrate cleavage (fluorescence units per minute) is proportional to the legumain activity in the sample.
Western Blot for Legumain Levels
This protocol outlines the general steps for detecting legumain protein by western blot.
Materials:
-
Lysis Buffer: RIPA buffer with protease inhibitors
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membrane
-
Transfer Buffer: Standard Tris-Glycine buffer with methanol
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary Antibody: Anti-legumain antibody (recognizing both pro- and mature forms)
-
Secondary Antibody: HRP-conjugated anti-primary antibody species
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues and determine the protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-legumain antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometric analysis of the bands corresponding to pro-legumain (~56 kDa) and mature legumain (~36 kDa), normalizing to a loading control (e.g., β-actin or GAPDH).
Visualizing the Methodologies
To further clarify the experimental processes and the biological relationship they measure, the following diagrams are provided.
Conclusion
References
A Comparative Guide to Amine Protecting Groups: Unveiling the Advantages of Cbz Over Boc and Fmoc
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the intricate process of peptide synthesis and the development of complex molecules. While tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) have become the workhorses of solid-phase peptide synthesis (SPPS), the classical benzyloxycarbonyl (Cbz) group offers a unique set of advantages that warrant careful consideration, particularly in specific synthetic contexts.
This guide provides an objective comparison of the Cbz protecting group with its more commonly used counterparts, Boc and Fmoc. We will delve into the distinct characteristics of each group, supported by available data, and provide detailed experimental protocols for their removal.
At a Glance: Cbz, Boc, and Fmoc Protecting Groups
The primary role of a protecting group is to reversibly mask a reactive functional group, in this case, an amine, to prevent unwanted side reactions during subsequent synthetic steps. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable with high yield and minimal side products. The choice between Cbz, Boc, and Fmoc often hinges on the overall synthetic strategy, particularly the stability of other functional groups present in the molecule and the desired orthogonality of deprotection steps.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Key Characteristics |
| Cbz (Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acids (HBr/AcOH), Dissolving Metal Reduction (Na/NH₃) | Stable to mild acids and bases. Promotes crystallization of protected amino acids.[1] | |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acids (e.g., Trifluoroacetic Acid - TFA) | Acid-labile. Widely used in SPPS. Can lead to tert-butyl cation side reactions.[2][3] | |
| Fmoc | 9-fluorenylmethyl-chloroformate (Fmoc-Cl) | Base (e.g., Piperidine) | Base-labile. Central to modern SPPS. Deprotection can be monitored by UV absorbance.[4] |
The Cbz Advantage: Where Classical Chemistry Shines
While Boc and Fmoc dominate the landscape of automated solid-phase peptide synthesis, the Cbz group, introduced by Bergmann and Zervas in 1932, retains significant advantages in specific scenarios.
Enhanced Crystallinity and Handling
One of the notable practical advantages of the Cbz group is its tendency to impart crystallinity to the protected amino acids and peptide fragments.[1] This property can significantly simplify purification by recrystallization, a technique that is often more scalable and cost-effective than chromatographic methods. For researchers in process development and drug manufacturing, the ability to obtain highly pure intermediates through crystallization can be a major asset.
Orthogonality and Selectivity
The deprotection of the Cbz group via catalytic hydrogenolysis offers a truly orthogonal strategy to the acid-labile Boc and base-labile Fmoc groups.[5][6] This orthogonality is crucial in the synthesis of complex molecules with multiple protecting groups, allowing for the selective deprotection of one amine in the presence of others. For instance, a synthetic scheme can be designed where a Cbz-protected amine remains intact during the repeated acidolytic cleavage of Boc groups in a peptide chain elongation, only to be removed at a later, strategic step.
Furthermore, the conditions for Cbz removal can be fine-tuned. While catalytic hydrogenation is the most common method, the use of strong acids like HBr in acetic acid or dissolving metal reduction provides alternative deprotection pathways that can be chosen based on the compatibility with other functional groups in the molecule.[1]
Reduced Racemization Potential in Certain Contexts
Racemization, the loss of stereochemical integrity at the chiral α-carbon of an amino acid, is a critical concern in peptide synthesis. While both Fmoc and Boc strategies have been associated with racemization, particularly during the activation step of the carboxylic acid for coupling, the Cbz group, especially in solution-phase synthesis, has a long-standing reputation for providing good protection against this side reaction. The urethane-type protection offered by Cbz helps to suppress the formation of the racemization-prone oxazolone intermediate. While direct quantitative comparisons across a wide range of amino acids are scarce in recent literature, the historical success of the Cbz group in the synthesis of optically pure peptides speaks to this advantage.
Cost-Effectiveness
For large-scale synthesis, the cost of reagents is a significant factor. Benzyl chloroformate (Cbz-Cl), the reagent used to introduce the Cbz group, is generally more economical than the reagents required for Boc and Fmoc protection, such as di-tert-butyl dicarbonate and Fmoc-Cl. This cost-effectiveness, combined with the potential for non-chromatographic purification, can make the Cbz strategy an attractive option for industrial applications.
Quantitative Performance Comparison: A Data-Driven Look
Table 1: Indicative Deprotection Yields and Racemization Levels
| Protecting Group | Deprotection Method | Typical Yield | Racemization Potential | Reference |
| Cbz | Catalytic Hydrogenolysis | >90% | Low, especially in solution phase | [1] |
| Boc | 50% TFA in DCM | >95% | Can be significant with certain amino acids and coupling reagents | [7] |
| Fmoc | 20% Piperidine in DMF | >98% | A known issue, particularly for C-terminal Cys, His, and Ser | [7][8] |
Note: Racemization is highly dependent on the specific amino acid, the coupling reagents, and the reaction conditions. The values presented here are indicative and intended for comparative purposes.
Experimental Protocols
To provide practical guidance, here are detailed methodologies for the deprotection of Cbz, Boc, and Fmoc groups.
Protocol 1: Deprotection of the Cbz Group by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected peptide or amino acid
-
Palladium on activated carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Deprotection of the Boc Group with Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected peptide or amino acid
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, anisole) - optional, but recommended
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected compound in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.
-
Slowly add the TFA cleavage cocktail to the solution of the protected compound. A typical ratio is 10 mL of cocktail per gram of peptide-resin.
-
Allow the reaction to stir at room temperature for 1-3 hours. The exact time will depend on the stability of the Boc group and the substrate.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the TFA and DCM.
-
Precipitate the deprotected peptide by adding cold diethyl ether to the concentrated residue.
-
Collect the precipitated product by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Protocol 3: Deprotection of the Fmoc Group with Piperidine
Materials:
-
Fmoc-protected peptide (typically on a solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5-20 minutes. The deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate.
-
Drain the piperidine solution.
-
Repeat the treatment with fresh 20% piperidine/DMF solution for another 5-10 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene adduct.
-
The resin is now ready for the next coupling step.
Visualizing the Chemistry: Deprotection Mechanisms and Selection Workflow
To further clarify the chemical transformations and decision-making process, the following diagrams are provided.
References
- 1. greentech.fr [greentech.fr]
- 2. Bot Detection [iris-biotech.de]
- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Epimerisation in Peptide Synthesis [mdpi.com]
- 8. Racemization of amino acid derivatives. Rate of racemization and peptide bond formation of cysteine active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Legumain Inhibitors Featuring the Cbz-Ala-Ala-Asn Backbone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of legumain inhibitors built upon the foundational Carboxybenzyl-Alanine-Alanine-Asparagine (Cbz-Ala-Ala-Asn) backbone. This analysis is supported by experimental data on inhibitor potency, selectivity, and the underlying biochemical pathways, offering a crucial resource for the development of novel therapeutics targeting legumain.
Legumain, an asparaginyl endopeptidase, is a member of the C13 family of cysteine proteases.[1] Its upregulation is implicated in a variety of pathologies, including cancer progression, where it plays a role in tumor invasion, metastasis, and angiogenesis.[1][2] This makes legumain a compelling target for therapeutic intervention. The Cbz-Ala-Ala-Asn peptide sequence mimics a natural substrate recognition motif for legumain, making it an effective scaffold for inhibitor design.[3]
Quantitative Comparison of Inhibitor Potency
The efficacy of various legumain inhibitors based on the Cbz-Ala-Ala-Asn scaffold has been evaluated, primarily through modifications of the asparagine residue or the addition of a reactive "warhead" group that interacts with the enzyme's active site. The following tables summarize the key quantitative data from published studies.
A series of irreversible inhibitors utilizing a Michael acceptor system with the Cbz-L-Ala-L-Ala-L-Asn backbone has been synthesized and evaluated against porcine legumain. The inhibitory potency is expressed as the second-order rate constant (kobs/[I]), where a higher value indicates greater potency.
Table 1: Potency of Cbz-Ala-Ala-Asn-based Michael Acceptor Inhibitors [4]
| Inhibitor Warhead | kobs/[I] (M⁻¹s⁻¹) |
| Allyl ester | 766 |
Data from Niestroj, A. J., et al. (2002).[4]
To overcome the potential for intramolecular cyclization and inactivation of inhibitors with a reactive warhead, aza-Asparagine (azaAsn) analogues have been developed.[3][4] These aza-peptidyl inhibitors have demonstrated significant potency and selectivity.
Table 2: Potency and IC50 Values of Aza-Asn Legumain Inhibitors [5]
| Inhibitor | Second-order rate constant (M⁻¹s⁻¹) | IC50 (nM) |
| Aza-Asn Epoxide Inhibitor | up to 5 x 10⁴ | as low as 4 |
| Aza-Asn Michael Acceptor Inhibitor | Data not specified | Data not specified |
Data from Lee, J., & Bogyo, M. (2012).[5]
One of the most potent inhibitors identified in early studies is Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone, which exhibits a very high second-order rate constant.
Table 3: Potency of a Cbz-Ala-Ala-AzaAsn-based Halomethylketone Inhibitor [4]
| Inhibitor | kobs/[I] (M⁻¹s⁻¹) |
| Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone | 139,000 |
Data from Niestroj, A. J., et al. (2002).[4]
Selectivity Profile
A critical aspect of inhibitor design is selectivity for the target enzyme to minimize off-target effects. Inhibitors based on the Cbz-Ala-Ala-Asn backbone have demonstrated high selectivity for legumain over other cysteine proteases, such as papain and cathepsins.
For instance, Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone did not inhibit papain or cathepsin B at concentrations up to 100 µM.[4] Similarly, the aza-peptidyl inhibitors developed by Lee and Bogyo showed little to no cross-reactivity with cathepsins.[5] This high selectivity is attributed to legumain's stringent requirement for an asparagine residue in the P1 position of its substrates.[6]
Experimental Protocols
Legumain Inhibition Assay
A standard method for determining the potency of legumain inhibitors involves a fluorometric assay using the substrate Cbz-Ala-Ala-Asn-AMC (7-amino-4-methylcoumarin).
Materials:
-
Recombinant legumain
-
Inhibitor compound of interest
-
Cbz-Ala-Ala-Asn-AMC substrate
-
Assay buffer: 0.1 M citrate-phosphate buffer, pH 5.8, containing 4 mM DTT and <0.1% DMSO.[2]
Procedure:
-
Pre-incubate the inhibitor with recombinant legumain in the assay buffer at a specified temperature (e.g., 37°C) for a defined period.
-
Initiate the enzymatic reaction by adding the Cbz-Ala-Ala-Asn-AMC substrate (final concentration, e.g., 10 µM).[2]
-
Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., 380 nm excitation and 460 nm emission).[7]
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Determine the inhibitory potency (e.g., IC50 or kobs/[I]) by analyzing the reaction rates at various inhibitor concentrations. Second-order rate constants can be determined by linear or nonlinear regression analysis.[2]
Synthesis of Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone
A general strategy for the synthesis of aza-asparagine halomethylketone inhibitors involves the coupling of the protected peptide backbone (Cbz-L-Ala-L-Ala-OH) with a protected aza-asparagine derivative, followed by the introduction of the chloromethylketone warhead. The synthesis often involves multiple steps of protection, coupling, deprotection, and modification of the C-terminus. For detailed synthetic procedures, refer to the supporting information of Niestroj, A. J., et al. (2002).[4]
Signaling Pathways and Experimental Workflows
Legumain is involved in several key signaling pathways that promote cancer progression. Understanding these pathways is crucial for elucidating the mechanism of action of legumain inhibitors.
Legumain-Mediated Activation of MMP-2
Legumain can activate pro-matrix metalloproteinase-2 (proMMP-2), a key enzyme in the degradation of the extracellular matrix, which facilitates tumor invasion and metastasis.[1]
Caption: Legumain activates proMMP-2, leading to ECM degradation.
Legumain and Integrin Signaling
Legumain can bind to and block integrin αvβ3, which in turn attenuates Rho GTPase activation and downregulates vascular smooth muscle cell differentiation markers.[1]
Caption: Legumain interaction with integrin αvβ3.
Legumain in the TGF-β Signaling Pathway
Legumain can promote extracellular matrix remodeling by activating the MMP-2/TGF-β1 signaling pathway.[1]
Caption: Legumain's role in the TGF-β signaling pathway.
Experimental Workflow for Inhibitor Evaluation
The general workflow for evaluating novel legumain inhibitors based on the Cbz-Ala-Ala-Asn backbone is a multi-step process.
Caption: General workflow for legumain inhibitor evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Selectivity of Legumain Probes in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Legumain, an asparaginyl endopeptidase, is a cysteine protease increasingly recognized for its role in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression.[1] The development of selective probes to monitor legumain activity in complex biological systems is crucial for both basic research and as a potential diagnostic and therapeutic tool. This guide provides a comparative overview of the performance of various legumain probes, with a focus on their selectivity, supported by experimental data and detailed protocols.
Performance Comparison of Legumain Probes
The selectivity of a legumain probe is paramount to avoid off-target effects and ensure accurate detection of its activity. The following tables summarize the quantitative data for several prominent legumain probes, comparing their potency and selectivity against other common cysteine proteases.
| Probe/Inhibitor | Target | IC50 (nM) | kobs/[I] (M⁻¹s⁻¹) | Reference |
| LI-1 (aza-epoxide) | Legumain | 11.5 | 72,350 | [2] |
| Cathepsin B | 390,000 | - | [2] | |
| Cathepsin L | 202,000 | - | [2] | |
| LI-0 (AOMK) | Legumain | 704 | 1,585 | [2] |
| Cathepsin B | >1,000,000 | - | [2] | |
| Cathepsin L | >1,000,000 | - | [2] |
Table 1: Potency and Selectivity of Aza-Epoxide vs. AOMK-based Legumain Inhibitors. Data indicates that the aza-epoxide based inhibitor (LI-1) is significantly more potent and kinetically faster in inhibiting legumain compared to the AOMK-based inhibitor (LI-0), while both show weak activity against cathepsins B and L.[2]
| Probe | Target | kobs/[I] (M⁻¹s⁻¹) | Notes | Reference |
| MP-L01 | Legumain | ~100-fold higher than methylated probes | Biotin-labeled AOMK probe. Showed high selectivity for legumain over caspases. | [3] |
| MP-L02 | Legumain | Lower than MP-L01 | P1-Asp-methylated probe. | [3] |
| MP-L03 | Legumain | Lower than MP-L01 | P1-Asp-methylated probe. | [3] |
Table 2: Comparison of Biotinylated AOMK-based Legumain Probes. The non-methylated probe MP-L01 demonstrated a significantly higher inhibition rate constant for legumain compared to its methylated counterparts.[3]
Key Experimental Protocols
Accurate evaluation of probe selectivity relies on robust experimental design. Below are detailed methodologies for key experiments commonly used to assess legumain probe performance in complex biological samples.
In Situ Labeling of Legumain in Live Cells
This protocol is used to assess the cell permeability and target engagement of a fluorescently labeled legumain probe.
Methodology:
-
Cell Culture: Culture cells of interest (e.g., RAW 264.7 macrophages, NIH-3T3 fibroblasts) to 80-90% confluency in appropriate media.[2][4]
-
Probe Incubation: Treat cells with the fluorescent legumain probe at various concentrations (e.g., 0.1 - 10 µM) for a specified time (e.g., 1-4 hours) at 37°C.[2][4]
-
Cell Lysis: Wash the cells with PBS to remove excess probe. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Fluorescence Scanning: Normalize protein amounts for each sample, separate the proteins by SDS-PAGE, and visualize the fluorescently labeled proteins using a fluorescence gel scanner.[2][4]
Competition Assay for Probe Selectivity
This assay determines the specificity of a probe by pre-incubating the biological sample with an unlabeled inhibitor.
Methodology:
-
Sample Preparation: Prepare cell or tissue lysates as described above.
-
Inhibitor Pre-incubation: Pre-incubate the lysate with an excess of a broad-spectrum or specific unlabeled inhibitor (e.g., a known legumain inhibitor or a general cathepsin inhibitor) for 30-60 minutes at 37°C.[2] A control sample without the inhibitor should be included.
-
Probe Labeling: Add the fluorescent legumain probe to both the inhibitor-treated and control samples and incubate for a specified time.
-
Analysis: Analyze the samples by SDS-PAGE and fluorescence scanning. A significant reduction in the fluorescent signal in the inhibitor-treated sample compared to the control indicates specific binding of the probe to the target enzyme.[2]
In Vivo Imaging of Legumain Activity
This protocol allows for the non-invasive monitoring of legumain activity in a whole-animal model.
Methodology:
-
Animal Model: Utilize an appropriate animal model (e.g., tumor-bearing mouse).
-
Probe Administration: Administer the near-infrared fluorescent (NIRF) legumain probe to the animal via a suitable route (e.g., intravenous injection).[2]
-
Imaging: At various time points post-injection, image the animal using an in vivo imaging system (e.g., IVIS).[2]
-
Ex Vivo Analysis: After the final imaging time point, euthanize the animal and harvest organs of interest. The organs can be imaged ex vivo to confirm probe distribution and then processed for SDS-PAGE analysis to verify specific labeling of legumain.[2]
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological pathways.
Caption: Workflow for in situ labeling of legumain in live cells.
Caption: Workflow for the competition assay to determine probe selectivity.
Caption: Simplified signaling pathway of legumain activation and function.
References
- 1. Recent advances in the development of legumain-selective chemical probes and peptide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of near-infrared fluorophore (NIRF)-labeled activity-based probes for in vivo imaging of legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of cell permeable, fluorescent activity based probes for the lysosomal cysteine protease asparaginyl endopeptidase (AEP)/legumain - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking new legumain substrates against Z-Ala-Ala-Asn-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of emerging legumain substrates against the established benchmark, Z-Ala-Ala-Asn-AMC. The information presented herein is intended to aid researchers in the selection of optimal substrates for their specific applications, from routine enzyme activity assays to the development of targeted cancer therapies.
Performance Comparison of Legumain Substrates
The efficiency of various fluorogenic substrates for legumain is determined by their kinetic parameters, specifically the Michaelis constant (Km) and the catalytic efficiency (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km value signifies greater catalytic efficiency. The data summarized below has been compiled from multiple studies to provide a comparative overview.
| Substrate | P1 Residue | Fluorophore | Km (μM) | kcat/Km (s-1M-1) | Reference |
| Z-Ala-Ala-Asn-AMC | Asn | AMC | 25.7 - 90 | 36,100 | [1][2] |
| Z-AAN-ACC | Asn | ACC | - | 36,100 | [1] |
| Z-AAD-ACC | Asp | ACC | - | 1,600 | [1] |
| Ac-D-Tyr-Tic-Ser-Asp-ACC | Asp | ACC | - | - | |
| Ac-D-Arg-Tic-Ser-Asp-ACC | Asp | ACC | - | - | |
| Bz-Asn-pNA | Asn | pNA | 2400 | 730 | [3] |
Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and buffer composition. The data presented is for comparative purposes. "-" indicates data not available in the cited sources.
Experimental Protocols
A detailed protocol for determining the kinetic parameters of legumain substrates is crucial for reproducible and comparable results. Below is a generalized protocol based on common methodologies.[4][5]
Materials
-
Recombinant human legumain
-
Fluorogenic substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0
-
96-well black microtiter plates
-
Fluorometric plate reader with excitation/emission wavelengths of 380/460 nm
Enzyme Activation
-
Dilute recombinant human prolegumain to a concentration of 100 µg/mL in Activation Buffer.
-
Incubate at 37°C for 2 hours to allow for auto-activation.
Kinetic Assay
-
Prepare a series of substrate dilutions in Assay Buffer at concentrations ranging from 0.1 to 5 times the expected Km.
-
Dilute the activated legumain to a final concentration of 1-5 nM in Assay Buffer.
-
Add 50 µL of each substrate dilution to the wells of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the diluted activated legumain to each well.
-
Immediately place the plate in the fluorometric plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) for 10-15 minutes, taking readings every 30-60 seconds.
Data Analysis
-
Determine the initial velocity (V0) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat value by dividing Vmax by the enzyme concentration.
-
Determine the catalytic efficiency by calculating the kcat/Km ratio.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the processes involved in legumain research, the following diagrams illustrate a typical experimental workflow for substrate benchmarking and a simplified representation of legumain's signaling pathway in the context of cancer.
Caption: Experimental workflow for benchmarking new legumain substrates.
References
- 1. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Legumain Activity Assays: A Guide for Researchers
For researchers and drug development professionals navigating the complexities of legumain activity analysis, this guide provides a comprehensive cross-validation of common assay formats. We delve into the experimental data and protocols for fluorescent and colorimetric assays, offering a clear comparison to facilitate informed decisions for your specific research needs.
Legumain, a lysosomal cysteine protease, plays a crucial role in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression. Accurate measurement of its enzymatic activity is paramount for both basic research and the development of therapeutic inhibitors. This guide presents a detailed comparison of the most prevalent methods for quantifying legumain activity, highlighting their respective strengths and limitations.
Quantitative Data Comparison
The choice of assay format significantly impacts sensitivity and experimental design. Below is a summary of kinetic parameters for commonly used substrates in fluorescent and colorimetric legumain activity assays. It is important to note that direct comparison of kinetic parameters should be interpreted with caution when data is sourced from different studies, as experimental conditions may vary.
| Assay Format | Substrate | Km | kcat/Km (s⁻¹M⁻¹) | Detection Method | Reference |
| Colorimetric | Bz-Asn-pNA | 2.4 ± 0.1 mM | 7.3 ± 0.05 x 10² | Absorbance (405 nm) | [1] |
| Fluorometric | Z-Ala-Ala-Asn-AMC | 50 µM | Not Reported | Fluorescence (Ex: 380 nm, Em: 460 nm) | [2] |
| Fluorometric | Succinyl-Ala-Ala-Asn-4-methoxy-2-naphthylamide | Not Reported | Not Reported | Fluorescence | [3] |
| Colorimetric | Succinyl-Ala-Ala-Asn-4-methoxy-2-naphthylamide | Not Reported | Not Reported | Absorbance (coupled with Fast Garnet) | [3] |
Note: Bz-Asn-pNA (Nα-Benzoyl-L-asparagine p-nitroanilide); Z-Ala-Ala-Asn-AMC (N-Benzyloxycarbonyl-L-alanyl-L-alanyl-L-asparagine 7-amido-4-methylcoumarin).
A luminometric assay specific for legumain is not well-documented in the reviewed literature. However, the principles of luminometric assays, which offer high sensitivity, could be adapted for legumain activity measurement. This would typically involve a substrate that, upon cleavage by legumain, releases a product that can participate in a light-emitting reaction, such as the luciferin-luciferase system.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the key assay formats discussed.
Fluorescent Legumain Activity Assay
This protocol is based on the use of the fluorogenic substrate Z-Ala-Ala-Asn-AMC.
Materials:
-
Recombinant human legumain
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.0
-
Substrate: Z-Ala-Ala-Asn-AMC (10 mM stock in DMSO)
-
96-well black microplate
-
Fluorescent plate reader
Procedure:
-
Activate Legumain: Dilute recombinant human legumain to 100 µg/mL in Activation Buffer and incubate for 2 hours at 37°C.
-
Prepare Enzyme: Dilute the activated legumain to 1 ng/µL in Assay Buffer.
-
Prepare Substrate: Dilute the Z-Ala-Ala-Asn-AMC stock to 200 µM in Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of the 1 ng/µL activated legumain solution to each well of the black microplate.
-
To initiate the reaction, add 50 µL of the 200 µM substrate solution to each well.
-
Include a substrate blank containing 50 µL of Assay Buffer and 50 µL of the 200 µM substrate solution.
-
-
Measurement: Immediately read the plate in a fluorescent plate reader at an excitation wavelength of 380 nm and an emission wavelength of 460 nm. Collect data in kinetic mode for at least 5 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (RFU/min) and determine the specific activity after subtracting the background fluorescence from the substrate blank.
Colorimetric Legumain Activity Assay
This protocol is based on the use of the chromogenic substrate Bz-Asn-pNA.
Materials:
-
Recombinant human legumain
-
Activation Buffer: 100 mM citric acid, 100 mM NaCl, 2 mM DTT, pH 4.0
-
Assay Buffer: 100 mM citric acid, 100 mM NaCl, 5 mM DTT, pH 5.5
-
Substrate: Bz-Asn-pNA (stock solution in DMSO)
-
96-well clear microplate
-
Spectrophotometer plate reader
Procedure:
-
Activate Legumain: Incubate purified prolegumain in Activation Buffer at 37°C. Monitor activation by SDS-PAGE.
-
Prepare Enzyme: Dilute the activated legumain to a final concentration of 0.25–0.5 µM in Assay Buffer.
-
Prepare Substrate: Prepare a working solution of Bz-Asn-pNA in Assay Buffer. The final concentration in the assay will typically be in the millimolar range, based on the Km value.
-
Assay Reaction:
-
Add the activated legumain solution to the wells of a clear microplate.
-
Initiate the reaction by adding the Bz-Asn-pNA substrate solution.
-
Include a substrate blank containing Assay Buffer and the substrate solution.
-
-
Measurement: Measure the absorbance at 405 nm in a spectrophotometer plate reader at 37°C. Collect data in kinetic mode.
-
Data Analysis: Determine the rate of p-nitroaniline release by calculating the change in absorbance over time, using the molar extinction coefficient of p-nitroaniline to convert to product concentration.
Visualizing the Workflow and Pathways
To better understand the processes involved, the following diagrams illustrate the legumain signaling pathway, the general experimental workflow for activity assays, and the logical relationship for cross-validating different assay formats.
Caption: Legumain Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Cross-Validation Logic.
References
- 1. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ExteNDing Proteome Coverage with Legumain as a Highly Specific Digestion Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorimetric and fluorimetric microplate assays for legumain and a staining reaction for detection of the enzyme after electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
Safety Operating Guide
Proper Disposal of Cbz-Ala-Ala-Asn (TFA): A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Cbz-Ala-Ala-Asn (TFA), a peptide designed based on the substrate sequence of legumain.[1][2] The trifluoroacetic acid (TFA) salt form of this peptide requires specific disposal considerations due to the corrosive and environmentally harmful nature of TFA.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with Cbz-Ala-Ala-Asn (TFA), primarily driven by the trifluoroacetic acid component.
Personal Protective Equipment (PPE): A comprehensive approach to safety begins with the correct PPE. Always wear the following when handling Cbz-Ala-Ala-Asn (TFA):
-
Eye Protection: Use safety goggles with side protection or a full-face shield.[3]
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[4] It is advisable to check with the glove supplier for specific compatibility with trifluoroacetic acid.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3][4]
Engineering Controls:
-
Ventilation: Always handle Cbz-Ala-Ala-Asn (TFA) in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[3]
Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3]
-
In case of inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[3]
-
In case of ingestion: Rinse the mouth but do not induce vomiting. Seek immediate medical attention.[3]
Step-by-Step Disposal Protocol
The disposal of Cbz-Ala-Ala-Asn (TFA) must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general guideline; however, always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place any solid Cbz-Ala-Ala-Asn (TFA) and any materials used for cleaning up spills (such as absorbent pads) into a clearly labeled, sealed container.
-
The container should be designated for "halogenated organic waste" or as otherwise specified by your institution's EHS department.
-
-
Liquid Waste (Solutions):
-
Aqueous solutions containing Cbz-Ala-Ala-Asn (TFA) should be collected in a designated, sealed, and clearly labeled waste container.
-
The product is an acid; therefore, before discharge into sewage plants, it typically needs to be neutralized.[4] However, direct neutralization in the lab is not recommended without a specific protocol and EHS approval. It is safer to collect it as acidic waste.
-
Do not mix this waste with other non-halogenated or non-acidic waste streams unless explicitly permitted by your EHS department.
-
2. Labeling and Storage:
-
All waste containers must be clearly labeled with the full chemical name: "Cbz-Ala-Ala-Asn (TFA)" and the appropriate hazard symbols (e.g., corrosive).
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong bases, oxidizing agents, and metals.[3]
3. Final Disposal:
-
Arrange for the pickup and disposal of the waste through your institution's certified hazardous waste disposal program.
-
Never dispose of Cbz-Ala-Ala-Asn (TFA) down the drain or in the regular trash.[4]
Hazard and Safety Data Summary
For quick reference, the following table summarizes the key hazard information for trifluoroacetic acid, the component of Cbz-Ala-Ala-Asn (TFA) that dictates its disposal requirements.
| Hazard Classification | Description | Precautionary Measures |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[3][4] | Wear protective gloves, clothing, and eye/face protection.[3][4] |
| Acute Inhalation Toxicity | Harmful if inhaled, may cause respiratory irritation.[3] | Use only outdoors or in a well-ventilated area.[3] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[3] | Do not allow to enter drains or water courses.[4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Cbz-Ala-Ala-Asn (TFA).
Caption: Disposal workflow for Cbz-Ala-Ala-Asn (TFA).
References
Personal protective equipment for handling Cbz-Ala-Ala-Asn (TFA)
Essential Safety and Handling Guide for Cbz-Ala-Ala-Asn (TFA)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cbz-Ala-Ala-Asn (TFA). The following procedures are designed to ensure the safe handling, storage, and disposal of this peptide trifluoroacetate salt.
Personal Protective Equipment (PPE)
When handling Cbz-Ala-Ala-Asn (TFA), especially in solid form or when preparing solutions, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2][3] Given that the compound is a trifluoroacetic acid (TFA) salt, precautions for handling corrosive and potentially toxic materials are necessary.[4][5]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to provide a complete seal around the eyes, protecting against splashes of solutions.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and change them frequently, especially if contact with the substance occurs. |
| Body Protection | Laboratory Coat | A full-length laboratory coat, preferably made of a chemical-resistant material, should be worn and buttoned completely.[2] |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][3] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required in the laboratory at all times to protect against spills.[2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling Cbz-Ala-Ala-Asn (TFA) from receipt to preparation of a stock solution.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored under appropriate conditions to ensure stability. Recommended storage is at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6]
-
The container should be sealed tightly and protected from moisture and light.[6]
2. Preparation for Weighing:
-
Before opening, allow the container to equilibrate to room temperature inside a desiccator to prevent condensation of moisture onto the compound.
-
All manipulations of the solid material must be performed within a certified chemical fume hood.[1][3]
3. Weighing the Compound:
-
Use a dedicated, clean spatula and weighing paper or a weighing boat.
-
Avoid creating dust. If the compound is a fine powder, handle it with extreme care.
-
Close the primary container tightly immediately after weighing.
4. Solution Preparation:
-
Add the desired solvent to the vessel containing the weighed peptide.
-
If using water as the solvent, it is recommended to filter and sterilize the stock solution through a 0.22 µm filter before use.[6]
-
Cap the solution container securely and label it clearly with the compound name, concentration, solvent, date, and your initials.
5. Post-Handling:
-
Clean the weighing area and any equipment used with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.
-
Dispose of all contaminated disposable materials as hazardous waste.
Disposal Plan
Proper disposal of Cbz-Ala-Ala-Asn (TFA) and any contaminated materials is critical to ensure environmental safety and regulatory compliance. As a trifluoroacetic acid salt, the waste is considered hazardous.[5]
-
Solid Waste:
-
Unused or expired solid Cbz-Ala-Ala-Asn (TFA).
-
Contaminated items such as weighing paper, pipette tips, gloves, and paper towels.
-
All solid waste must be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Excess or unused solutions of Cbz-Ala-Ala-Asn (TFA).
-
Solvents used for cleaning and decontamination.
-
Aqueous and organic liquid waste should be collected in separate, appropriately labeled hazardous waste containers. Due to the acidic nature of the TFA salt, the pH of aqueous waste should be checked. Neutralization may be necessary before disposal, depending on institutional guidelines.[5]
-
-
Container Disposal:
-
Empty containers that held the solid compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to institutional protocols for decontaminated glassware or plastic.
-
All waste must be disposed of in accordance with local, regional, and national environmental regulations.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
